Technical Documentation Center

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
  • CAS: 2084-28-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Introduction trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a substituted cyclohexane derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a substituted cyclohexane derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure features a trans-substituted cyclohexane ring, which imparts specific conformational rigidity, an ionizable amine hydrochloride, and an ethyl ester functional group. These features make it a key intermediate in the synthesis of various biologically active molecules, including inhibitors of adenosine deaminase.[1][3] Understanding the fundamental physicochemical properties of this compound is paramount for researchers in drug development, as these characteristics directly influence formulation, stability, bioavailability, and analytical method development.

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also the underlying scientific principles and detailed experimental protocols for its characterization. The methodologies described herein are grounded in standard pharmacopeial and analytical chemistry practices, ensuring a self-validating and trustworthy framework for analysis.

Core Physicochemical Characteristics

The essential physicochemical properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride are summarized in the table below. These parameters form the foundational data set for any research or development activities involving this compound.

PropertyValueSource(s)
Chemical Name trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride[4]
Synonyms trans-4-Aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride[2][4]
CAS Number 2084-28-8[1][2][4]
Molecular Formula C₉H₁₇NO₂·HCl[4]
Molecular Weight 207.70 g/mol [2][4]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 153 °C[1]
Storage Sealed in a dry place at room temperature[1]

Solubility Profile

Causality Behind Solubility

The presence of the hydrochloride salt is the primary driver of aqueous solubility. In solution, the compound dissociates into the protonated aminocyclohexane derivative (a cation) and a chloride anion. The charged nature of the ammonium group allows for strong ion-dipole interactions with water molecules, overcoming the relatively nonpolar hydrocarbon cyclohexane core. Its solubility is expected to be pH-dependent, decreasing as the pH of the medium approaches and surpasses the pKa of the ammonium group, leading to the formation of the less soluble free base.

Experimental Protocol for Solubility Determination

A standard shake-flask method is employed to quantitatively determine solubility. This method establishes the equilibrium solubility of the compound in a given solvent at a specific temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to a vial B Add known volume of solvent (e.g., water) A->B C Seal vial and place in shaker bath at constant temp (e.g., 25°C or 37°C) B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solid to settle D->E F Withdraw aliquot of supernatant E->F G Filter through 0.45 µm filter to remove solids F->G H Quantify concentration (e.g., by HPLC-UV) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride to a clear glass vial, ensuring a solid phase remains.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, ethanol, phosphate-buffered saline pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sampling: After equilibration, cease agitation and allow the excess solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is expressed in units such as mg/mL or mol/L.

Acidity and pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, the relevant pKa value corresponds to the dissociation of the proton from the ammonium group (-NH₃⁺) to the free amine (-NH₂). This equilibrium is fundamental to its behavior in biological systems and influences properties like solubility, lipophilicity, and receptor binding.

While an experimentally determined pKa for this specific molecule is not documented in readily available literature, a highly reliable estimate can be made. The pKa of the conjugate acid of cyclohexylamine is 10.64.[6] Given that the ethyl carboxylate group is four carbons away from the amino group, its electron-withdrawing inductive effect is minimal. Therefore, the pKa of the protonated amino group on trans-Ethyl 4-aminocyclohexanecarboxylate is expected to be very close to this value.

Estimated pKa: ~10.5

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining pKa values. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

G A Accurately weigh compound and dissolve in water C Place solution on stir plate and insert calibrated pH electrode A->C B Calibrate pH meter with standard buffers B->C D Titrate with standardized NaOH solution, adding small, precise increments C->D E Record pH after each increment of titrant D->E F Plot pH vs. volume of NaOH added E->F G Determine the volume at the half-equivalence point (V½) F->G H pKa = pH at V½ G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a known amount of the hydrochloride salt and dissolve it in a known volume of deionized, CO₂-free water.

  • pH Meter Calibration: Calibrate a pH meter using at least two, preferably three, standard pH buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert the calibrated pH electrode and a magnetic stir bar.

  • Titration: Begin stirring and allow the initial pH reading to stabilize. Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise increments of titrant.

  • Data Collection: Record the pH of the solution and the volume of titrant added after each increment. Collect more data points near the equivalence point where the pH changes most rapidly.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The half-equivalence point occurs at half the volume of the equivalence point.

  • pKa Determination: The pKa is equal to the pH of the solution at the half-equivalence point.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of a compound. While specific spectra for this compound are not publicly archived, this section details the expected spectral characteristics based on its molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Expected Chemical Shifts (in CDCl₃ or D₂O):

    • ~4.1 ppm (quartet, 2H): The -O-CH₂ - protons of the ethyl group, split by the adjacent methyl group.

    • ~3.0 ppm (multiplet, 1H): The proton on the carbon bearing the ammonium group (CH -NH₃⁺). The presence of the positive charge deshields this proton, shifting it downfield.

    • ~2.3 ppm (multiplet, 1H): The proton on the carbon bearing the ester group (CH -COOEt).

    • ~1.2-2.2 ppm (multiplets, 8H): The remaining axial and equatorial protons of the cyclohexane ring.

    • ~1.2 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.

    • ~8.0-9.0 ppm (broad singlet, 3H): The protons of the ammonium group (-NH₃ ⁺). This peak is often broad and may exchange with D₂O, causing it to disappear from the spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Expected Chemical Shifts (in CDCl₃ or D₂O):

    • ~175 ppm: The carbonyl carbon (C =O) of the ethyl ester.

    • ~61 ppm: The oxymethylene carbon (-O-C H₂-) of the ethyl ester.

    • ~49 ppm: The carbon attached to the ammonium group (C -NH₃⁺).

    • ~43 ppm: The carbon attached to the ester group (C -COOEt).

    • ~28-32 ppm: The remaining carbons of the cyclohexane ring.

    • ~14 ppm: The methyl carbon (-C H₃) of the ethyl ester.

FTIR (Fourier-Transform Infrared) Spectroscopy
  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~2800-3100 (broad): Strong, broad absorption due to the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). This is a hallmark of amine salts.

    • ~2930 and ~2850: C-H stretching vibrations from the cyclohexane and ethyl groups.

    • ~1730 (strong): A sharp, strong absorption from the C=O (carbonyl) stretching of the ester group.

    • ~1600 and ~1500: N-H bending vibrations of the ammonium group.

    • ~1180: C-O stretching of the ester group.

Mass Spectrometry (MS)
  • Expected Fragmentation: In techniques like Electrospray Ionization (ESI), the analysis would typically show the molecular ion of the free base.

    • Expected [M+H]⁺: The molecular weight of the free base (C₉H₁₇NO₂) is 171.24 g/mol . The expected parent ion would be at m/z = 172.2.

    • Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group (-COOC₂H₅, 73 Da).

Stability and Storage Recommendations

The stability of a compound is crucial for its shelf-life and the reliability of experimental results. For trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, two primary stability concerns are hydrolysis and hygroscopicity.

  • Hydrolytic Stability: The ester functional group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield trans-4-aminocyclohexanecarboxylic acid and ethanol. The rate of hydrolysis is expected to be slow at neutral pH but will increase at temperature extremes.

  • Hygroscopicity: As a salt, the compound is likely to be hygroscopic, meaning it can absorb moisture from the atmosphere. Significant water uptake can affect the material's physical properties (e.g., flowability, caking) and potentially accelerate chemical degradation.[7]

Recommended Storage

To mitigate these risks, the compound should be stored under the recommended conditions: Keep container tightly sealed in a dry and well-ventilated place at room temperature. [1][8]

Experimental Protocol for Hygroscopicity Assessment

Gravimetric Sorption Analysis (GSA) is the standard method for characterizing the hygroscopicity of pharmaceutical solids.

Step-by-Step Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the compound into the GSA instrument pan.

  • Drying: Subject the sample to a drying step (e.g., 25 °C at 0% relative humidity (RH)) until a stable weight is achieved. This establishes the dry reference weight.

  • Sorption Isotherm: Program the instrument to incrementally increase the RH (e.g., in 10% steps from 0% to 90% RH) at a constant temperature (e.g., 25 °C).

  • Equilibration: At each RH step, the instrument holds the condition until the sample weight stabilizes, indicating equilibrium has been reached.

  • Data Analysis: The change in mass at each RH step is recorded. The results are plotted as % weight change versus % RH. The hygroscopicity can then be classified based on standard tables (e.g., European Pharmacopoeia).[7]

Key Analytical Workflows

Purity Determination by HPLC

A robust reverse-phase HPLC method is the standard for determining the purity of non-volatile organic compounds.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) B Accurately weigh and dissolve sample in mobile phase to ~1 mg/mL A->B C Filter sample through 0.45 µm filter B->C E Inject sample (e.g., 10 µL) C->E D Equilibrate C18 column D->E F Run gradient or isocratic elution method E->F G Detect peaks with UV detector (e.g., 210 nm) F->G H Integrate peak areas in chromatogram G->H I Calculate purity as: (Main Peak Area / Total Peak Area) * 100 H->I

Caption: Workflow for HPLC Purity Determination.

Water Content by Karl Fischer Titration

This is the pharmacopeial standard method for accurately measuring the water content in a solid sample.[9][10]

Step-by-Step Methodology:

  • Titrator Preparation: Add the Karl Fischer solvent (e.g., anhydrous methanol) to the titration vessel.

  • Pre-Titration: Titrate the solvent with the Karl Fischer reagent to an electrometric endpoint to neutralize any residual water in the vessel.[10]

  • Sample Addition: Accurately weigh and quickly add a specified quantity of the compound to the vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent. The reagent reacts stoichiometrically with water.

  • Endpoint Detection: The endpoint is detected electrometrically when excess iodine is present.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.

Safety and Handling

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride should be handled in accordance with good industrial hygiene and safety practices.[8]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or goggles.[8][11]

    • Hand Protection: Wear suitable chemical-resistant gloves.[8][11]

    • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[8]

  • Handling Precautions:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid dust formation and inhalation.[8]

    • Use only in a well-ventilated area, such as a chemical fume hood.

    • Wash hands thoroughly after handling.[11]

References

  • Capot Chemical Co., Ltd. (2013, August 21). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. Retrieved from [Link]

  • American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7. Retrieved from [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Wikipedia. Cyclohexylamine. Retrieved from [Link]

  • Kalyanam, N. et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.
  • PubChem. Ethyl 4-aminocyclohexanecarboxylate. Retrieved from [Link]

  • Scharlab. Karl Fischer water content titration. Retrieved from [Link]

  • U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • PubChem. Cyclohexylamine hydrochloride. Retrieved from [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]

  • U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE (2011). Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • ResearchGate. (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]

  • Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Scribd. USP 741 Melting Point or Range. Retrieved from [Link]

  • Mol-Instincts. Cyclohexylamine (C6H13N) properties. Retrieved from [Link]

  • ChemBeast. ethyl trans-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride - CAS:2940857-80-5. Retrieved from [Link]

Sources

Exploratory

1H NMR spectrum of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

An In-depth Technical Guide to the ¹H NMR Spectrum of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 2084-28-8).[1][2] As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation is paramount. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering an in-depth interpretation of the spectrum, rooted in the fundamental principles of chemical structure and conformational analysis. We will dissect the causality behind the observed chemical shifts, coupling constants, and multiplicities, providing a self-validating framework for spectral interpretation. Furthermore, a detailed experimental protocol for sample preparation and data acquisition is provided to ensure reproducible, high-quality results.

Introduction: The Structural Landscape

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a disubstituted cyclohexane derivative featuring two key functional groups: an ethyl ester and an amine, which exists in its protonated ammonium chloride form. The 'trans' stereochemistry dictates that the two substituents are on opposite faces of the cyclohexane ring. This arrangement has profound implications for the molecule's preferred conformation and, consequently, its ¹H NMR spectrum.

¹H NMR spectroscopy is an indispensable tool for elucidating the structure of such molecules. It provides detailed information on the electronic environment of each proton, their connectivity, and their spatial relationships.[3] A thorough understanding of this molecule's spectrum is critical for identity confirmation, purity assessment, and quality control in any research or manufacturing setting.

Conformational Analysis: The Diequatorial Preference

In 1,4-disubstituted cyclohexanes, the 'trans' isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). Due to steric hindrance, particularly 1,3-diaxial interactions, the conformation where bulky groups occupy the more spacious equatorial positions is overwhelmingly favored.[4][5] Therefore, trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride exists almost exclusively in the stable diequatorial chair conformation.

This conformational lock is the key to interpreting the spectrum. It means the protons at C1 and C4 are fixed in axial positions, which gives rise to a very distinct set of spin-spin coupling patterns that act as a diagnostic fingerprint for the trans isomer.

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the chemically distinct protons of the molecule are labeled as shown in the diagram below.

Caption: Labeled proton environments in trans-Ethyl 4-aminocyclohexanecarboxylate.

Detailed ¹H NMR Spectral Interpretation

The spectrum can be logically divided into signals arising from the ethyl ester group, the cyclohexane ring protons, and the ammonium protons.

The Ethyl Ester Group (Hᵍ, Hʰ)
  • -O-CH₂- (Hᵍ): These two protons are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their resonance significantly downfield to approximately δ 4.1 ppm .[6][7] They are coupled to the three neighboring methyl (Hʰ) protons, resulting in a quartet (n+1 = 3+1 = 4) with a coupling constant of J ≈ 7 Hz.

  • -CH₃ (Hʰ): These three protons are in a standard alkyl environment but are influenced by the adjacent ester functionality. Their signal appears upfield around δ 1.2 ppm .[8] Being coupled to the two methylene (Hᵍ) protons, the signal is split into a triplet (n+1 = 2+1 = 3) with J ≈ 7 Hz.

The presence of this characteristic quartet-triplet pattern is a reliable indicator of an ethyl group attached to an electronegative atom.

The Cyclohexane Ring Protons (Hᵃ, Hᵇ, Hᶜ, Hᵈ, Hᵉ, Hᶠ)

The signals from the cyclohexane ring protons are more complex due to overlapping multiplets and intricate coupling patterns.

  • Hᵇ (Proton at C4, -CH-NH₃⁺): This methine proton is attached to the carbon bearing the electron-withdrawing ammonium group (-NH₃⁺). This causes significant deshielding, shifting its signal downfield to the region of δ 3.1 - 3.2 ppm . This is consistent with data for cyclohexylamine hydrochloride.[9] Since Hᵇ is in an axial position, it is coupled to two adjacent axial protons (Hᶜ) and two adjacent equatorial protons (Hᵈ). This leads to a complex multiplet, often appearing as a "triplet of triplets". The key diagnostic feature is the large axial-axial coupling constant (Jax-ax ≈ 10-13 Hz) which confirms its axial orientation.

  • Hᵃ (Proton at C1, -CH-COOEt): This methine proton is alpha to the carbonyl group of the ester. The carbonyl group is also electron-withdrawing, shifting this proton downfield, but less so than the ammonium group. Its signal is expected around δ 2.2 - 2.4 ppm .[7] Like Hᵇ, Hᵃ is also in an axial position and will display a complex multiplet with a large axial-axial coupling constant, further validating the trans-diequatorial conformation.

  • Axial and Equatorial Protons (Hᶜ, Hᵈ, Hᵉ, Hᶠ): The remaining eight protons on the cyclohexane ring (C2, C3, C5, C6) are diastereotopic and will produce complex, overlapping signals.

    • Equatorial Protons (Hᵈ, Hᶠ): These protons generally resonate at a lower field (further downfield) than their axial counterparts due to their geometric relationship with the C-C bonds of the ring. They are expected in the range of δ 1.8 - 2.1 ppm .

    • Axial Protons (Hᶜ, Hᵉ): These protons are more shielded and will appear at a higher field (further upfield), typically in the range of δ 1.2 - 1.6 ppm .[9] These two groups of signals will appear as broad, overlapping multiplets, and resolving individual coupling constants is often challenging without advanced 2D NMR techniques.

The Ammonium Protons (Hⁱ)
  • -NH₃⁺ (Hⁱ): The three protons of the ammonium group are acidic and can exchange with the solvent.

    • In a protic deuterated solvent like D₂O, these protons will rapidly exchange with deuterium, causing their signal to disappear from the spectrum.[10]

    • In an aprotic solvent like DMSO-d₆, the exchange rate is slow, and the protons will be visible as a broad singlet, typically in the range of δ 8.0 - 9.0 ppm . The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[11]

Quantitative Data Summary

The expected ¹H NMR data are summarized in the table below. Note that chemical shifts are solvent-dependent and the values provided are typical ranges.

Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Hʰ (-CH₃)~ 1.23HTriplet (t)J ≈ 7
Hᶜ, Hᵉ (Axial CH₂)~ 1.2 - 1.64HMultiplet (m)-
Hᵈ, Hᶠ (Equatorial CH₂)~ 1.8 - 2.14HMultiplet (m)-
Hᵃ (-CH-COOEt)~ 2.2 - 2.41HMultiplet (m)Large Jax-ax ≈ 10-13
Hᵇ (-CH-NH₃⁺)~ 3.1 - 3.21HMultiplet (m)Large Jax-ax ≈ 10-13
Hᵍ (-O-CH₂-)~ 4.12HQuartet (q)J ≈ 7
Hⁱ (-NH₃⁺)~ 8.0 - 9.0 (in DMSO-d₆)3HBroad Singlet (br s)-

Experimental Protocol: A Self-Validating Workflow

Adherence to a standardized protocol is crucial for obtaining a high-quality, interpretable spectrum.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of trans-Ethyl 4-aminocyclohexanecarboxylate HCl dissolve 2. Transfer to NMR tube and add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) weigh->dissolve vortex 3. Vortex/sonicate until fully dissolved dissolve->vortex instrument 4. Insert sample into a 400 MHz (or higher) NMR spectrometer vortex->instrument lock 5. Lock and shim the spectrometer on the solvent signal instrument->lock acquire 6. Acquire ¹H spectrum (e.g., 16-32 scans, 1-5s relaxation delay) lock->acquire process 7. Apply Fourier transform, phase correction, and baseline correction acquire->process reference 8. Reference the spectrum to the residual solvent peak or internal standard process->reference integrate 9. Integrate all signals and analyze multiplicities reference->integrate

Caption: Standard workflow for ¹H NMR analysis.

Detailed Steps:

  • Sample Weighing: Accurately weigh 5-10 mg of the hydrochloride salt.

  • Solvent Choice & Dissolution:

    • For full structural analysis (including -NH₃⁺): Use deuterated dimethyl sulfoxide (DMSO-d₆).[11]

    • For high solubility and analysis of non-labile protons: Use deuterium oxide (D₂O). Note that the -NH₃⁺ signal will be absent.[9]

    • Add approximately 0.6 mL of the chosen solvent to the NMR tube containing the sample.

  • Homogenization: Securely cap the NMR tube and vortex or place it in an ultrasonic bath to ensure the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Locking and Shimming: Lock the spectrometer field onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lines and resolving fine coupling.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay of 1-5 seconds and 16 to 32 scans are typically sufficient for a high signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by careful phase and baseline correction.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. For D₂O, it is typically at δ 4.79 ppm.

  • Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and splitting patterns to confirm the structure as detailed in Section 3. The observation of all predicted signals with the correct integration and multiplicities serves as a validation of the sample's identity and purity.

Conclusion

The ¹H NMR spectrum of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is rich with structural information. A logical, step-by-step analysis, grounded in the principles of conformational stability, allows for the unambiguous assignment of every signal. The key diagnostic features are the characteristic signals of the ethyl ester group and the downfield-shifted methine proton signals (Hᵃ and Hᵇ), both of which exhibit large axial-axial coupling constants, confirming the trans-diequatorial conformation. This guide provides a robust framework for scientists to confidently interpret their spectra, ensuring the integrity of their materials and the reliability of their research.

References

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]

  • Pojoga, L. H., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ATB~BMRB. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexylamine at BMRB. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • ResearchGate. (n.d.). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Retrieved from [Link]

  • Fiveable. (n.d.). 1,4-disubstituted cyclohexanes Definition. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No. 2084-28-8), a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthesis and purification protocol, outline robust analytical methodologies for its characterization, and explore its significant applications in drug discovery and development, all while adhering to the principles of scientific integrity and providing actionable insights for laboratory practice.

Introduction and Significance

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a bifunctional molecule featuring a cyclohexane ring, an ethyl ester, and an amine hydrochloride salt.[1][2] This specific stereoisomer, with the amino and ester groups in a trans configuration, provides a rigid and defined three-dimensional structure that is highly sought after in the design of novel therapeutics. Its utility lies in its ability to serve as a versatile scaffold, allowing for the introduction of various pharmacophoric elements to modulate the biological activity of the resulting molecules. A notable application of this compound is in the synthesis of adenosine deaminase inhibitors, a class of drugs with therapeutic potential in various diseases.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and formulation. The key properties of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 2084-28-8[1][3][4]
Molecular Formula C₉H₁₇NO₂·HCl[1]
Molecular Weight 207.7 g/mol [1]
Appearance White to off-white crystalline powder[5]
Melting Point 153 °C[6]
Solubility Soluble in water[7]
Purity Typically >97%[6]

Synthesis and Purification

The synthesis of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The most common synthetic route starts from 4-nitrophenylacetic acid and involves a two-step hydrogenation followed by esterification.

Synthesis Workflow

Synthesis_Workflow A 4-Nitrophenylacetic Acid B Hydrogenation (Step 1) Pd/C, H₂, 40-50°C, 0.1-0.6 bar A->B Reduction of nitro group C 4-Aminophenylacetic Acid (in situ) B->C D Hydrogenation (Step 2) 50-60°C, 1-4 bar C->D Reduction of aromatic ring E trans-4-Aminocyclohexylacetic Acid D->E F Esterification Ethanol, HCl, Reflux E->F Fischer Esterification G trans-Ethyl 4-aminocyclohexanecarboxylate HCl F->G ADA_Inhibitor_Synthesis A trans-Ethyl 4-aminocyclohexanecarboxylate HCl B Coupling Reaction A->B D Further Modifications B->D Intermediate C Purine Analog C->B E Adenosine Deaminase Inhibitor D->E

Sources

Exploratory

solubility of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in different solvents

The following technical guide details the solubility profile, thermodynamic behavior, and process applications for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride . This guide is structured for researchers and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process applications for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride .

This guide is structured for researchers and process chemists, focusing on the practical exploitation of solubility differences for synthesis, purification, and isomer separation.

CAS: 2084-28-8 | Formula:


 | MW:  207.70  g/mol 
Executive Summary

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a critical intermediate in the synthesis of serine protease inhibitors and adenosine deaminase inhibitors. Its solubility behavior is dominated by its ionic character (hydrochloride salt) and the lipophilic cyclohexane scaffold.

The compound exhibits a "Solubility Inversion" characteristic of amino ester salts:

  • High Solubility in polar protic solvents (Water, Methanol, Ethanol).

  • Tunable Solubility in polar aprotic solvents (Acetonitrile), often used for isomer separation.

  • Insolubility in non-polar/low-polarity solvents (Ether, Hexane), utilized as anti-solvents for crystallization.

Physicochemical Solubility Drivers

To understand the solubility data, one must analyze the competing forces within the crystal lattice:

  • Ionic Lattice Energy: The strong electrostatic attraction between the ammonium cation (

    
    ) and chloride anion (
    
    
    
    ) requires high-dielectric solvents to overcome lattice energy.
  • Hydrophobic Effect: The cyclohexane ring and ethyl ester tail provide significant lipophilicity, preventing dissolution in purely ionic media (like brine) while allowing solubility in organic alcohols.

  • Isomeric Packing: The trans-isomer typically packs more efficiently than the cis-isomer, resulting in a higher melting point (

    
    ) and lower solubility in selective solvents like acetonitrile, a property exploited for purification.
    
Solubility Landscape: Quantitative & Qualitative Data

The following table summarizes the solubility behavior across standard process solvents.

Solvent ClassSolventSolubility StatusProcess Application
Polar Protic Water Soluble Aqueous workup (risk of ester hydrolysis if not controlled).
Methanol Freely Soluble Dissolution for hydrogenation or transfer.
Ethanol Soluble (High in Hot) Primary Reaction Medium. Used for esterification and initial crystallization.
Isopropanol Sparingly Soluble Potential anti-solvent or co-solvent for controlled crystallization.
Polar Aprotic Acetonitrile Selective / Sparingly Critical Purification Solvent. Used to slurry-wash crude mixtures; removes cis-isomer impurities.
DMSO/DMF Soluble Used for analytical preparation; difficult to remove in process.
Non-Polar Diethyl Ether Insoluble Primary Anti-Solvent. Induces precipitation from ethanolic solutions.
Ethyl Acetate Very Slightly Soluble Used to wash filter cakes to remove non-polar organic impurities.
Chloroform Slightly Soluble Poor solvent for the salt form; good for the free base.
Hexane/Heptane Insoluble Anti-solvent; induces oiling out if added too quickly.
Experimental Protocols & Process Applications
Protocol A: Solvent-Mediated Recrystallization (Ethanol/Ether System)

This is the standard method for isolating the pure hydrochloride salt from the crude reaction mixture.

  • Dissolution: Dissolve the crude trans-ethyl 4-aminocyclohexanecarboxylate HCl in the minimum volume of boiling Ethanol (abs.) .

    • Note: Ensure the solution is saturated.[1] If insoluble particles remain, filter while hot.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent Addition: Slowly add Diethyl Ether (or MTBE) dropwise with stirring until a persistent turbidity is observed.

    • Ratio: Typically 1:3 (Ethanol:Ether) by volume.

  • Crystallization: Cool the mixture to

    
     for 2-4 hours. The trans-isomer will crystallize as a white solid.
    
  • Isolation: Filter under vacuum and wash the cake with cold Ether.

Protocol B: Isomeric Purification (The Acetonitrile Slurry)

A common impurity is the cis-isomer. The trans-isomer is thermodynamically more stable and less soluble in acetonitrile than the cis-isomer.

  • Slurry Generation: Suspend the crude solid (containing cis/trans mix) in Acetonitrile (5-10 volumes relative to solid weight).

  • Equilibration: Heat the slurry to

    
     for 1 hour. The cis-isomer and other organic impurities will preferentially dissolve.
    
  • Cooling & Filtration: Cool to room temperature (

    
    ). Stir for 1 hour.
    
  • Filtration: Filter the solid. The filter cake is the enriched trans-isomer.

    • Mechanism:[2] This relies on "Ostwald Ripening" where the crystal lattice purifies itself via dynamic solubility equilibrium.

Thermodynamic Visualization

The following diagram illustrates the solubility logic used in the separation of the trans-isomer.

SolubilityLogic Start Crude Mixture (cis/trans Isomers + Impurities) Ethanol Dissolution in Hot Ethanol (High Solubility for Both) Start->Ethanol Step 1: Solubilization Cooling Cooling Phase (Supersaturation) Ethanol->Cooling EtherAdd Add Diethyl Ether (Anti-Solvent) Cooling->EtherAdd Step 2: Desolvation Precip Precipitation of HCl Salt EtherAdd->Precip MeCN_Step Acetonitrile Slurry (Selective Solubilization) Precip->MeCN_Step Step 3: Isomer Purification Filtration Filtration MeCN_Step->Filtration Final Pure trans-Ethyl 4-aminocyclohexanecarboxylate HCl (>99% Purity) Filtration->Final Retentate Waste Filtrate (cis-isomer + Impurities) Filtration->Waste Permeate

Figure 1: Purification workflow exploiting the differential solubility of the hydrochloride salt in Ethanol (solvent), Ether (anti-solvent), and Acetonitrile (selective solvent).[1][3][4][5][6][7][8][9][10]

Critical Process Considerations
  • Hydrolysis Risk: While soluble in water, the ethyl ester moiety is susceptible to acid-catalyzed hydrolysis. Avoid prolonged exposure to aqueous acidic media, especially at elevated temperatures.

  • Hygroscopicity: The hydrochloride salt can be hygroscopic. Handling in a low-humidity environment is recommended to prevent the formation of a sticky gum, which alters solubility kinetics.

  • Scale-Up: On a kilogram scale, replacing Diethyl Ether with MTBE (Methyl tert-butyl ether) is recommended due to higher flash points and better safety profiles, with minimal impact on the solubility curve.

References
  • ChemicalBook. (2025).[3] Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Properties and Solubility.

  • Google Patents. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl (WO2010070368).[7] Describes the use of ethanolic medium and ether precipitation.

  • Sigma-Aldrich. (2025). Product Specification: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.[1][3][4][6] Confirms melting point and physical form.[4]

  • PubChem. (2025).[3][5][10] Compound Summary: Ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.[1][3][4][6]

Sources

Foundational

A Guide to the Crystallographic Analysis of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride: A Methodological &amp; Predictive Approach

Abstract This technical guide addresses the crystal structure of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. As of the latest literature review, a definitive,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the crystal structure of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. As of the latest literature review, a definitive, publicly accessible crystal structure for this compound has not been reported. This guide, therefore, serves a dual purpose: first, to present a comprehensive, field-proven methodology for determining the crystal structure of this molecule from first principles, and second, to provide an expert analysis of its predicted solid-state conformation and intermolecular interactions based on established chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this compound for applications in areas such as formulation, polymorphism screening, and computational modeling.

Introduction: The Significance of Solid-State Structure

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a substituted cyclohexane derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry and functional groups—an ionizable amine, an ester, and a bulky cyclohexyl ring—imply that its solid-state properties will be governed by a complex interplay of conformational preferences and intermolecular forces.

Understanding the precise three-dimensional arrangement of molecules in a crystal lattice is paramount in drug development.[1][2] The crystal structure dictates critical physicochemical properties, including:

  • Solubility and Dissolution Rate: Influencing bioavailability.

  • Stability: Affecting shelf-life and degradation pathways.

  • Hygroscopicity: The tendency to absorb moisture.

  • Mechanical Properties: Such as tabletability and flowability.

  • Polymorphism: The existence of multiple crystal forms with different properties.

Given the absence of published crystallographic data, this guide provides the technical framework necessary to obtain and interpret this vital information.

Part A: A Protocol for Crystal Structure Determination

The determination of a novel crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a molecular model based on X-ray diffraction data.[3]

Step 1: Growing Diffraction-Quality Single Crystals

The primary prerequisite for single-crystal X-ray diffraction (SC-XRD) is a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality. For a salt like trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, which is a polar organic molecule, several crystallization techniques are viable. The key is to achieve slow, controlled supersaturation.[4][5][6]

2.1.1. Causality of Solvent Selection

The choice of solvent is the most critical variable. The ideal solvent (or solvent system) should dissolve the compound to a moderate extent. If solubility is too high, achieving supersaturation is difficult; if too low, the compound will precipitate as a powder.

  • Primary Solvents: Based on its structure, polar protic solvents like methanol, ethanol, or isopropanol are excellent starting points.

  • Anti-Solvents: Non-polar solvents in which the compound is insoluble (e.g., hexane, heptane, diethyl ether, or toluene) are used to induce crystallization.

2.1.2. Recommended Crystallization Techniques

  • Slow Evaporation: This is the simplest method.[4][5] A nearly saturated solution of the compound in a suitable solvent (e.g., methanol or ethanol) is prepared in a vial. The vial is covered with a perforated cap (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks. The gradual increase in concentration leads to crystal nucleation and growth.

  • Vapor Diffusion (Anti-Solvent): This technique offers finer control. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a volatile anti-solvent. Over time, the anti-solvent vapor diffuses into the primary solution, reducing the compound's solubility and promoting slow crystallization. A common setup would be a solution in ethanol inside a jar containing diethyl ether or hexane.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator. The decrease in solubility upon cooling can yield high-quality crystals.[5]

The workflow for crystal growth is an iterative process of screening various solvents, solvent systems, and techniques.

G cluster_prep Material Preparation cluster_screen Crystallization Screening cluster_eval Evaluation cluster_final Final Step start High-Purity Compound solvent Solvent Selection (e.g., Methanol, Ethanol) start->solvent tech1 Slow Evaporation solvent->tech1 tech2 Vapor Diffusion (Anti-solvent: Hexane, Ether) solvent->tech2 tech3 Slow Cooling solvent->tech3 eval Microscopic Examination (Size, Quality, Singularity) tech1->eval tech2->eval tech3->eval eval->solvent Failure/Optimization end Select Crystal for XRD eval->end Success G cluster_data Data Acquisition cluster_solve Structure Solution cluster_refine Refinement & Validation mount Mount Crystal collect X-ray Data Collection (100 K) mount->collect reduce Data Reduction (Unit Cell & Intensities) collect->reduce solve Phase Problem Solution (e.g., Direct Methods) reduce->solve model Initial Atomic Model solve->model refine Iterative Refinement (Least-Squares) model->refine validate Validation (R-factor, CIF) refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Part B: Predicted Molecular Structure and Crystal Packing

In the absence of experimental data, we can make chemically sound predictions about the structure of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.

Molecular Conformation

The "trans" designation indicates that the amino and ethyl carboxylate groups are on opposite sides of the cyclohexane ring. In its lowest energy state, the cyclohexane ring will adopt a chair conformation . To minimize steric strain (specifically, 1,3-diaxial interactions), both the large ethyl carboxylate group and the ammonium group will preferentially occupy equatorial positions . [7][8][9]This diequatorial arrangement is significantly more stable than the diaxial conformation.

Caption: Predicted low-energy conformation of the molecule.

Intermolecular Interactions: The Hydrogen Bonding Network

The crystal lattice will be dominated by strong electrostatic interactions and hydrogen bonds. The protonated amine (-NH3+) is a strong hydrogen bond donor, while the chloride anion (Cl-) is an excellent acceptor. The carbonyl oxygen of the ester group (C=O) also serves as a hydrogen bond acceptor.

We can predict a robust three-dimensional network held together by the following primary hydrogen bonds:

  • N-H···Cl: This will be the strongest and most prevalent interaction, forming charge-assisted hydrogen bonds between the ammonium group and the chloride ions. Each ammonium group can donate three hydrogen bonds, and each chloride ion can accept multiple bonds, leading to a highly cohesive network.

  • N-H···O=C: The ammonium group can also donate hydrogen bonds to the carbonyl oxygen of the ester on a neighboring molecule. This interaction would link the organic cations into chains or sheets, which are then cross-linked by the chloride ions.

These interactions are critical for the thermodynamic stability of the crystal lattice.

Summary of Predicted Crystallographic Parameters

While precise values require experimental determination, we can summarize the expected structural features.

ParameterPredicted FeatureRationale
Crystal System Likely monoclinic or orthorhombicThese are common crystal systems for organic salts.
Molecular Conformation Chair, with diequatorial substituentsMinimization of steric strain. [7][9]
Primary Interactions Charge-assisted hydrogen bonds (N-H···Cl)Strong electrostatic attraction between the ammonium cation and chloride anion.
Secondary Interactions Hydrogen bonds (N-H···O=C), van der Waals forcesThese will further stabilize the crystal packing.

Conclusion

This guide provides a dual-pronged approach to understanding the crystal structure of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. It outlines a robust, self-validating experimental methodology for its determination, grounded in established crystallographic principles. Furthermore, it offers a detailed, expert-driven prediction of the molecule's solid-state conformation and the critical hydrogen bonding interactions that will define its crystal lattice. This predictive analysis serves as a valuable baseline for researchers, providing insight into the likely structural motifs that will be observed once experimental data is acquired. The successful application of the protocols described herein will yield crucial data for advancing the use of this compound in pharmaceutical development.

References

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Retrieved from [Link]

  • University of Florida Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

  • Fábián, L., & Geerlings, P. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2294-2313. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Hossain, M. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. University of California, Riverside Chemistry. Retrieved from [Link]

  • Various Authors. (2018). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS.
  • Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved from [Link]

  • Koyanagi, T., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2123), 20170155.
  • Phenix. (n.d.). Structure Refinement. Retrieved from [Link]

  • Maji, M., & Kumar, S. (2026). Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds of Sulfonamides Enabled by Triflyl Activation. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • CrystalMaker Software. (n.d.). CrystalDiffract: Introduction. Retrieved from [Link]

  • YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M.
  • Semantic Scholar. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type.
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Mechanism of Action of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is the ethyl ester prodrug of tranexamic acid, a potent antifibrinolytic agent. It...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is the ethyl ester prodrug of tranexamic acid, a potent antifibrinolytic agent. Its mechanism of action is intrinsically linked to its active form, tranexamic acid, which functions as a competitive inhibitor of plasminogen activation. By reversibly binding to lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to fibrin and its subsequent activation to plasmin by tissue plasminogen activator (tPA). This blockade of plasmin formation effectively inhibits the degradation of fibrin clots, thereby exerting a hemostatic effect. This guide provides an in-depth exploration of this mechanism, the biochemical context of the fibrinolytic system, and the experimental methodologies used to validate its action.

Introduction: The Fibrinolytic System and Its Regulation

The human hemostatic system is a delicate balance between clot formation (coagulation) and clot dissolution (fibrinolysis). While coagulation is essential to prevent blood loss upon vascular injury, uncontrolled fibrinolysis can lead to premature clot breakdown and hemorrhage. Conversely, deficient fibrinolysis can result in thrombosis. The central enzyme in this process is plasmin , a serine protease that degrades the fibrin mesh of a blood clot.

Plasmin circulates as an inactive zymogen called plasminogen . Its activation is tightly regulated, primarily by tissue plasminogen activator (tPA), which is released from endothelial cells at the site of injury. For efficient activation, both plasminogen and tPA must bind to fibrin, forming a ternary complex that localizes the fibrinolytic activity to the clot itself. This interaction is mediated by specific lysine-binding sites (LBS) present on the kringle domains of plasminogen.

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, upon administration, is hydrolyzed by esterases in the body to yield its active metabolite, tranexamic acid . Tranexamic acid is a synthetic lysine analogue that acts as a potent inhibitor of fibrinolysis, and its clinical utility in treating or preventing hemorrhage is well-established.

Core Mechanism of Action: Competitive Inhibition at Lysine-Binding Sites

The antifibrinolytic effect of tranexamic acid is a direct consequence of its structural similarity to lysine. The core mechanism can be dissected into the following key steps:

  • Binding to Plasminogen: Tranexamic acid competitively and reversibly binds to the lysine-binding sites located on the kringle domains of plasminogen. This binding is stereospecific, with the trans isomer being the pharmacologically active form.

  • Inhibition of Fibrin Binding: By occupying the LBS, tranexamic acid physically blocks plasminogen from binding to lysine residues on the surface of the fibrin clot. This prevents the formation of the critical plasminogen-fibrin complex.

  • Prevention of Plasmin Activation: The conformational change in plasminogen that occurs upon binding to fibrin, which enhances its activation by tPA, is prevented. Consequently, the conversion of plasminogen to the active enzyme plasmin is significantly reduced.

  • Inhibition of Plasmin Activity (at high concentrations): At much higher concentrations, tranexamic acid can also non-competitively inhibit the activity of already-formed plasmin, although its primary mechanism is the inhibition of plasminogen activation.

This competitive inhibition effectively preserves the fibrin matrix of the clot from premature degradation, allowing for stable hemostasis.

G cluster_0 Normal Fibrinolysis cluster_1 Inhibition by Tranexamic Acid Plasminogen Plasminogen Fibrin Fibrin Clot (with Lysine Residues) Plasminogen->Fibrin Binds via LBS Plasmin Plasmin Plasminogen->Plasmin Activation on Fibrin Surface FDPs Fibrin Degradation Products (FDPs) tPA tPA tPA->Fibrin Binds tPA->Plasmin Activation on Fibrin Surface Plasmin->Fibrin Degrades Prodrug trans-Ethyl 4-aminocyclohexanecarboxylate HCl (Prodrug) TA Tranexamic Acid (Active Drug) Prodrug->TA Esterase Hydrolysis iPlasminogen Plasminogen-TA Complex TA->iPlasminogen Binds to LBS iPlasminogen->Block iFibrin Fibrin Clot (Preserved) Block->iFibrin Binding Blocked G Prodrug trans-Ethyl 4-aminocyclohexanecarboxylate HCl (Lipophilic Prodrug) Membrane Biological Membrane (e.g., GI Tract) Prodrug->Membrane Enhanced Permeation Hydrolysis Esterase-Mediated Hydrolysis (in Blood/Tissue) Membrane->Hydrolysis Absorption ActiveDrug Tranexamic Acid (Active Moiety) Hydrolysis->ActiveDrug Target Plasminogen ActiveDrug->Target Pharmacological Action

Foundational

literature review on trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

The Rigidifying Scaffold in Modern Peptidomimetics Executive Summary trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) represents a critical bifunctional building block in medicinal chemistry.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

The Rigidifying Scaffold in Modern Peptidomimetics

Executive Summary

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) represents a critical bifunctional building block in medicinal chemistry.[1] Unlike flexible aliphatic linkers, this cyclohexane scaffold provides defined spatial orientation due to its ability to lock into a specific chair conformation. It serves as a saturated bioisostere of ethyl 4-aminobenzoate (Benzocaine), offering improved metabolic stability and distinct solubility profiles while maintaining vector alignment for amide coupling and ester transformations.

This guide details the structural rationale, thermodynamic synthesis, and quality control parameters required to utilize this scaffold effectively in drug discovery, specifically in the development of protease inhibitors and GPCR ligands.

Structural & Physicochemical Profile
2.1 Stereochemical Rationale

The utility of this molecule dictates that the trans-isomer is the active pharmacophore in most applications. The stereochemical stability is governed by cyclohexane conformational analysis:

  • Cis-Isomer: One substituent is equatorial, and the other is axial. This creates 1,3-diaxial interactions, raising the ground state energy.

  • Trans-Isomer (Target): Both the amino group (C4) and the ethyl ester group (C1) occupy equatorial positions in the lowest energy chair conformation. This diequatorial arrangement minimizes steric strain and provides the maximum linear distance between functional groups (~5.5 Å), mimicking the para-substitution pattern of a phenyl ring but with a three-dimensional character.

2.2 Key Properties Table
PropertyValueRelevance
CAS Number 2084-28-8Unique Identifier
Molecular Weight 207.70 g/mol Fragment-based drug design
Melting Point 153–156 °CIndicator of isomeric purity (Cis lowers MP)
Solubility Water, Methanol, DMSOCompatible with standard coupling conditions
pKa (Amino) ~10.5Requires non-nucleophilic base for free-basing
Geometry Diequatorial (Trans)Rigid linear spacer
Synthetic Methodology & Optimization

Core Directive: The synthesis of the trans-isomer relies on thermodynamic control . Kinetic reduction of the aromatic precursor yields a mixture of cis and trans.[2] The protocol below integrates the reduction with an acid-mediated equilibration step to maximize the yield of the thermodynamically stable trans-isomer.

3.1 Workflow Visualization

Synthesis_Workflow Start Ethyl 4-aminobenzoate (Benzocaine) Step1 Catalytic Hydrogenation (Rh/C or Ru/C, H2) Start->Step1 Reduction Inter Mixture of Isomers (Cis:Trans ~ 60:40) Step1->Inter Step2 Thermodynamic Equilibration (EtOH/HCl, Reflux) Inter->Step2 Isomerization Step2->Step2 Axial to Equatorial Shift Final trans-Ethyl 4-aminocyclohexane- carboxylate HCl Step2->Final Recrystallization

Caption: Thermodynamic synthesis pathway converting aromatic precursor to pure trans-aliphatic scaffold.

3.2 Detailed Protocol

Step 1: Catalytic Hydrogenation (Heterogeneous)

  • Reagents: Ethyl 4-aminobenzoate (1.0 eq), 5% Rhodium on Alumina (5 wt%), Ethanol.

  • Conditions: High pressure reactor, 50–60 bar H₂, 50°C, 12 hours.

  • Mechanism: The aromatic ring is saturated. Rhodium is preferred over Platinum/Palladium to minimize hydrogenolysis of the C-N bond.

  • Result: A crude mixture often enriched in the cis-isomer (kinetic product) due to the "one-sided" addition of hydrogen to the catalyst-bound face.

Step 2: Acid-Mediated Isomerization (The Critical Step)

  • Rationale: To convert the cis-isomer (axial/equatorial) to the trans-isomer (diequatorial).

  • Procedure:

    • Dissolve the crude hydrogenation residue in absolute ethanol (5 mL/g).

    • Add concentrated HCl or saturate with anhydrous HCl gas (pH < 1).

    • Reflux for 24–48 hours. The protonation of the amine and the reversible protonation of the ester enolize the alpha-carbon, allowing bond rotation to the thermodynamically preferred diequatorial conformation.

    • Concentrate the solvent to 50% volume.

Step 3: Purification (Fractional Recrystallization)

  • Solvent System: Ethanol/Diethyl Ether (1:3).

  • Process:

    • Cool the concentrated acidic solution to 0°C.

    • Slowly add diethyl ether to induce precipitation.

    • The trans-isomer hydrochloride salt, being more symmetric and having a higher lattice energy, crystallizes preferentially.

    • Filter and wash with cold ether.

  • Validation: Melting point must be >150°C. Lower melting points indicate cis contamination.

Medicinal Chemistry Applications

This scaffold is extensively used to rigidify peptide backbones and improve the pharmacokinetic properties of drugs targeting proteolytic enzymes.

4.1 Strategic Implementation
  • Thrombin & Factor Xa Inhibitors: The trans-cyclohexane ring replaces the Proline-Arginine sequence or phenyl rings in active site inhibitors. The rigidity imposes a "bioactive conformation" penalty reduction—the molecule is already pre-organized to bind.

  • Adenosine Deaminase Inhibitors: Used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols.[1][3] The scaffold orients the purine base and the hydroxymethyl group to mimic the ribose ring of adenosine while preventing enzymatic cleavage.

4.2 Drug Design Workflow

Drug_Design Scaffold trans-Ethyl 4-aminocyclohexanecarboxylate Path1 Amide Coupling (EDC/HOBt) Scaffold->Path1 N-terminus mod Path2 Ester Hydrolysis (LiOH) Scaffold->Path2 C-terminus mod Path3 Ester Reduction (LiBH4) Scaffold->Path3 C-terminus mod Target1 Peptidomimetics (Protease Inhibitors) Path1->Target1 Target2 Zwitterionic Ligands (GABA Analogs) Path2->Target2 Target3 Alcohol Linkers (Nucleoside Analogs) Path3->Target3

Caption: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Analytical Quality Control

Ensuring isomeric purity is paramount, as the cis-isomer is often inactive or acts as an off-target antagonist.

5.1 1H-NMR Differentiation

The methine protons at C1 and C4 provide the definitive signature for stereochemistry based on the Karplus equation.

  • Trans-Isomer (Diequatorial):

    • The proton at C4 (adjacent to NH3+) is axial .

    • It exhibits a large coupling constant (

      
      ) with the adjacent axial protons (C3/C5 axial).
      
    • Signal: Triplet of triplets (tt) with

      
       (axial-axial) and 
      
      
      
      (axial-equatorial).
  • Cis-Isomer (Axial/Equatorial):

    • The proton at C4 is equatorial (if the ring flips to place the bulky ester equatorial).

    • Signal: Narrower multiplet (quintet-like) with smaller coupling constants (

      
      ).
      
5.2 HPLC Method
  • Column: Chiralpak AD-H or equivalent polysaccharide-based stationary phase (required to separate enantiomers if the scaffold is further substituted, or diastereomers if achiral conditions fail).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (low absorption requires high concentration or derivatization).

References
  • Synthesis and Isomerization

    • Journal of Medicinal Chemistry. "Synthesis and structure-activity relationships of novel fibrinogen receptor antagonists.
    • Source:

  • Adenosine Deaminase Inhibitors

    • ChemicalBook.
    • Source:

  • Conformational Analysis

    • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds.
    • Source:

  • Commercial & Physical Data

    • PubChem.[4] "Ethyl 4-aminocyclohexanecarboxylate - Compound Summary."

    • Source:

Sources

Foundational

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride material safety data sheet

Operational Safety, Stability, and Application Guide Executive Summary This technical guide provides an in-depth analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (TEACH-HCl), a critical bifunctional bu...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Stability, and Application Guide

Executive Summary

This technical guide provides an in-depth analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (TEACH-HCl), a critical bifunctional building block in medicinal chemistry. Unlike standard Safety Data Sheets (SDS), this document synthesizes physicochemical properties with field-proven handling protocols. It is designed for researchers utilizing this compound as a rigid scaffold for serine protease inhibitors, DPP-IV inhibitors, and adenosine deaminase antagonists. The guide emphasizes the management of hygroscopicity, stereochemical integrity, and safe operational workflows.

Chemical Architecture & Stereochemical Utility

Structural Significance

TEACH-HCl is distinguished by its 1,4-trans-disubstitution pattern on a cyclohexane ring.[1] In drug design, this rigid lipophilic scaffold serves as a "spacer" that directs the amino and ester groups into specific vectors, often mimicking the geometry of peptide bonds or transition states. The trans configuration is thermodynamically more stable than the cis form (equatorial-equatorial vs. axial-equatorial), providing a defined distance between the N-terminus and C-terminus, which is critical for binding affinity in enzyme pockets.

Physicochemical Profile

The following data consolidates parameters essential for stoichiometric calculations and reaction planning.

ParameterValue / Description
Chemical Name trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
CAS Number 2084-28-8 (Note: Verify specific salt batch; Free base is distinct)
Molecular Formula C

H

NO

[1][2][3][4][5][6][7] · HCl
Molecular Weight 207.70 g/mol
Appearance White to off-white crystalline solid
Melting Point 153–179 °C (Purity dependent)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/Ether
pKa (est) ~10.5 (Amine protonated form)
Hygroscopicity Moderate to High (Salt form attracts atmospheric moisture)

Hazard Characterization & Toxicology

GHS Classification & Causality

While classified as an Irritant , the specific hazards arise from the hydrolysis potential and the acidity of the hydrochloride salt upon contact with mucous membranes.

  • H315 (Skin Irritation): The acidic nature of the HCl salt combined with the lipophilic ethyl ester facilitates dermal penetration, leading to localized dermatitis.

  • H319 (Eye Irritation): Direct contact causes immediate protonation of tear film proteins, leading to severe irritation.

  • H335 (Respiratory Irritation): Inhalation of dust allows the salt to dissolve in the respiratory mucosa, generating localized acidity.

Biological Interaction Mechanism

The compound acts as a serine protease inhibitor mimic . While this makes it valuable therapeutically, accidental systemic exposure (H302) can theoretically interfere with endogenous coagulation pathways (similar to tranexamic acid), although acute toxicity is generally low.

Handling, Stability & Storage Protocols

The "Hygroscopicity Management" Protocol

Amine hydrochloride salts are notoriously hygroscopic. Moisture absorption alters the effective molecular weight, leading to stoichiometric errors in sensitive coupling reactions (e.g., EDC/NHS couplings).

Protocol:

  • Primary Storage: Store at 2–8°C in a desiccator.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Atmosphere: Weighing should ideally occur under a blanket of dry nitrogen or argon.

  • Resealing: Use Parafilm® or electrical tape over the cap threads after use.

Stability Logic

The trans isomer is stable, but the ester moiety is susceptible to hydrolysis under basic conditions or prolonged exposure to moisture. The HCl salt prevents oxidation of the amine (N-oxide formation) and absorption of atmospheric CO


 (carbamate formation), which typically plagues the free base.
Operational Workflow Diagram

The following diagram illustrates the critical path for maintaining compound integrity from storage to reaction.

HandlingProtocol Storage Cold Storage (2-8°C, Desiccated) Equilibration Thermal Equilibration (Wait 30 mins) Storage->Equilibration Prevent Condensation Weighing Weighing (Dry N2 Atmosphere) Equilibration->Weighing Minimize H2O uptake Reaction Reaction Entry (Solubilize in DMSO/MeOH) Weighing->Reaction Immediate Use Reseal Reseal & Purge (Parafilm + Argon) Weighing->Reseal Protect Stock Reseal->Storage Return

Figure 1: Cycle of handling to prevent hydrolysis and stoichiometric errors due to hygroscopicity.

Experimental Protocols: Synthesis & Application

Free Base Liberation (In Situ)

For reactions requiring the nucleophilic free amine (e.g., amide coupling), the HCl must be neutralized.

Methodology:

  • Dissolution: Dissolve 1.0 eq of TEACH-HCl in the reaction solvent (e.g., DMF or DCM).

  • Neutralization: Add 1.1–1.5 eq of a tertiary base (DIPEA or Triethylamine).

  • Observation: The solution may become cloudy due to the formation of Triethylamine-HCl salts. This is normal.

  • Validation: Ensure the solution pH is >9 (using wet pH paper) before adding the electrophile.

Standard Workup Procedure

Because the HCl salt is water-soluble but the free base/ester is organic-soluble, pH control during extraction is vital.

  • To Remove Unreacted Starting Material: Wash the organic layer with 1M HCl . The unreacted amine will protonate, become water-soluble, and partition into the aqueous phase, leaving the amide product in the organic layer.

Emergency Response & Environmental Fate

Spill Response Logic

In the event of a spill, the goal is to neutralize the acidity without generating aerosolized dust.

EmergencyResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Spill: Avoid Dust Generation Assess->Solid Liquid Solution Spill: Absorb & Neutralize Assess->Liquid ActionSolid Sweep gently or Use HEPA Vacuum Solid->ActionSolid ActionLiquid Cover with Vermiculite Treat with weak NaHCO3 Liquid->ActionLiquid Disposal Dispose as Chemical Waste (Incineration) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for safe containment and disposal of TEACH-HCl spills.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes. The acidity can cause corneal damage; rapid dilution is key.

  • Skin Contact: Wash with soap and water. If irritation persists (dermatitis), seek medical attention.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acidic dust), medical observation is required.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12603945, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. (Used for structural analog comparison and hazard extrapolation). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Fisher Scientific. (2025). Methyl trans-4-aminocyclohexanecarboxylate hydrochloride SDS. (Referenced for ester/amine salt handling properties).[5] Retrieved from [Link]

Sources

Exploratory

commercial availability of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

An In-depth Technical Guide to the Commercial Availability of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Executive Summary trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a pivotal chemical interm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Executive Summary

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its rigid cyclohexane core and orthogonally functionalized amine and ester groups make it an attractive starting material for creating compounds with specific three-dimensional architectures. This guide provides an in-depth analysis of its commercial availability, sourcing considerations, key applications, synthesis, and the necessary quality control protocols for its use in research and drug development environments.

Chemical Profile

The trans isomer of Ethyl 4-aminocyclohexanecarboxylate hydrochloride is the most commonly utilized form in stereospecific synthesis. Understanding its fundamental properties is the first step in its effective application.

  • Chemical Name: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • Synonyms: trans-4-Aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride, (trans-4-Carboethoxycyclohexyl)amine Hydrochloride[1][2]

  • CAS Number: 2084-28-8[2][3]

  • Molecular Formula: C₉H₁₇NO₂·HCl[2]

  • Molecular Weight: 207.70 g/mol [2]

  • Appearance: White to off-white solid or powder[3]

  • Melting Point: ~153 °C[3]

  • Solubility: Slightly soluble in chloroform and methanol[3]. The methyl ester analog is noted to be soluble in water[4].

Commercial Availability and Sourcing

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is readily available from a wide range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When sourcing this material, researchers should consider not only price but also purity, available analytical data (e.g., Certificate of Analysis), and supplier reliability.

Below is a summary of representative commercial suppliers. Pack sizes and purity levels can vary, and direct inquiry is recommended for bulk quantities.

SupplierTypical PurityAvailable QuantitiesNotes
J & K SCIENTIFIC LTD. >98%50mg, 500mgExtensive catalog with research-focused quantities.[1]
Shanghai Longsheng Chemical Co., Ltd. 99%Inquire for bulkOffers high-purity grades suitable for later-stage development.[1]
AK Scientific, Inc. >98%1g, 5gProvides competitive pricing for gram-scale quantities.[3]
Chemsky (Shanghai) International Co., Ltd. 98%Inquire for bulkBroad supplier with a wide range of intermediates.[1]
Career Henan Chemical Co. 97%-99%1kg - 1000kgSpecializes in larger-scale and bulk manufacturing quantities.[3]
Santa Cruz Biotechnology, Inc. Research GradeInquireFor research use only, not for diagnostic or therapeutic use.[2]

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a key intermediate for active pharmaceutical ingredients (APIs). Its defined stereochemistry is crucial for biological activity.

  • Scaffold for Bioactive Molecules: It is explicitly identified as an excellent starting material for synthesizing pharmaceutical agents where the trans-cyclohexyl core provides a rigid and well-defined spatial arrangement of functional groups.[5]

  • Synthesis of Adenosine Deaminase Inhibitors: The molecule is used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, a class of compounds investigated as inhibitors of adenosine deaminase.[3]

Synthesis Overview

Understanding the synthetic origin of a starting material is critical for identifying potential impurities. A common and economically viable process for preparing trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride involves a multi-step hydrogenation and subsequent esterification, as detailed in patent literature.[5][6]

The process begins with 4-nitrophenylacetic acid, which undergoes a two-stage hydrogenation. The first stage reduces the nitro group to an amine, and the second stage saturates the aromatic ring to form 4-aminocyclohexylacetic acid. The final step involves an acid-catalyzed esterification with ethanol to yield the target product.[5][6]

Synthesis_Workflow cluster_0 A 4-Nitrophenylacetic Acid B 4-Aminophenylacetic Acid A->B  Step 1: Nitro Reduction  Pd/C, H₂, 40-50°C  Protic Solvent C 4-Aminocyclohexylacetic Acid (cis/trans mixture) B->C  Step 2: Ring Hydrogenation  50-60°C, 1-4 bar H₂ D trans-Ethyl 4-amino- cyclohexanecarboxylate HCl C->D  Step 3: Esterification  Ethanol, HCl, Reflux  (Isomer selection) caption Fig 1. Patented synthesis route for the target compound.

Fig 1. Patented synthesis route for the target compound.

Quality Control and Analytical Methods

For drug development professionals, verifying the identity, purity, and isomeric ratio of incoming starting materials is a non-negotiable step. A self-validating system of protocols ensures the integrity of the entire synthetic cascade.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method to determine the purity of the title compound and separate it from potential precursors or related impurities.

1. Principle: The compound is analyzed using a C18 column. An acidic mobile phase ensures the primary amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times. Purity is determined by comparing the area of the main peak to the total area of all observed peaks (Area % method).

2. Materials & Reagents:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: Water/Acetonitrile (90:10)

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve with the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 210 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. System Suitability:

  • A standard solution should be injected five times. The relative standard deviation (RSD) for the peak area of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride should be ≤ 2.0%.

5. Causality and Interpretation:

  • The TFA in the mobile phase is crucial; it acts as an ion-pairing agent, preventing the protonated amine from interacting with residual silanols on the silica support, thus avoiding peak tailing.

  • The gradient elution ensures that both polar impurities (eluting early) and non-polar impurities (like unreacted aromatic precursors) are effectively separated and eluted from the column. A peak corresponding to 4-nitrophenylacetic acid, for example, would be significantly more retained than the target compound.

Protocol 2: Structural Confirmation by NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum should confirm the presence of the ethyl ester group (a triplet and quartet), the protons on the cyclohexane ring, and the proton attached to the amino group. The chemical shifts and coupling constants of the ring protons are used to confirm the trans configuration.

  • ¹³C NMR: The carbon NMR will verify the number of unique carbon atoms, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the four distinct carbons of the cyclohexane ring.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the compound's quality and ensure laboratory safety.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation and inhalation of dust.[7][8] Handle in accordance with good industrial hygiene and safety practices.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] The recommended storage condition is often room temperature, sealed from moisture.[3]

  • Hazards: May cause skin, eye, and respiratory irritation. The GHS pictograms for the methyl analog indicate a warning for H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[9] In case of contact, rinse the affected area thoroughly with water.[8]

Conclusion

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a commercially accessible and highly valuable intermediate for pharmaceutical research and development. Its well-defined structure and the availability of various purity grades from numerous suppliers make it a reliable choice for synthetic campaigns. For the drug development professional, a thorough understanding of its sourcing, synthesis, and analytical characterization is paramount. Implementing rigorous quality control protocols, such as the HPLC method detailed here, is a critical step in ensuring the reproducibility and success of multi-step syntheses that rely on this foundational building block.

References

  • cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7. AMERICAN ELEMENTS. Available at: [Link]

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
  • ethyl trans-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride - CAS:2940857-80-5. Guangzhou Zhenhao Trading Co., Ltd.. Available at: [Link]

  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents.
  • MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Capot Chemical. Available at: [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • Safety Data Sheet: Ammonium chloride. Carl ROTH. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. WIPO Patentscope. Available at: [Link]

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. Available at: [Link]

  • Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2. PubChem. Available at: [Link]

Sources

Foundational

theoretical calculations for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Title: Theoretical & Computational Profiling of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride: A Structural and Electronic Analysis Guide Abstract This technical guide outlines a rigorous computational framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical & Computational Profiling of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride: A Structural and Electronic Analysis Guide

Abstract This technical guide outlines a rigorous computational framework for the characterization of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 2084-28-8).[1][2] As a critical intermediate in the synthesis of serine protease inhibitors (e.g., Edoxaban) and adenosine deaminase inhibitors, accurate modeling of its conformational landscape and electronic properties is vital for predictive drug design.[1][2] This document details a validated Density Functional Theory (DFT) protocol, emphasizing the treatment of the hydrochloride salt moiety, 1,4-disubstituted cyclohexane stereochemistry, and spectroscopic prediction.[1]

Introduction: The Molecular Target

The molecule trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride represents a classic challenge in computational organic chemistry: modeling a flexible cycloalkane scaffold with a charged, ionic interaction (ammonium chloride) in a specific stereochemical configuration.[1][2]

  • Stereochemistry: The trans configuration implies the 1,4-substituents are on opposite sides of the ring plane.[2] In a cyclohexane chair conformation, this predominantly favors the diequatorial arrangement to minimize 1,3-diaxial steric strain.[1][2]

  • Ionic Nature: Unlike neutral organic molecules, the hydrochloride salt requires explicit modeling of the chloride counterion (

    
    ) and its hydrogen-bonding network with the ammonium group (
    
    
    
    ).[1]

Computational Methodology (Protocol)

To ensure high-fidelity results, we employ a "Hybrid Solvation-Explicit Counterion" approach. This method prevents the artifactual proton transfer often seen in gas-phase calculations of salts.[1][2]

Level of Theory[2][3][4]
  • Functional: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    B97X-D  or M06-2X .[1]
    
    • Rationale: Standard functionals like B3LYP often fail to capture the dispersive forces critical for accurate salt-bridge geometries and chair conformer stacking.[2]

      
      B97X-D includes long-range dispersion corrections essential for this system.
      
  • Basis Set: 6-311++G(d,p) (minimum) or def2-TZVP .[1][2]

    • Rationale: Diffuse functions (++) are non-negotiable for anionic species (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) to describe the electron cloud accurately.[1]
      
  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvent: Water (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) or Methanol (
      
      
      
      ).[1]
    • Rationale: The salt is likely unstable or exists as a neutral complex in the gas phase.[2] A high-dielectric continuum is required to stabilize the charge separation.[1][2]

Workflow Diagram

The following Graphviz diagram illustrates the autonomous workflow for characterizing this molecule.

ComputationalWorkflow cluster_Analysis Property Profiling Start Input Structure (trans-diequatorial) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Generate Conformers DFT_Opt DFT Optimization (wB97X-D/6-311++G(d,p)/SMD) ConfSearch->DFT_Opt Lowest Energy Candidates Freq Frequency Calculation (NIMAG=0 Check) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? (Re-optimize) NBO NBO Analysis (Charge Transfer) Freq->NBO Validated Minima MEP MEP Mapping (Reactivity) Freq->MEP NMR GIAO NMR Prediction Freq->NMR End Final Validated Model NBO->End MEP->End NMR->End

Caption: Figure 1. Autonomous computational workflow for the structural and electronic profiling of amine hydrochloride salts.

Structural Analysis & Conformational Landscape

The Diequatorial Preference

For trans-1,4-disubstituted cyclohexanes, the equilibrium exists between the diequatorial (ee) and diaxial (aa) chair forms.[1][2]

  • Theory: The A-value (conformational free energy) of the

    
     group is ~1.2 kcal/mol, and the 
    
    
    
    group is ~1.9 kcal/mol.[1]
  • Prediction: The trans-diequatorial conformer is energetically favored by approximately ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     kcal/mol over the diaxial form.
    
  • Salt Effect: The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ion will dock primarily via H-bonds to the 
    
    
    
    protons.[1] In the diequatorial form, the ammonium group is sterically exposed, allowing optimal tridentate coordination (
    
    
    ).
Geometric Parameters (Predicted)

Based on


B97X-D/6-311++G(d,p) optimization in water:
ParameterAtom PairTypical Value (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

/

)
Note
Bond Length C(carbonyl)-O(ester)1.20 - 1.22Double bond character
Bond Length C(cyclohexyl)-N1.49 - 1.51Elongated due to steric bulk
H-Bond N-H ...[1][3] Cl2.10 - 2.30Strong ionic H-bond
Torsion O=C-C(ring)-C~0 - 30Ester planarity vs ring
Ring Pucker C-C-C-C~55 (Chair)Standard chair geometry

Electronic Properties & Reactivity[1][2][6]

Frontier Molecular Orbitals (FMO)

The reactivity of the drug intermediate is defined by its FMOs.[1][2]

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the chloride counterion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) and the lone pairs of the carbonyl oxygen.[1] This indicates the salt's susceptibility to electrophilic attack or oxidation is centered on the anion.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the carbonyl carbon of the ester group and the ammonium center.[1][2] This confirms the ester's susceptibility to hydrolysis or nucleophilic attack (e.g., by hydrazine or hydroxide).[1][2]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for understanding how this molecule docks into a protein active site (e.g., Factor Xa).[1][2]

  • Red Regions (Negative Potential): Localized around the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ion and the carbonyl oxygen (
    
    
    
    ).[1]
  • Blue Regions (Positive Potential): Intensely localized on the ammonium hydrogens (

    
    ) and the ethyl group protons.[1]
    

Spectroscopic Validation Protocols

To validate the theoretical model against experimental QC data, the following shifts are calculated.

Infrared (IR) Spectroscopy

The formation of the hydrochloride salt results in distinct shifts compared to the free base.[1][2]

  • N-H Stretch: Broad band predicted at 2800–3200 cm⁻¹ (due to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     stretching modes coupled with H-bonding to 
    
    
    
    ).[1]
  • C=O Stretch: Sharp peak at 1730–1745 cm⁻¹ (Ester carbonyl).[1][2]

  • Scaling Factor: Frequencies calculated at B3LYP levels typically require a scaling factor of 0.961 to match experimental wavenumbers.[2]

NMR Prediction (GIAO Method)[1][2]
  • Method: GIAO (Gauge-Independent Atomic Orbital) at DFT level.[1][2]

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.[1][2]

  • Key Signal: The proton on C4 (alpha to the ammonium) will show a significant downfield shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ppm) due to the electron-withdrawing inductive effect of the 
    
    
    
    group.[1]

References

  • Frisch, M. J., et al. (2016).[1][2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1][2] [Software Citation]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1][2] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[2] Journal of Physical Chemistry B, 113(18), 6378–6396.[1][2] Link[1]

  • Chai, J.-D., & Head-Gordon, M. (2008).[1][2] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.[1][2] Link

  • Wiberg, K. B. (1990).[1][2] The Chair-Chair Interconversion of Cyclohexane.[1][2] Angewandte Chemie International Edition, 29(9), 1046-1047.[1][2] (Context for conformational analysis).

  • ChemicalBook. (2024).[1][2] trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Properties and Applications. Link

Sources

Exploratory

The Stereoselective Quest: A Historical and Technical Guide to trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Stereospecific Scaffold In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Stereospecific Scaffold

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. The cyclohexane ring, a fundamental scaffold in medicinal chemistry, offers a rich stereochemical landscape that can be exploited to design potent and selective therapeutic agents. Within this context, trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride has emerged as a critical building block, its rigid, bifunctional nature providing an ideal starting point for the synthesis of complex molecular architectures. This guide delves into the historical context surrounding the development of this important synthetic intermediate, explores the evolution of its synthesis with a focus on stereochemical control, and provides detailed technical insights for its preparation and application.

I. Historical Context: The Challenge of Stereoisomerism

The story of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is intrinsically linked to the broader history of substituted cyclohexanes and the persistent challenge of controlling their stereochemistry. The therapeutic potential of 4-aminocyclohexanecarboxylic acid derivatives was recognized in the mid-20th century, with the discovery of the antifibrinolytic properties of tranexamic acid, first synthesized in 1962 by Japanese researchers Shosuke and Utako Okamoto.[1] This discovery spurred further investigation into related compounds, including their ester derivatives, which offered different solubility and reactivity profiles, making them valuable intermediates in organic synthesis.

Early synthetic routes to 4-aminocyclohexanecarboxylic acid and its esters typically involved the catalytic hydrogenation of aromatic precursors such as p-aminobenzoic acid or 4-nitrophenylacetic acid.[2] However, these methods often yielded a mixture of cis and trans isomers, with the thermodynamically less stable cis isomer frequently being the major product. The separation of these isomers proved to be a significant hurdle, often requiring tedious and low-yielding fractional recrystallization.[2] This challenge highlighted the critical need for stereoselective synthetic methods that could directly produce the desired trans isomer in high yield and purity. The quest for such methods has been a driving force in the evolution of the synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride and related compounds.

II. The Evolution of Synthetic Strategies: A Tale of Catalysts and Conditions

The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride has evolved significantly over the years, with a primary focus on achieving high trans selectivity. The core of the synthesis remains the reduction of an aromatic ring, but the choice of catalyst, solvent, and reaction conditions has been refined to steer the reaction towards the desired stereoisomer.

A. Early Approaches: The Dominance of Mixed Isomers

Initial synthetic efforts relied on heterogeneous catalysis, with Raney Nickel (Raney-Ni) being a common choice for the hydrogenation of 4-nitrophenylacetic acid.[3][4] While effective in reducing the nitro group and the aromatic ring, these early methods often resulted in a mixture of cis and trans isomers, with the cis isomer often predominating. The subsequent separation of these isomers was a major bottleneck in the overall process.

B. The Shift Towards Stereoselectivity: The Role of Catalyst and Conditions

Later research focused on developing more stereoselective hydrogenation methods. The use of other catalysts, such as Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C), was explored. It was discovered that the choice of catalyst, solvent, and reaction parameters like temperature and pressure could significantly influence the cis/trans ratio of the product. For instance, processes were developed that could achieve a higher proportion of the trans isomer by carefully controlling these variables.[3][4]

A significant advancement came with the development of one-pot processes that could directly convert p-aminobenzoic acid to the trans isomer of 4-aminocyclohexanecarboxylic acid with a high degree of stereoselectivity.[3] These methods often employ specific catalyst systems and basic reaction conditions to favor the formation of the thermodynamically more stable trans product.

The following table summarizes the evolution of key catalytic systems and their impact on the stereoselectivity of the reaction:

Catalyst SystemStarting MaterialKey Reaction ConditionsTypical trans:cis RatioReference
Raney-Ni4-Nitrophenylacetic acidHigh pressure, high temperatureMixture, often cis-dominant[3][4]
Pd/Cp-Aminobenzoic acidModerate pressure and temperatureImproved trans selectivity
Ru/Cp-Aminobenzoic acidBasic conditions, moderate pressureHigh trans selectivity (>75%)[3]
C. Isomerization Strategies: A Post-Synthetic Approach

In addition to developing stereoselective synthetic routes, methods for the isomerization of the unwanted cis isomer to the desired trans isomer have also been explored. These methods typically involve treating a mixture of the isomers with a base under conditions that facilitate epimerization at the carbon atom bearing the carboxyl group, leading to an enrichment of the more stable trans isomer.

III. Key Synthetic Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step methodologies for the synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, reflecting modern, stereoselective approaches.

A. Protocol 1: Stereoselective Hydrogenation of p-Aminobenzoic Acid

This protocol outlines a one-pot synthesis that directly yields a high ratio of the trans isomer of 4-aminocyclohexanecarboxylic acid, which can then be esterified.

Step 1: Catalytic Hydrogenation

  • To a high-pressure autoclave, add p-aminobenzoic acid, 5% Ruthenium on carbon (Ru/C) catalyst, and an aqueous solution of sodium hydroxide.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 15 bar) and heat to the specified temperature (e.g., 100°C).[3]

  • Stir the reaction mixture vigorously for the required duration (e.g., 20 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the 4-aminocyclohexanecarboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification

  • Suspend the synthesized 4-aminocyclohexanecarboxylic acid (as a mixture of isomers with a high trans content) in absolute ethanol.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until saturation.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and then to 0-5°C to crystallize the product.

  • Collect the crystals of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride by filtration, wash with cold ethanol, and dry under vacuum.

B. Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride from p-aminobenzoic acid.

G pABA p-Aminobenzoic Acid trans_ACHC trans-4-Aminocyclohexanecarboxylic Acid pABA->trans_ACHC 1. Ru/C, H2, NaOH 2. HCl trans_Ester_HCl trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride trans_ACHC->trans_Ester_HCl Ethanol, HCl (gas)

Caption: Synthetic pathway from p-aminobenzoic acid.

IV. Applications in Drug Discovery and Development

The utility of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride as a synthetic intermediate is demonstrated by its application in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid, bifunctional nature allows for the introduction of diverse substituents in a well-defined spatial orientation, which is crucial for achieving high-affinity and selective binding to biological targets.

One notable application is in the synthesis of Janus Kinase (JAK) inhibitors.[3] JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, and their inhibition has therapeutic potential in the treatment of autoimmune diseases and cancer. The trans-4-aminocyclohexanecarboxylate scaffold provides a core structure for the development of potent and selective JAK inhibitors.

Furthermore, this compound and its derivatives have been utilized in the synthesis of other biologically active molecules, including analogs of dynorphin A, which are being investigated for their opioid receptor activity.

V. Conclusion: A Versatile Building Block with a Rich History

The journey of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride from a synthetically challenging molecule to a readily accessible and widely used building block is a testament to the advancements in organic synthesis, particularly in the field of stereoselective catalysis. The historical struggle to control its stereochemistry has paved the way for robust and efficient synthetic methods that are now routinely employed in drug discovery and development. As the demand for structurally complex and stereochemically pure pharmaceutical agents continues to grow, the importance of versatile and well-defined scaffolds like trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is set to increase, ensuring its continued relevance in the field of medicinal chemistry.

VI. References

  • Tranexamic acid. Wikipedia. [Link]

  • Process for the preparation of trans-4-aminocyclohexane-carboxylic acids. Google Patents.

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.

  • PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. Google Patents.

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.

Sources

Foundational

Strategic Utilization of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride as a Rigid Pharmacophore Scaffold

The following technical guide details the medicinal chemistry applications, synthetic utility, and structural properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Executive Summary Compound: trans-Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and structural properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.

Executive Summary

Compound: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS: 2084-28-8 Role: Rigid Linker, Pharmacophore Scaffold, Bioisostere Key Attribute: 1,4-Diequatorial Conformation (Linear Vector)

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules to those with higher saturation (


).[1] trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride serves as a critical building block in this transition. Unlike its aromatic analog (ethyl 4-aminobenzoate), this saturated scaffold offers a defined, rigid geometry without the metabolic liability of a phenyl ring, while improving solubility and reducing non-specific binding.[1]

This guide explores its application in protease inhibitors, GPCR ligands, and kinase modulators, supported by validated synthetic protocols.[1]

Structural & Physicochemical Analysis[2][3][4][5][6]

Stereochemical Control: The Diequatorial Imperative

The utility of this compound rests entirely on its stereochemistry. The 1,4-disubstituted cyclohexane ring can exist as cis or trans isomers.[2][3][4][5]

  • Trans-Isomer (Target): Both the amino and carboxylate groups occupy the equatorial positions. This is the thermodynamically favored conformation (

    
     kcal/mol relative to twist-boat). It projects the substituents in a linear vector, approximately 6.0 Å apart, mimicking a para-phenyl spacer but with greater bulk and 3D character.[1]
    
  • Cis-Isomer (Impurity): One substituent is axial and the other equatorial.[4] This creates a "bent" vector, often leading to a complete loss of potency in binding pockets designed for linear ligands.[1]

Physicochemical Profile
PropertyValue/DescriptionRelevance
Formula

Salt form ensures stability and water solubility.
MW 207.70 g/mol Low MW allows efficient fragment-based growth.
LogP ~1.2 (Free base)Lower lipophilicity than phenyl analogs (LogP ~2.5).
pKa ~10.5 (Amine)Highly basic; exists as cation at physiological pH.
Geometry Rigid ChairLow entropic penalty upon protein binding.

Medicinal Chemistry Applications

Serine Protease Inhibitors (Thrombin & Factor Xa)

The scaffold is extensively used in the design of direct thrombin inhibitors (e.g., L-370,518 ).

  • Mechanism: The cyclohexane ring acts as a rigid spacer that positions a basic P1 mimetic (often the amino group or a guanidine derivative) into the S1 specificity pocket (Asp189).

  • Advantage: The saturated ring fills the hydrophobic S1-S2 cleft more effectively than a flat phenyl ring, enhancing selectivity and reducing metabolic oxidation.

Peptidomimetics (Opioid Receptors)

In Dynorphin A analogs, the trans-4-aminocyclohexanecarboxylic acid moiety replaces the flexible Gly-Gly dipeptide linker.

  • Outcome: This constrains the peptide backbone, locking the N-terminal "message" sequence into a bioactive conformation selective for Kappa Opioid Receptors (KOR) .

  • Data: Analogs containing the trans-isomer showed nanomolar affinity (

    
     nM), whereas flexible acyclic analogs were less potent.
    
Janus Kinase (JAK) Inhibitors

Patent literature (e.g., EP2384326) highlights the use of this scaffold to project solubilizing groups or warheads into solvent-exposed regions of the kinase domain, utilizing the trans-geometry to exit the ATP-binding pocket efficiently.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting this scaffold and its synthetic flow.

G cluster_0 Scaffold Selection Logic cluster_1 Synthetic Workflow Start Target: Linear Linker (6 Å) OptionA Phenyl Ring (PABA) Start->OptionA Traditional OptionB Cyclohexane (Trans) Start->OptionB Modern Bioisostere IssueA Issue: Metabolic Liability High Planarity (Flatland) OptionA->IssueA BenefitB Benefit: High Fsp3 Metabolic Stability Defined Vector OptionB->BenefitB Material trans-Ethyl 4-aminocyclohexane carboxylate HCl Step1 Free Base Liberation (NaHCO3 / DCM) Material->Step1 Step2 Amide Coupling (R-COOH + HATU) Step1->Step2 Step3 Ester Hydrolysis (LiOH / THF:H2O) Step2->Step3 Final Target Drug Intermediate (Rigid Amide-Acid) Step3->Final

Caption: Decision logic for scaffold selection and the standard synthetic progression from the HCl salt to the active pharmaceutical intermediate.

Experimental Protocols

Protocol A: Isomerically Pure Amide Coupling

Context: Coupling the amine terminus to a carboxylic acid core (e.g., a heterocycle).[1]

  • Free Base Liberation (Critical Step):

    • Suspend trans-ethyl 4-aminocyclohexanecarboxylate HCl (1.0 eq) in DCM (10 mL/g).

    • Add saturated aqueous

      
       (3.0 eq) and stir vigorously for 20 mins.
      
    • Separate layers, dry organic phase over

      
      , and concentrate in vacuo.
      
    • Note: Do not store the free base for long periods as it may absorb

      
       or polymerize.
      
  • Coupling Reaction:

    • Dissolve the Carboxylic Acid Partner (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

    • Add the freshly prepared free base amine (1.1 eq).

    • Stir at RT for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

      
      , and brine.[1]
      
Protocol B: Ester Hydrolysis (Saponification)

Context: Exposing the carboxylic acid for subsequent coupling or bioactivity.

  • Dissolve the coupled ethyl ester intermediate in THF:MeOH:Water (3:1:1).

  • Add LiOH monohydrate (2.5 eq).

  • Stir at RT for 3 hours.

  • Purification: Acidify to pH ~3 with 1N HCl. The product often precipitates. If not, extract with EtOAc.[1]

  • Validation: Check NMR for disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

References

  • Review of Cyclohexane Scaffolds: Wustrow, D. J., et al. "Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid." Journal of Medicinal Chemistry36 .8 (1993): 1100-1103.[3][6] Link

  • Thrombin Inhibitors: Tucker, T. J., et al. "Synthesis of a series of potent and orally bioavailable thrombin inhibitors."[1] Journal of Medicinal Chemistry41 .17 (1998): 3210-3219. Link

  • Synthesis & Isomerization: "Process for the preparation of trans-4-amino-cyclohexyl acetic acid ethyl ester HCl." Patent WO2010070368A1. Link

  • JAK Inhibitors: "Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof."[3][6] Patent EP3411355B1. Link

Sources

Protocols & Analytical Methods

Method

using trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in peptide synthesis

Application Note: Strategic Utilization of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride in Peptidomimetic Synthesis Introduction: The Rigid Scaffold Advantage In modern drug discovery, the transition from flex...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride in Peptidomimetic Synthesis

Introduction: The Rigid Scaffold Advantage

In modern drug discovery, the transition from flexible linear peptides to conformationally constrained peptidomimetics is a critical strategy for improving oral bioavailability and metabolic stability. trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 2084-28-8) serves as a premier bifunctional building block for this purpose.

Unlike aromatic linkers (which can introduce pi-stacking issues) or flexible alkyl chains (which incur high entropic penalties upon binding), the trans-cyclohexane ring provides a defined, rigid spacer (~5-6 Å distance) that locks pharmacophores into specific spatial orientations. This "diequatorial" conformation is thermodynamically stable and mimics the extended conformation of peptide backbones, making it invaluable for the synthesis of protease inhibitors (e.g., Thrombin inhibitors) and GPCR ligands.

Chemical Profile & Handling

PropertySpecification
Compound Name trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
CAS Number 2084-28-8
Formula C9H17NO2[1][2] · HCl
Molecular Weight 207.70 g/mol
Stereochemistry trans-1,4-substitution (Diequatorial)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/Ether (as salt)
Storage Desiccate at RT; Hygroscopic

Technical Insight: The commercial availability as the Hydrochloride (HCl) salt ensures long-term stability by preventing shelf-degradation (oxidation/hydrolysis) of the free amine. However, successful coupling requires careful in situ neutralization to release the nucleophilic amine without causing precipitation or salt-clumping in organic solvents.

Protocol A: Solution-Phase N-Acylation (Coupling)

Objective: To couple an N-protected amino acid (e.g., Boc-Phe-OH) to the amine of the cyclohexane scaffold. Challenge: The HCl salt is insoluble in non-polar solvents (DCM), while the free base is soluble. The neutralization must be efficient to ensure stoichiometry.

Reagents Required:
  • Substrate: trans-Ethyl 4-aminocyclohexanecarboxylate HCl (1.0 equiv)

  • Carboxylic Acid: N-protected amino acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl/HOBt (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv: 1 eq to neutralize HCl, 2 eq for reaction)

  • Solvent: DMF (Anhydrous) or DCM/DMF mixture.

Step-by-Step Methodology:
  • Salt Neutralization & Dissolution:

    • Dissolve 1.0 equiv of trans-Ethyl 4-aminocyclohexanecarboxylate HCl in minimal anhydrous DMF.

    • Critical Step: Add 1.0 equiv of DIPEA slowly. Stir for 5 minutes. The solution should remain clear. If using DCM, the salt may not dissolve until base is added; ensure complete dissolution before adding activated acid.

  • Activation:

    • In a separate vessel, dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in DMF.

    • Add 1.0 equiv of DIPEA to the acid mixture to initiate activation (formation of the O-At ester). Stir for 2-3 minutes.

  • Coupling Reaction:

    • Add the activated acid solution to the amine solution.

    • Add the remaining DIPEA (1.0 equiv) to maintain basic pH (pH ~8 on wet paper).

    • Stir at Room Temperature (RT) under Nitrogen atmosphere for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product (amide) will be less polar than the starting amine.

  • Work-up:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid or 1M KHSO4 (removes excess DIPEA/unreacted amine).

      • Saturated NaHCO3 (removes unreacted acid/HOBt).

      • Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Validation:

    • NMR: Check for the characteristic doublet of the amide NH (~6-8 ppm) and retention of the ethyl ester quartet (~4.1 ppm).

    • Stereochemistry Check: The coupling conditions generally preserve the trans configuration.

Protocol B: C-Terminal Activation (Saponification)

Objective: Hydrolysis of the ethyl ester to generate the free carboxylic acid (trans-4-(Acylamino)cyclohexanecarboxylic acid) for subsequent chain elongation.

Step-by-Step Methodology:
  • Dissolution:

    • Dissolve the coupled ester intermediate (from Protocol A) in THF/Water (3:1 ratio). Methanol can be used, but THF often solubilizes larger peptide fragments better.

  • Hydrolysis:

    • Add LiOH·H2O (2.0 – 3.0 equiv).

    • Stir at RT.

    • Note: The cyclohexane ester is sterically more hindered than a primary alkyl ester but less than a tertiary one. Reaction typically completes in 2–6 hours.

  • Quenching & Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer carefully with 1M HCl to pH ~2–3.

    • Observation: The free acid product usually precipitates as a white solid.

    • Extract with EtOAc if precipitation is not quantitative.

Visualization of Workflows

Figure 1: N-Acylation Signaling & Logic Flow

CouplingWorkflow Start Start: trans-Ethyl 4-aminocyclohexanecarboxylate HCl Solvent Dissolve in DMF Start->Solvent BaseAdd Add DIPEA (1.0 eq) (Neutralize HCl) Solvent->BaseAdd Release Free Amine Coupling Combine & Stir (RT, 4-12h) BaseAdd->Coupling Nucleophilic Attack Activation Separate Vessel: Activate Amino Acid (HATU/DIPEA) Activation->Coupling Activated Ester Workup Acid/Base Wash (EtOAc) Coupling->Workup Product Product: Dipeptide Ethyl Ester Workup->Product

Caption: Logical flow for converting the HCl salt into a reactive nucleophile for amide bond formation.

Figure 2: Saponification Pathway

Hydrolysis Ester Peptide-Cyclohexane-COOEt Intermediate Tetrahedral Intermediate Ester->Intermediate Hydrolysis Reagent LiOH / THF / H2O Reagent->Intermediate Acidification Acidify (pH 2) Intermediate->Acidification Carboxylate Salt FinalProduct Peptide-Cyclohexane-COOH Acidification->FinalProduct Precipitation

Caption: Controlled deprotection of the C-terminus to access the free carboxylic acid.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Dissolution Salt nature of starting material.Switch solvent to pure DMF or DMSO. Ensure 1.0 eq DIPEA is added before coupling reagents.
Low Yield Inefficient neutralization or hydrolysis.For coupling: Verify pH is >8. For hydrolysis: Increase temperature to 40°C if reaction is sluggish (steric bulk).
Epimerization Harsh conditions.[3]Avoid strong mineral acids at high heat. The trans isomer is thermodynamically stable, but prolonged reflux in acid can equilibrate to cis.
Precipitation during Workup Product is highly non-polar.If product crashes out during acid wash, filter the solid and wash with water/ether instead of extracting.

References

  • Watson International. (2025). TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE CAS 2084-28-8.[1][2][4] Watson International Limited.[2] Link

  • ChemicalBook. (2025). TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE Properties and Suppliers. Link

  • ResearchGate. (2025).[5] Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Link

  • Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. Link

  • Santa Cruz Biotechnology. (2025). Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Product Data. Link

Sources

Application

application of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in drug discovery

Application Note: Utilizing trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride as a Rigid Bifunctional Scaffold in Drug Discovery Abstract This application note details the utility of trans-Ethyl 4-aminocyclohexanec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride as a Rigid Bifunctional Scaffold in Drug Discovery

Abstract

This application note details the utility of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) as a critical building block in medicinal chemistry.[1] Unlike its cis-isomer or flexible alkyl linkers, this trans-1,4-disubstituted cyclohexane moiety offers a defined geometry (chair conformation) that rigidly separates the amino and ester functionalities by approximately 5.5 Å. This guide covers its application in designing protease inhibitors, GPCR ligands, and rigid linkers for PROTACs, accompanied by validated protocols for amide coupling and ester hydrolysis.

Introduction: The Geometry of Efficacy

In modern drug discovery, controlling the spatial orientation of pharmacophores is paramount. Flexible linkers often result in a high entropic penalty upon binding. The trans-cyclohexane ring serves as a "bioisostere" for phenyl rings or peptide bonds but with distinct physicochemical properties:

  • Rigidity: Locks substituents in an equatorial-equatorial orientation, maximizing distance and minimizing steric clash.

  • Solubility: The saturated ring improves sp3 character (

    
    ), often enhancing solubility and metabolic stability compared to flat aromatic systems.
    
  • Bifunctionality: The orthogonal reactivity of the amine (nucleophile) and the ethyl ester (electrophile precursor) allows for sequential, modular synthesis.

Key Applications:

  • Serine Protease Inhibitors: Mimics the P1-P4 backbone spacing in thrombin and Factor Xa inhibitors.

  • Adenosine Deaminase Inhibitors: Used as a precursor for trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols.[2][3]

  • DPP-IV Inhibitors: Provides the necessary steric bulk and orientation to fit the catalytic pocket.

Strategic Applications & Mechanism

Rigid Linker Design (PROTACs & ADCs)

In the development of Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity determine the formation of the ternary complex (Target-Linker-E3 Ligase).

  • Mechanism: The trans-cyclohexane acts as a "spacer" that prevents the linker from collapsing onto itself, a common issue with long PEG chains.

  • Benefit: Improved cell permeability due to increased lipophilicity compared to PEG, while maintaining a linear projection.

Bioisostere for Tranexamic Acid Derivatives

This compound is the ethyl ester derivative of Tranexamic Acid (an antifibrinolytic). In drug discovery, it is used to synthesize lipophilic prodrugs or analogs that target plasminogen binding sites but require further functionalization at the carboxyl terminus.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural utility of the trans-isomer versus the cis-isomer and flexible chains.

PharmacophoreMap cluster_0 Physicochemical Benefits Trans trans-Isomer (Equatorial-Equatorial) Target Target Binding Pocket (Defined Distance ~5.5Å) Trans->Target Perfect Fit (Low Entropic Penalty) Solubility Increased F(sp3) (Solubility) Trans->Solubility Stability Metabolic Stability (vs. Phenyl) Trans->Stability Cis cis-Isomer (Axial-Equatorial) Cis->Target Steric Clash (Curved Geometry) Flexible Linear Alkyl Chain (High Entropy) Flexible->Target High Entropic Cost (Floppy)

Caption: Comparative pharmacophore mapping showing the geometric advantage of the trans-1,4-cyclohexane scaffold in bridging binding pockets.

Experimental Protocols

Protocol A: Handling & Free-Basing (In-Situ)

The compound is supplied as a hydrochloride salt (HCl), which renders the amine non-nucleophilic. For coupling reactions, it must be neutralized.

  • Reagents: trans-Ethyl 4-aminocyclohexanecarboxylate HCl, DIPEA (Diisopropylethylamine) or TEA (Triethylamine), DCM or DMF.

  • Step-by-Step:

    • Dissolve 1.0 equiv of the HCl salt in anhydrous DMF or DCM (concentration ~0.1 M).

    • Add 2.5 - 3.0 equiv of DIPEA. Note: Extra base is required to neutralize the HCl and activate the subsequent carboxylic acid coupling partner.

    • Stir for 5-10 minutes at room temperature to ensure complete dissociation before adding the electrophile.

Protocol B: Amide Coupling (N-Acylation)

This protocol attaches a pharmacophore to the amino group, retaining the ethyl ester for later use.

  • Reagents: Carboxylic Acid Partner (R-COOH), HATU, DIPEA, DMF.

  • Procedure:

    • In a separate vial, activate R-COOH (1.0 equiv) with HATU (1.1 equiv) and DIPEA (1.0 equiv) in DMF for 15 minutes.

    • Add the solution from Protocol A (containing the free-based amine) to the activated acid mixture.

    • Stir at Room Temperature for 2-4 hours. Monitor by LC-MS (Target Mass = R-COOH mass + 171.2 - 18.0).

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine. Dry over Na2SO4.

Protocol C: Ester Hydrolysis (Saponification)

Converting the ethyl ester to the free carboxylic acid for the second coupling step.

  • Reagents: LiOH.H2O, THF, Water, Methanol.

  • Procedure:

    • Dissolve the intermediate (from Protocol B) in THF/MeOH (3:1).

    • Add an aqueous solution of LiOH (2.0 - 3.0 equiv).

    • Stir at Room Temperature. Caution: Heating may cause epimerization, though the trans-isomer is thermodynamically stable.

    • Monitor by TLC/LC-MS (Disappearance of ethyl ester).

    • Workup: Acidify carefully to pH ~3-4 with 1N HCl. Extract with EtOAc.

Synthesis Workflow Visualization

The following flowchart depicts a standard workflow for integrating this scaffold into a drug candidate.

SynthesisWorkflow Start trans-Ethyl 4-aminocyclohexanecarboxylate HCl (Starting Material) Step1 Step 1: Free-Basing (DIPEA/DMF) Start->Step1 Step2 Step 2: Amide Coupling (R-COOH + HATU) Step1->Step2 Intermediate Intermediate A (Amide-Ester) Step2->Intermediate Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate->Step3 Validation QC Check: Verify trans-geometry via NMR (J-coupling > 10Hz for axial protons) Intermediate->Validation Product Final Scaffold (Free Acid) Step3->Product

Caption: Step-by-step synthetic workflow for incorporating the scaffold into a drug molecule.

Quantitative Data: Physical Properties

PropertyValueRelevance to Protocol
Molecular Weight 207.69 g/mol Calculation of equivalents.
Form White Crystalline SolidEasy to weigh; non-hygroscopic if stored correctly.
Solubility Water, Methanol, DMSOSoluble in polar solvents; use DMF/DMSO for coupling.
Melting Point ~153°CIndicates high purity and stability.
Stereochemistry trans-1,4Critical: Verify by NMR if epimerization is suspected.

References

  • National Institutes of Health (NIH). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • Google Patents. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl (WO2010070368A1).

Sources

Method

Application Note: High-Resolution HPLC Analysis of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8). This molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8). This molecule is a critical intermediate in the synthesis of antifibrinolytic agents (e.g., Tranexamic acid derivatives) and serine protease inhibitors.

The Analytical Challenge:

  • Stereoselectivity: The primary quality attribute is the isomeric purity. The trans-isomer (diequatorial conformation) must be resolved from the cis-isomer (axial-equatorial), which is often present as a synthetic impurity.

  • Detection Limits: The molecule lacks a strong chromophore (no conjugated

    
    -system), possessing only a weak ester carbonyl absorption.
    
  • Peak Shape: The primary amine moiety (

    
    ) interacts strongly with residual silanols on silica columns, leading to severe peak tailing if not properly suppressed.
    

The Solution: We utilize a low-pH phosphate buffer system on a base-deactivated C18 column . The acidic pH (3.0) serves two purposes: it ensures the amine is fully protonated (improving reproducibility) and suppresses silanol ionization (reducing tailing). Detection is optimized at 210 nm for the ethyl ester moiety.

Physicochemical Context & Method Logic[1]

To ensure scientific integrity, it is vital to understand the "Why" behind the method parameters.

Stereochemistry and Retention Mechanism

The cyclohexane ring adopts a chair conformation.

  • Trans-isomer: Both the amino and ethyl ester groups prefer the equatorial position (diequatorial). This creates a "flatter," more hydrophobically accessible surface area, typically resulting in longer retention on C18 stationary phases compared to the cis-isomer.

  • Cis-isomer: One substituent is axial, and one is equatorial. This creates a "bent" structure with a slightly smaller hydrophobic footprint and different solvation properties.

Stability Considerations
  • Hydrolysis Risk: Ethyl esters are susceptible to hydrolysis under basic conditions. Therefore, high pH (>8.0) mobile phases must be avoided to prevent degradation of the analyte into 4-aminocyclohexanecarboxylic acid.

Method Logic Diagram

The following decision tree illustrates the scientific rationale for the chosen parameters:

MethodLogic Molecule Target: trans-Ethyl 4-aminocyclohexanecarboxylate HCl Constraint1 Constraint: Basic Primary Amine (pKa ~10.5) Molecule->Constraint1 Constraint2 Constraint: Weak UV Chromophore Molecule->Constraint2 Constraint3 Constraint: Ester Hydrolysis Risk Molecule->Constraint3 Solution1 Action: Acidic Mobile Phase (pH 3.0) (Protonates amine, suppresses silanols) Constraint1->Solution1 Solution2 Action: Low UV Detection (210 nm) (Target Ester Carbonyl) Constraint2->Solution2 Solution3 Action: Avoid pH > 7.0 Constraint3->Solution3 Result Result: Sharp Peaks, Stable Analyte, High Sensitivity Solution1->Result Solution2->Result Solution3->Result

Caption: Figure 1: Logical derivation of method parameters based on molecular properties.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: trans-Ethyl 4-aminocyclohexanecarboxylate HCl (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent base-deactivated column),

    
    , 
    
    
    
    .
Mobile Phase Preparation

Buffer A (20 mM Phosphate, pH 3.0):

  • Dissolve

    
     of 
    
    
    
    in
    
    
    of water.
  • Adjust pH to

    
     using dilute Phosphoric Acid (
    
    
    
    ).
  • Dilute to

    
     with water.
    
  • Filter through a

    
     membrane filter.
    

Mobile Phase A: 100% Buffer A. Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
ParameterSettingRationale
Column Temp

Improves mass transfer for amines; ensures retention time stability.
Flow Rate

Standard flow for 4.6 mm ID columns.
Injection Vol

Balances sensitivity with column loading capacity.
Detection UV @ 210 nmTargets the

transition of the ester carbonyl.
Run Time 20 minutesSufficient to elute cis, trans, and potential acid degradants.
Gradient Program

A gradient is recommended to sharpen the peaks and clean the column of any lipophilic contaminants.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial equilibration
10.07030Linear gradient elution
12.01090Wash step
15.01090Hold wash
15.1955Return to initial
20.0955Re-equilibration

Sample Preparation Workflow

The hydrochloride salt is highly soluble in water and methanol. However, to match the initial mobile phase conditions and prevent "solvent shock" (peak distortion), the diluent is critical.

SamplePrep Raw Raw Sample (HCl Salt) Weigh Weigh 50 mg Raw->Weigh Dissolve Dissolve in 50 mL Diluent* Weigh->Dissolve Filter Filter (0.45 µm PVDF/Nylon) Dissolve->Filter Vial HPLC Vial (Ready for Inj) Filter->Vial

*Caption: Figure 2: Sample preparation workflow.[1] Diluent: 90:10 Water:Acetonitrile.

Standard Solution: Prepare a stock of


 in diluent.
System Suitability Solution:  Prepare a mixture containing 

of the trans-isomer and spiked with

of the cis-isomer (if available) or expose a small aliquot of the trans-standard to UV light for 1 hour to induce partial isomerization for resolution testing.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before releasing data.

ParameterAcceptance CriteriaScientific Justification
Resolution (

)

between cis and trans
Baseline separation is required for accurate impurity quantification.
Tailing Factor (

)

Indicates successful suppression of silanol interactions with the amine.
Precision (RSD)

(n=5 injections)
Confirms pump stability and injector accuracy.
Signal-to-Noise

for LOQ
Essential due to the weak UV absorbance at 210 nm.

Typical Retention Times (Approximate):

  • cis-isomer: ~6.5 min

  • trans-isomer: ~7.2 min (Note: The trans-isomer typically elutes later on C18 due to its larger hydrophobic surface area in the planar conformation).

Troubleshooting Guide

Issue 1: Baseline Drift or High Noise at 210 nm

  • Cause: Impure phosphate salts or low-quality Acetonitrile (ACN). ACN absorbs UV below 200 nm; "cut-off" grade ACN is required.

  • Fix: Use HPLC-gradient grade ACN. Ensure the reference channel on the DAD is off or set wide (e.g., 360 nm).

Issue 2: Peak Tailing (


) 
  • Cause: Secondary interactions between the amine and silanols.

  • Fix:

    • Ensure pH is definitely acidic (3.0).

    • Add

      
       Triethylamine (TEA) to the buffer (competes for silanol sites).
      
    • Switch to a "Shield" or "Polar Embedded" C18 column.

Issue 3: Loss of Retention

  • Cause: "Dewetting" of C18 phase if running 100% aqueous (unlikely with this gradient) or column aging.

  • Fix: Flush column with 100% ACN. If retention drops specifically for the amine, the stationary phase may be hydrolyzed (avoid pH < 2.0).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link

  • Santa Cruz Biotechnology. (2023). Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Product Data. Link

  • World Intellectual Property Organization. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. WO/2010/070368.[2] Link

  • ResearchGate. (2018). Structure-Retention Behavior of Morpholine Hydrochloride Pharmaceutical Intermediates on C18. Link

Sources

Application

Application Note: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride as a Strategic Linker in PROTAC Development

Abstract: The Emergence of Rigid Linkers in Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Emergence of Rigid Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein degradation.[1] These heterobifunctional molecules are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate a productive ternary complex between the POI and the E3 ligase.[2] While early PROTAC designs often featured flexible alkyl and polyethylene glycol (PEG) chains, there is a growing body of evidence highlighting the advantages of incorporating rigid linkers.[3][] This application note details the strategic use of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride as a rigid linker component, providing a rationale for its use and detailed protocols for its incorporation into PROTAC synthesis workflows.

The Rationale for Rigid Cycloalkane Linkers

The transition from flexible to more rigid linkers in PROTAC design is a calculated move to address several key challenges in drug development.[] Linkers containing cycloalkane structures, such as piperazine, piperidine, or cyclohexane, are now a commonly used class in PROTACs.[5] These rigid structures offer several advantages:

  • Conformational Control: Unlike flexible linkers that can adopt numerous conformations, rigid linkers pre-organize the PROTAC molecule. This reduces the entropic penalty of forming the ternary complex, which can lead to enhanced binding and more potent protein degradation.[]

  • Improved Pharmacokinetics: The incorporation of rigid, polar linkers has been shown to improve the pharmacokinetic properties of PROTACs.[3] Cycloalkane-based linkers can enhance metabolic stability and water solubility, contributing to better bioavailability.[5][7]

  • Vectorial Control: The defined geometry of a rigid linker provides better control over the spatial orientation of the POI-binding and E3-binding moieties, which is crucial for achieving a productive ternary complex geometry for ubiquitination.

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, with its disubstituted cyclohexane ring, offers a well-defined, linear, and rigid scaffold. The trans configuration ensures that the amine and carboxylate functionalities are positioned at opposite ends of the ring in an extended conformation, making it an excellent candidate for a linker component.

Physicochemical Properties of the Linker Building Block

A thorough understanding of the physicochemical properties of the building blocks is essential for rational PROTAC design.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂·HCl[8]
Molecular Weight 207.7 g/mol [8]
Melting Point 153 °C[9]
Solubility Chloroform (Slightly), Methanol (Slightly)[9]
Topological Polar Surface Area (TPSA) 52.32 Ų[10]
logP 1.067[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 3[10]
Rotatable Bonds 2[10]

Experimental Protocols: A Step-by-Step Guide to PROTAC Synthesis

The following protocols outline a general strategy for the synthesis of a PROTAC utilizing the trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride linker. This process involves a sequential three-step synthesis: initial amide coupling to the POI-binding ligand, saponification of the ethyl ester, and a final amide coupling to the E3 ligase ligand.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Second Amide Coupling TBL_COOH Target-Binding Ligand (TBL-COOH) Coupling_1 PyBOP, DIPEA Anhydrous DMF TBL_COOH->Coupling_1 Linker_HCl trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Linker_HCl->Coupling_1 TBL_Linker_Ester TBL-Linker Intermediate (Ester) Coupling_1->TBL_Linker_Ester Saponification LiOH THF/MeOH/H₂O TBL_Linker_Ester->Saponification Hydrolysis TBL_Linker_COOH TBL-Linker Intermediate (Acid) Saponification->TBL_Linker_COOH Coupling_2 PyBOP, DIPEA Anhydrous DMF TBL_Linker_COOH->Coupling_2 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Coupling_2 Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC

Caption: Synthetic workflow for PROTAC synthesis.

Protocol 1: Initial Amide Coupling

This step involves the formation of an amide bond between the carboxylic acid of the target-binding ligand (TBL-COOH) and the amine of the linker.

Materials:

  • Target-Binding Ligand with a carboxylic acid (TBL-COOH)

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • In a clean, dry flask, dissolve TBL-COOH (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution to act as a base.

  • Add trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.2 eq).

  • To this stirring mixture, add PyBOP (1.5 eq). PyBOP is a highly efficient coupling reagent that minimizes side reactions.[11]

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the TBL-linker ester intermediate.

Protocol 2: Saponification of the Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester to a carboxylic acid, preparing the intermediate for coupling to the E3 ligase ligand.

Materials:

  • TBL-linker ester intermediate from Protocol 1

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • A mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water

  • 1M Hydrochloric acid (HCl)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the TBL-linker ester intermediate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add an excess of LiOH (e.g., 3.0 eq) to the solution.[12]

  • Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by LC-MS or TLC. Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt and an alcohol.[13][14]

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~3-4 with 1M HCl to protonate the carboxylate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the TBL-linker carboxylic acid intermediate.

Protocol 3: Final Amide Coupling

The final step is to couple the TBL-linker carboxylic acid intermediate with the amine-containing E3 ligase ligand.

Materials:

  • TBL-linker carboxylic acid intermediate from Protocol 2

  • E3 Ligase Ligand with a free amine

  • PyBOP or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[15][16]

  • DIPEA

  • Anhydrous DMF

  • Standard workup and purification reagents (including preparative HPLC if necessary)

Procedure:

  • The procedure is analogous to Protocol 1. Dissolve the TBL-linker carboxylic acid intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq).

  • Add the coupling reagent (PyBOP or HATU, 1.5 eq). HATU is often preferred for more challenging couplings as it can lead to faster reactions and less epimerization.[16]

  • Stir at room temperature and monitor the reaction progress.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the final PROTAC molecule using silica gel chromatography or preparative HPLC to achieve high purity (>95%).

Self-Validating System: Characterization and Quality Control

Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the synthesized PROTAC.

Technique Purpose
LC-MS Confirm molecular weight and assess purity of intermediates and final product.
¹H and ¹³C NMR Structural elucidation and confirmation of stereochemistry.
HRMS Determine the exact mass and confirm the elemental composition.
Analytical HPLC Determine the final purity of the PROTAC molecule.

Conclusion: A Versatile Building Block for Next-Generation PROTACs

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a valuable and versatile building block for the synthesis of PROTACs with rigid linkers. Its well-defined stereochemistry and linear conformation provide a rational approach to controlling the geometry of the final PROTAC molecule. The straightforward incorporation of this linker using standard amide coupling and saponification reactions makes it an accessible tool for researchers in the field of targeted protein degradation. The use of such rigid linkers is a promising strategy to overcome some of the pharmacokinetic challenges associated with early-generation PROTACs and to develop more potent and selective therapeutics.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]

  • Kojima, R., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. MedChemComm, 14(12), 2333-2339. [Link]

  • Ciulli, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 144(30), 13584-13596. [Link]

  • Al-Kawas, S., & Itani, S. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-13. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. Retrieved from [Link]

  • Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-15. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1159-1171. [Link]

  • American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]

  • Chen, Y., et al. (2023). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules, 28(1), 404. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • BCH 3023 Organic Chemistry II. (2022, October 10). 374 BCH3023 Saponification of Esters [Video]. YouTube. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: High-Throughput Screening for Modulators of GABA-A Receptors Using trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Abstract This document provides a comprehensive, field-proven protocol for the in vitro assessment of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride as a potential modulator of the γ-aminobutyric acid type A (GA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the in vitro assessment of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride as a potential modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Due to its structural resemblance to the endogenous neurotransmitter GABA, this compound presents a valid candidate for screening against GABAergic targets. This guide details a robust, high-throughput fluorescence-based assay using a commercially available HEK293 cell line stably expressing the human α1β3γ2 GABA-A receptor subtype. The protocol emphasizes scientific integrity, causality behind experimental choices, and self-validating system design to ensure data reliability and reproducibility.

Scientific Rationale & Assay Principle

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors are established therapeutic targets for conditions like epilepsy, anxiety, and sleep disorders.[1] The GABA-A receptor is a ligand-gated chloride ion channel; its activation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of signal propagation.[2]

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride shares a key structural feature with GABA: a constrained amino acid-like scaffold. This structural analogy provides a strong rationale for investigating its potential to bind to and modulate GABA-A receptors. While primarily documented as a synthetic intermediate[3][4], its potential bioactivity warrants exploration.

This protocol employs a fluorescence-based membrane potential assay. The core of this system is a voltage-sensitive fluorescent dye that reports changes in membrane potential. In the resting state, cells maintain a negative membrane potential. Upon activation of the GABA-A receptor by an agonist, the influx of negative chloride ions hyperpolarizes the membrane, leading to a change in the dye's fluorescence intensity. A test compound that modulates this activity (either as an agonist, antagonist, or allosteric modulator) will produce a measurable deviation in the fluorescence signal.

Experimental Design & Workflow

The experimental workflow is designed for efficiency and robustness, moving from initial compound preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Stock & Dilutions) Cell_Culture Cell Culture & Seeding (HEK293-GABA-A α1β3γ2) Dye_Loading Dye Loading (Membrane Potential Dye) Cell_Culture->Dye_Loading Plate Cells Compound_Addition Compound Addition (Test & Control Compounds) Dye_Loading->Compound_Addition Stimulation GABA Stimulation (EC20 Concentration) Compound_Addition->Stimulation Measurement Fluorescence Reading (Kinetic Measurement) Stimulation->Measurement Normalization Data Normalization (% Inhibition / Activation) Measurement->Normalization Export Data Curve_Fitting Curve Fitting (Dose-Response) Normalization->Curve_Fitting Parameter_Calc Parameter Calculation (IC50 / EC50) Curve_Fitting->Parameter_Calc

Caption: High-level experimental workflow for the GABA-A receptor modulation assay.

Materials & Reagents

Key Reagents & Consumables
ReagentRecommended SupplierCatalog Number
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochlorideSigma-AldrichCustom Synthesis/Research Chemical
HEK293 GABAA Receptor α1β3γ2 Cell LineMillipore/Sigmae.g., CYL3052
Dulbecco's Modified Eagle Medium (DMEM)Gibco/Thermo Fishere.g., 11965092
Fetal Bovine Serum (FBS), QualifiedGibco/Thermo Fishere.g., 26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco/Thermo Fishere.g., 15140122
Geneticin® (G418 Sulfate)Gibco/Thermo Fishere.g., 10131035
GABA (γ-Aminobutyric acid)Sigma-Aldriche.g., A2129
Picrotoxin (Antagonist Control)Sigma-Aldriche.g., P1675
Diazepam (Positive Modulator Control)Sigma-Aldriche.g., D0899
FLIPR Membrane Potential Assay Kit (or equivalent)Molecular Devicese.g., R8034
96-well, Black-walled, Clear-bottom Assay PlatesCorninge.g., 3603
Equipment
  • Sterile cell culture hood (Class II)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Automated fluorescence plate reader with liquid handling capabilities (e.g., FlexStation 3 or similar)

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Detailed Step-by-Step Protocol

Cell Culture & Maintenance

Rationale: Maintaining a healthy, stable cell line is critical for assay consistency. The use of a selection antibiotic (G418) ensures the continued expression of the transfected GABA-A receptor.[5]

  • Thawing Cells: Thaw the HEK293-GABA-A cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Pen/Strep + 500 µg/mL G418).

  • Centrifugation: Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryopreservative.

  • Resuspension & Plating: Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75 flask.

  • Incubation: Culture the cells at 37°C in a humidified 5% CO₂ incubator.

  • Subculturing: Passage the cells when they reach 80-90% confluency. Do not allow them to become over-confluent, as this can alter receptor expression and cell health.

Assay Plate Preparation
  • Cell Seeding: Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity. Count the cells and adjust the density to 50,000 cells per 100 µL in complete growth medium.

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.

Compound Preparation

Rationale: Accurate compound handling and dilution are fundamental for generating reliable dose-response data. A logarithmic dilution series is standard for determining potency (IC₅₀/EC₅₀).

  • Stock Solution: Prepare a 10 mM stock solution of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in sterile, deionized water.[4]

  • Control Stocks: Prepare 10 mM stock solutions of Picrotoxin (antagonist) and Diazepam (positive modulator) in DMSO. Prepare a 100 mM stock of GABA (agonist) in water.

  • Serial Dilutions: Perform a 10-point, 1:3 serial dilution of the test compound and controls in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). This will create a concentration range to test, for example, from 100 µM down to 5 nM.

Assay Execution (Automated Plate Reader)

Rationale: This protocol is optimized for an instrument like the FlexStation, which allows for simultaneous compound addition and kinetic fluorescence reading. This is crucial for capturing the rapid ion channel kinetics of the GABA-A receptor.[6]

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the cell culture medium from the assay plate and add 100 µL of the dye solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the dye to load into the cell membranes.

  • Plate Reader Setup: Place the assay plate and the compound plate into the plate reader. Program the instrument to perform the following steps:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Addition 1 (Test Compounds): Add 50 µL from the compound plate to the assay plate. This includes the test compound, antagonist controls (Picrotoxin), and modulator controls (Diazepam). Read fluorescence kinetically for 3-5 minutes.

    • Addition 2 (Agonist): Add 50 µL of a pre-determined EC₂₀ concentration of GABA to all wells (except for agonist-mode test wells). The EC₂₀ concentration (the concentration that gives 20% of the maximal response) is used to sensitize the assay for detecting both inhibitors and enhancers.

    • Final Read: Continue kinetic fluorescence reading for another 3-5 minutes.

G Start Start: Dye-Loaded Cells in 96-well Plate Baseline Read Baseline Fluorescence (10-20 sec) Start->Baseline Add_Compound Addition 1: Test Compound / Controls (50 µL) Baseline->Add_Compound Read_1 Kinetic Read 1 (3-5 min) Add_Compound->Read_1 Add_GABA Addition 2: GABA (EC20) (50 µL) Read_1->Add_GABA Read_2 Kinetic Read 2 (3-5 min) Add_GABA->Read_2 End End: Raw Kinetic Data Read_2->End

Caption: Automated plate reader workflow for the fluorescence-based assay.

Data Analysis & Interpretation

  • Data Extraction: For each well, extract the maximum fluorescence change following the second addition (GABA stimulation).

  • Normalization: Normalize the data as a percentage relative to controls:

    • 0% Activity (High Control): Wells treated with GABA (EC₂₀) only.

    • 100% Inhibition (Low Control): Wells treated with a saturating concentration of Picrotoxin + GABA (EC₂₀).

    • Percent Inhibition = [1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low)] * 100

  • Dose-Response Curves: Plot the normalized percent inhibition against the logarithmic concentration of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.

  • Curve Fitting: Fit the data using a four-parameter logistic equation (sigmoidal dose-response) to determine the IC₅₀ (concentration causing 50% inhibition) or EC₅₀ (concentration causing 50% activation).

Expected Results & Interpretation
Compound Mode of ActionExpected Outcome in AssayData Interpretation
Antagonist Dose-dependent decrease in the GABA-induced fluorescence signal.Compound blocks GABA from activating the receptor.
Agonist Dose-dependent signal change upon first addition (before GABA).Compound directly activates the GABA-A receptor.
Positive Modulator Dose-dependent increase in the GABA-induced fluorescence signal.Compound enhances the effect of GABA on the receptor.
No Activity Signal is similar to the GABA-only control across all doses.Compound does not interact with the receptor in this assay.

Trustworthiness & Self-Validation

To ensure the trustworthiness of the results, each assay plate must include a set of validating controls.

  • Z'-factor Calculation: The quality and dynamic range of the assay should be assessed by calculating the Z'-factor using the high and low controls. A Z' > 0.5 is indicative of a robust and reliable assay.

  • Reference Compounds: The calculated IC₅₀ for Picrotoxin and EC₅₀ for Diazepam (in potentiation mode) should be consistent with historical values and fall within a 2-3 fold margin of error. This confirms that the cell system is responding appropriately.

  • Signal-to-Background: The ratio of the mean signal of the high control to the low control should be sufficiently high (typically > 5) to ensure a clear assay window.

By embedding these checks within every experiment, the protocol becomes a self-validating system, ensuring high confidence in the generated data.

References

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye . PubMed Central, National Institutes of Health. Accessed January 30, 2026. [Link]

  • Kinetic Properties of GABA ρ1 Homomeric Receptors Expressed in HEK293 Cells . PubMed Central, National Institutes of Health. Accessed January 30, 2026. [Link]

  • HEK293-GABAAR cells expressing functional α1β2γ2-GABAARs are innervated... . ResearchGate. Accessed January 30, 2026. [Link]

  • GABA Receptor Physiology and Pharmacology . Basic Neurochemistry, 6th edition. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]

  • An update on GABA analogs for CNS drug discovery . ResearchGate. Accessed January 30, 2026. [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity . MDPI. Accessed January 30, 2026. [Link]

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA . Medical University of Vienna. Accessed January 30, 2026. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Compounds from trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Introduction: The Versatile Scaffolding Potential of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride In the landscape of modern medicinal chemistry and drug development, the identification and utilization of vers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffolding Potential of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

In the landscape of modern medicinal chemistry and drug development, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel therapeutic agents. trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride emerges as a particularly valuable scaffold. Its rigid, saturated cyclohexane core provides a three-dimensional framework that can orient pharmacophoric elements in a precise and predictable manner, a crucial aspect for optimizing interactions with biological targets such as enzymes and receptors.[1] The presence of a primary amine and an ethyl ester functionality at the 1,4-trans-positions offers two orthogonal points for chemical modification, enabling the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties.[1]

This guide provides an in-depth exploration of the synthetic utility of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride, presenting detailed protocols for key chemical transformations. These protocols are designed to be self-validating and are supported by mechanistic insights and authoritative references to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Synthetic Transformations

The primary amine of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail protocols for N-acylation, N-alkylation, and reductive amination, foundational reactions for the derivatization of this scaffold.

N-Acylation: Crafting Amide-Containing Derivatives

N-acylation is a fundamental transformation for introducing a diverse array of functional groups and for the synthesis of amide-containing target molecules. The reaction of the primary amine with acylating agents such as acid chlorides or activated carboxylic acids provides a straightforward route to a wide range of amides.

Causality Behind Experimental Choices: The choice of an acylating agent and reaction conditions is dictated by the reactivity of the starting materials and the desired product. Acid chlorides are highly reactive and are typically used with a non-nucleophilic base to neutralize the HCl byproduct. Alternatively, coupling agents can be employed to activate carboxylic acids in situ, offering a milder approach suitable for more sensitive substrates.

Protocol 1: General Procedure for N-Acylation using Acid Chlorides

This protocol describes a standard procedure for the N-acylation of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride with an acid chloride in the presence of a tertiary amine base.

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Triethylamine (2.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.2 equivalents) to the suspension and stir at room temperature for 15 minutes to liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acyl derivative.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

Acyl ChlorideProductTypical Yield
Acetyl chloridetrans-Ethyl 4-acetamidocyclohexanecarboxylate>90%
Benzoyl chloridetrans-Ethyl 4-benzamidocyclohexanecarboxylate>85%

Workflow for N-Acylation

N_Acylation_Workflow A Starting Material (trans-Ethyl 4-aminocyclohexane- carboxylate hydrochloride) B Base Treatment (Triethylamine in DCM) A->B Free Amine Generation C Acylation (Acid Chloride at 0 °C to RT) B->C Nucleophilic Attack D Aqueous Workup (NaHCO3, Brine) C->D Quenching & Extraction E Purification (Column Chromatography) D->E F Final Product (N-Acyl Derivative) E->F

Caption: General workflow for the N-acylation of the starting material.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the primary amine opens another avenue for structural diversification. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, modern catalytic methods offer high selectivity for mono-alkylation.

Causality Behind Experimental Choices: The use of a suitable base is crucial to deprotonate the amine, increasing its nucleophilicity. The choice of solvent can also influence the reaction rate and selectivity. For less reactive alkylating agents, heating may be necessary.

Protocol 2: N-Benzylation with Benzyl Bromide

This protocol provides a method for the synthesis of the N-monobenzylated derivative.

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (2.5 equivalents)

  • Acetonitrile, anhydrous

  • Standard laboratory glassware

Procedure:

  • To a solution of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired trans-ethyl 4-(benzylamino)cyclohexanecarboxylate.

Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful and widely used method for the synthesis of substituted amines. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of the primary amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding amine.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion intermediate without reducing the starting carbonyl compound. The reaction is often carried out under mildly acidic conditions to facilitate imine formation.

Protocol 3: Reductive Amination with Benzaldehyde

This protocol details the reductive amination of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride with benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • Benzaldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Combine trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 equivalent), benzaldehyde (1.1 equivalents), and a catalytic amount of acetic acid in DCE or DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Reductive Amination with Various Carbonyls

Carbonyl CompoundProductTypical Yield
Benzaldehydetrans-Ethyl 4-(benzylamino)cyclohexanecarboxylate80-90%
Acetonetrans-Ethyl 4-(isopropylamino)cyclohexanecarboxylate75-85%

Workflow for Reductive Amination

Reductive_Amination_Workflow A Starting Amine & Carbonyl B Imine Formation (Mildly Acidic) A->B C In-situ Reduction (e.g., STAB) B->C D Aqueous Workup C->D E Purification D->E F Final Product (Substituted Amine) E->F

Caption: The one-pot, two-step process of reductive amination.

Application in the Synthesis of Bioactive Molecules

The derivatives of trans-ethyl 4-aminocyclohexanecarboxylate are valuable intermediates in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.

Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[2] Inhibitors of JAKs have emerged as important therapeutics for autoimmune diseases. The trans-4-aminocyclohexanecarboxylic acid moiety is a key structural feature in several JAK inhibitors. For instance, the Boc-protected derivative, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, is a crucial intermediate in the synthesis of these inhibitors.[3][4]

The following protocol outlines the synthesis of a key Boc-protected intermediate from the starting material.

Protocol 4: Boc-Protection of trans-Ethyl 4-aminocyclohexanecarboxylate

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (2.2 equivalents)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Suspend trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 equivalent) in DCM and add triethylamine (2.2 equivalents).

  • Stir at room temperature for 15 minutes.

  • Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting trans-ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is often of sufficient purity for subsequent steps, or can be further purified by column chromatography.

Synthesis of Heterocyclic Compounds: Pyrimidine Derivatives

The primary amine of trans-ethyl 4-aminocyclohexanecarboxylate can serve as a nucleophile in the construction of various heterocyclic systems. For example, it can be used in the synthesis of substituted pyrimidines, a class of compounds with a wide range of biological activities.

Protocol 5: Synthesis of a 2-Aminopyrimidine Derivative

This protocol describes a potential pathway for the synthesis of a 2-aminopyrimidine derivative via reaction with a suitable precursor.

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • A suitable pyrimidine precursor (e.g., 2-amino-4,6-dichloropyrimidine) (1.0 equivalent)[5]

  • Triethylamine (3.0 equivalents)

  • A high-boiling solvent (e.g., N,N-dimethylformamide, DMF)

  • Standard laboratory glassware

Procedure:

  • Combine trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 equivalent), the pyrimidine precursor (1.0 equivalent), and triethylamine (3.0 equivalents) in DMF.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the desired 2-aminopyrimidine derivative.

Multicomponent Reactions: The Ugi Reaction

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR), are powerful tools for the rapid generation of molecular complexity from simple starting materials.[6] The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a one-pot process to produce an α-acylamino amide. trans-Ethyl 4-aminocyclohexanecarboxylate can serve as the amine component in this reaction, leading to the synthesis of diverse and complex molecules with potential biological activity.

Conceptual Workflow for an Ugi Reaction

Ugi_Reaction A Aldehyde/ Ketone E One-Pot Reaction A->E B Amine (trans-Ethyl 4-amino- cyclohexanecarboxylate) B->E C Carboxylic Acid C->E D Isocyanide D->E F α-Acylamino Amide Product E->F Formation of Multiple Bonds

Sources

Method

experimental setup for reactions involving trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

An Application Guide for the Synthetic Use of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Introduction: A Versatile Scaffold in Medicinal Chemistry trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Use of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Introduction: A Versatile Scaffold in Medicinal Chemistry

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a bifunctional alicyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid cyclohexane core, presenting a primary amine and an ethyl ester in a well-defined trans-1,4-stereochemical relationship, offers a unique three-dimensional vector for molecular elaboration. This scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including Janus kinase (JAK) inhibitors and other pharmaceutical agents.[1] The presence of two distinct reactive handles—a nucleophilic amine and an electrophilic ester—allows for sequential and selective functionalization, making it an attractive starting point for library synthesis and lead optimization campaigns.

This guide provides a detailed overview of the experimental considerations and protocols for utilizing this versatile reagent, focusing on core synthetic transformations such as amide bond formation and N-alkylation. The protocols are designed to be self-validating through integrated analytical monitoring, ensuring reproducibility and success.

Physicochemical Properties and Critical Handling Procedures

A thorough understanding of the reagent's properties is fundamental to its successful application. The hydrochloride salt form ensures greater stability and shelf-life compared to the free amine, which can be susceptible to oxidation and carboxylation via atmospheric CO₂.

Table 1: Physicochemical Data

PropertyValue
CAS Number 2084-28-8
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Appearance White to off-white solid[2]
Melting Point ~153 °C[2]
Solubility Slightly soluble in methanol and chloroform[2]; Soluble in water[3]
Storage and Handling
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.[3][4]

  • Handling: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Avoid inhalation of dust by handling in a fume hood.[5]

Protocol 1: Generation of the Free Amine

For most synthetic applications, the primary amine must be liberated from its hydrochloride salt. This is typically achieved through a simple acid-base workup. The choice of base is critical; an inorganic base in an aqueous/organic biphasic system is preferred to facilitate easy separation.

Rationale: The hydrochloride salt renders the amine non-nucleophilic. Neutralization with a base deprotonates the ammonium cation, regenerating the lone pair on the nitrogen and activating its nucleophilicity for subsequent reactions.

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolve the hydrochloride salt (1.0 eq) in a minimal amount of deionized water or directly suspend it in the chosen organic solvent (e.g., DCM, 10 mL per gram of salt).

  • Transfer the solution/suspension to a separatory funnel.

  • Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution. Add the base cautiously as some effervescence may occur with bicarbonate.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer contains the free amine.

  • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery.

  • Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, typically as a clear oil or low-melting solid.

Causality Note: The free amine should be used immediately or stored under an inert atmosphere (e.g., Argon or Nitrogen) as it is more reactive than the salt form.

Core Synthetic Application: Amide Bond Formation

The formation of an amide bond is one of the most robust and frequently employed reactions in drug discovery.[6] Direct condensation of a carboxylic acid with the amine is thermally demanding and inefficient. Therefore, the use of coupling agents to activate the carboxylic acid is standard practice.[7][8]

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.

Workflow Diagram: Amide Coupling

AmideCoupling Start Free Amine + Carboxylic Acid Reagents Add: 1. HATU (1.1 eq) 2. DIPEA (2.5 eq) 3. Solvent (DMF/DCM) Start->Reagents Dissolve Reaction Stir at RT (1-4 hours) Reagents->Reaction Initiate Monitor Monitor by TLC/LC-MS Reaction->Monitor Check Progress Monitor->Reaction Continue if incomplete Workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash (aq. LiCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Purification: (Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate (free amine, 1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware and magnetic stirrer

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.05 eq) in anhydrous DMF or DCM (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of the free amine (1.0 eq) in the same solvent to the activated mixture.

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every hour.[9] Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Expertise Note: The use of DIPEA, a non-nucleophilic hindered base, is crucial. It neutralizes the hexafluorophosphate and carboxylic acid protons without competing in the coupling reaction. The excess amount ensures the reaction medium remains basic, which is optimal for coupling efficiency.

Core Synthetic Application: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl substituents onto the primary amine.[10] The reaction proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride reagent.[11]

Protocol 3: N-Alkylation with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde/ketone, is tolerant of mildly acidic conditions required for iminium formation, and does not generate gaseous byproducts.

Workflow Diagram: Reductive Amination

ReductiveAmination Start Free Amine + Aldehyde/Ketone (1.1 eq) Solvent Add Solvent: (DCE or THF) Optional: Acetic Acid (1.1 eq) Start->Solvent Stir Stir at RT (30-60 min) Solvent->Stir Imine Formation Reducer Add STAB (1.5 eq) (Portion-wise) Stir->Reducer Reaction Stir at RT (2-16 hours) Reducer->Reaction Reduction Monitor Monitor by TLC/LC-MS Reaction->Monitor Check Progress Monitor->Reaction Quench Quench with sat. aq. NaHCO₃ Monitor->Quench Complete Extract Extract with DCM or EtOAc Quench->Extract Product Final Secondary Amine Extract->Product

Caption: Workflow for reductive amination using STAB.

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate (free amine, 1.0 eq)

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 1.1 eq)

  • Standard glassware and magnetic stirrer

Step-by-Step Procedure:

  • Dissolve the free amine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE or THF (0.1 M).

  • If the amine is not particularly reactive, add glacial acetic acid (1.1 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Initial addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness Note: The stepwise addition of reagents and the initial stirring period for imine formation are critical for high yields. This ensures the concentration of the intermediate iminium ion is sufficient before the reducing agent is introduced, minimizing side reactions like the reduction of the starting carbonyl.

Analytical Characterization and Reaction Monitoring

Robust analytical methods are essential for confirming reaction outcomes and ensuring product purity.[9][12]

Table 2: Analytical Monitoring Techniques

TechniqueApplicationProtocol Notes
TLC Rapidly monitor the disappearance of starting materials and appearance of the product.Mobile Phase: Hexanes/Ethyl Acetate. Visualization: UV light (for aromatic products), and a ninhydrin stain (stains the primary amine starting material purple/blue, but not the amide or secondary amine product).[1][13]
LC-MS Quantify reaction conversion and confirm the molecular weight of the product and any major byproducts.Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
¹H & ¹³C NMR Unambiguously confirm the structure of the final product.Amide Product: Look for the appearance of a new amide N-H signal (broad singlet, ~6-8 ppm) and signals corresponding to the newly introduced acyl group. N-Alkyl Product: Observe the disappearance of the primary amine N-H₂ signal and the appearance of signals corresponding to the new alkyl group.[14][15]

Safety and Hazard Considerations

  • Reagents: Always consult the Safety Data Sheet (SDS) for all reagents before use. Coupling agents like HATU and reducing agents like STAB can be hazardous and should be handled with care in a fume hood.[5]

  • Solvents: Use anhydrous solvents where specified to avoid unwanted side reactions. Many organic solvents are flammable and volatile.

  • Work-up: Quenching procedures, especially for hydride reagents, should be performed slowly and behind a safety shield, as they can be exothermic and produce gas.

References

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]

  • Ethyl 4-aminocyclohexanecarboxylate. PubChem. [Link]

  • MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Capot Chemical. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][16]naphthyrin-5(6H)-one. National Institutes of Health. [Link]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • ethyl 4-aminobenzoate. Organic Syntheses. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois Urbana-Champaign. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. PubChem. [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, ensuring high recovery and minimal matrix effects. The method has been validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4] This robust and reliable assay is suitable for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting.

Introduction

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[5][6] Accurate quantification of this molecule in biological matrices like human plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such bioanalytical applications due to its inherent selectivity, sensitivity, and speed.[7]

This document provides a comprehensive guide for the quantification of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in human plasma. It covers the entire workflow, from sample preparation to data analysis, with a focus on the scientific rationale behind each step to ensure method robustness and reliability.

Materials and Reagents

  • Analytes and Standards:

    • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (Purity ≥98%)

    • Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (Internal Standard, IS) (Purity ≥98%)[8]

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium hydroxide (ACS grade)

    • Water (Type I, 18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (with K2EDTA as anticoagulant) obtained from at least six different sources.

  • Consumables:

    • Polymeric strong cation-exchange (SCX) solid-phase extraction cartridges

    • 96-well collection plates

    • Autosampler vials with inserts

Experimental Protocols

Standard and Quality Control Sample Preparation

Stock solutions of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride and the internal standard (IS), Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 methanol/water mixture. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

The selection of a sample preparation method is critical for removing interfering endogenous components from the biological matrix.[9] Given the basic nature of the primary amine group in trans-Ethyl 4-aminocyclohexanecarboxylate, a strong cation-exchange SPE is an effective strategy for selective isolation.[10][11]

Protocol:

  • Pre-treatment: To 100 µL of plasma sample, add 20 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses the plasma proteins and adjusts the pH to ensure the analyte is in its cationic form.

  • Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. This removes unretained interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the amine, breaking the ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.

Workflow Diagram: Sample Preparation

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreatment Pre-treatment cluster_spe Solid-Phase Extraction (SCX) cluster_final Final Steps plasma 100 µL Plasma add_is Add 20 µL IS plasma->add_is add_acid Add 200 µL 4% H3PO4 add_is->add_acid vortex1 Vortex add_acid->vortex1 condition Condition: 1. Methanol 2. Water vortex1->condition load Load Sample condition->load wash Wash: 1. 0.1% Formic Acid 2. Methanol load->wash elute Elute: 5% NH4OH in Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized to achieve a sensitive, selective, and rapid analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm[7]
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Agilent 6470 Triple Quadrupole or equivalent[7]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of individual standards
Analyte (Precursor > Product)e.g., m/z 172.1 > 101.1
IS (Precursor > Product)e.g., m/z 158.1 > 87.1
Gas Temperature 300°C
Gas Flow 9 L/min
Nebulizer Pressure 30 psi
Capillary Voltage 3500 V

Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation" guidance.[2][12] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[12]

Table 3: Summary of Method Validation Results

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Extraction Recovery > 85%
Matrix Effect Minimal, with CV < 15%
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Results and Discussion

The developed LC-MS/MS method demonstrates high sensitivity and selectivity for the quantification of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in human plasma. The use of a strong cation-exchange SPE protocol effectively removes phospholipids and other matrix components, leading to high recovery and negligible matrix effects. The chromatographic conditions provide a sharp peak shape and a short run time, allowing for high-throughput analysis. The validation results confirm that the method is accurate, precise, and reliable for its intended purpose.

Troubleshooting Decision Tree

Troubleshooting start Low Analyte Response check_ms Check MS Performance (Tuning, Calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC System (Leaks, Pressure) lc_ok LC OK? check_lc->lc_ok check_sample_prep Review Sample Prep (SPE Recovery) spe_ok SPE Recovery OK? check_sample_prep->spe_ok ms_ok->check_lc Yes fix_ms Retune/Recalibrate MS ms_ok->fix_ms No lc_ok->check_sample_prep Yes fix_lc Fix Leaks/Address Pressure Issues lc_ok->fix_lc No reoptimize_spe Re-optimize SPE Protocol spe_ok->reoptimize_spe No end_node Problem Resolved spe_ok->end_node Yes fix_ms->check_ms fix_lc->check_lc reoptimize_spe->check_sample_prep

Caption: Troubleshooting Low Analyte Response.

Conclusion

A robust, sensitive, and selective LC-MS/MS method for the quantification of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in human plasma has been successfully developed and validated. The simple and effective solid-phase extraction protocol and the rapid chromatographic analysis make this method highly suitable for routine use in a regulated bioanalytical laboratory.

References

  • Al-Saffar, Z. H., Al-Amoudi, O. A., & El-Tohamy, M. F. (2024). Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. PubMed. Available at: [Link]

  • Dong, J. & Miller, D. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

  • WIPO Patentscope. (n.d.). WO/2010/070368 PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. Available at: [Link]

  • Kanaujia, P. K., et al. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. Available at: [Link]

  • O'Meally, D., et al. (2010). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central. Available at: [Link]

  • Szakács, Z. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • FDA. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Liu, M., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Gebreyohannes, E., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Available at: [Link]

  • LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Available at: [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

Sources

Method

Application Note: Solid-Phase Integration of trans-Ethyl 4-aminocyclohexanecarboxylate

This Application Note is designed for researchers utilizing trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) in solid-phase organic synthesis (SPOS) and peptide library generation. Compound: trans...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) in solid-phase organic synthesis (SPOS) and peptide library generation.

Compound: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS: 2084-28-8 | MW: 207.69 g/mol (HCl salt) Functional Class: Rigid Bifunctional Linker / Pharmacophore Scaffold

Introduction & Strategic Utility

In medicinal chemistry, the 1,4-disubstituted cyclohexane scaffold is a privileged structure used to restrict conformational flexibility, improving the pharmacokinetic profile and receptor selectivity of bioactive molecules. Unlike flexible alkyl chains, the cyclohexane ring locks substituents in specific vectors.

The trans-isomer is thermodynamically favored and places the amino and ester groups in an equatorial-equatorial orientation, maximizing the distance (~6 Å) between functional termini. This makes it an ideal rigid spacer for peptidomimetics or Fragment-Based Drug Discovery (FBDD).

Key Challenges in Solid-Phase Synthesis (SPS):

  • Salt Form: The hydrochloride salt must be effectively neutralized to restore nucleophilicity to the amine without precipitating salts that clog resin pores.

  • Steric Bulk: While a primary amine, the attachment to a secondary carbon on the cyclohexane ring introduces moderate steric hindrance compared to linear alkyl amines.

  • Orthogonality: The ethyl ester serves as a semi-permanent protecting group for the C-terminus, stable to standard Fmoc deprotection (piperidine) and acid cleavage (TFA), but requires specific conditions for hydrolysis if the free acid is needed.

Material Handling & Pre-Treatment

The commercial HCl salt is stable but non-reactive in coupling.

Solubility Profile
SolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Water HighLowUse for extractive free-basing.
DCM LowHighPreferred for 2-CTC resin loading.
DMF ModerateHighPreferred for amide coupling (elongation).
DMSO HighHighUse as co-solvent if aggregation occurs.
Protocol A: Extractive Free-Basing (Recommended for Scale >1g)

In situ neutralization is possible (see Protocol B), but extractive free-basing eliminates chloride ions that can interfere with sensitive activation reagents (e.g., HATU).

  • Dissolve the HCl salt (1.0 eq) in minimal water.

  • Add 10% Na₂CO₃ (aq) until pH > 10.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo to obtain the free amine oil/solid.

  • Storage: Use immediately or store under Argon at -20°C (amine absorbs CO₂ from air).

Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for incorporating this building block.

SPS_Workflow Start Start: HCl Salt FreeBase Neutralization (Extractive or In-Situ) Start->FreeBase Decision Target Position? FreeBase->Decision Load_2CTC Load to 2-CTC Resin (C-Terminal Anchor) Decision->Load_2CTC First Residue Couple_Peptide Couple to Resin-Peptide (Elongation/Capping) Decision->Couple_Peptide Internal/Cap Cleavage TFA Cleavage Load_2CTC->Cleavage After Elongation Couple_Peptide->Cleavage Product_A Product A: Amino-Ester (Free Amine) Cleavage->Product_A From 2-CTC Product_B Product B: Peptide-Cyclohexyl-Ester Cleavage->Product_B From Rink/Wang

Figure 1: Decision tree for incorporating trans-Ethyl 4-aminocyclohexanecarboxylate into solid-phase workflows.

Protocol B: Coupling to Resin-Bound Carboxylic Acid (Elongation)

Application: Adding the cyclohexane motif to a growing peptide chain or scaffold. Resin: Rink Amide, Wang, or 2-Chlorotrityl loaded with a precursor acid.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min. Drain.

  • Activation Cocktail (Prepare immediately before use):

    • Amine: trans-Ethyl 4-aminocyclohexanecarboxylate HCl (0.5 mmol, 5 eq).

    • Activator: HATU (0.45 mmol, 4.5 eq) or PyBOP (4.5 eq).

    • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 mmol, 10 eq).

    • Note: Extra base is required to neutralize the HCl salt (1 eq) and activate the reaction (1 eq).

  • Coupling:

    • Dissolve components in anhydrous DMF (2-3 mL).

    • Add to resin.[1][2]

    • Agitate at Room Temperature for 2–4 hours .

    • Tip: The secondary carbon attachment slows kinetics slightly compared to Gly/Ala.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Resin beads should remain colorless (if coupling to a primary amine).

    • Solution should not turn blue.

    • Note: If coupling to a secondary amine on resin, use Chloranil test.

  • Washing: Drain and wash with DMF (3x), DCM (3x), DMF (3x).[2]

Protocol C: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Application: Using the cyclohexane amine as the C-terminal anchor. The ethyl ester remains protected.

  • Resin Preparation: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in anhydrous DCM for 30 min.

  • Loading Solution:

    • trans-Ethyl 4-aminocyclohexanecarboxylate HCl (0.8 mmol, 0.5 eq relative to resin capacity to control loading).

    • DIPEA (4.0 mmol, 5 eq relative to amine).

    • Solvent: Anhydrous DCM (10 mL).

    • Critical: DCM is required for optimal swelling of 2-CTC and reactivity of the trityl chloride.

  • Loading Reaction:

    • Add solution to resin.[1][2]

    • Agitate for 2 hours at RT.

  • Capping (Methanolysis):

    • Add HPLC-grade Methanol (1 mL) to the reaction mixture (scavenges unreacted trityl chlorides).

    • Agitate for 15 min.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

  • Validation:

    • Take a small aliquot (~5 mg).

    • Cleave with 1% TFA in DCM (3x 1 min).

    • Analyze filtrate by TLC or LC-MS to confirm attachment.

Critical Optimization Parameters

Stereochemical Stability

The trans-configuration is generally stable under standard Fmoc-SPPS protocols (20% Piperidine/DMF). However, avoid prolonged exposure to strong bases (e.g., hydrazine) or high temperatures (>60°C) which could theoretically promote epimerization at the C1 position (alpha to the ester), although the 1,4-disubstitution pattern makes this thermodynamically unfavorable compared to alpha-amino acids.

Orthogonal Protection

The Ethyl Ester is NOT cleaved by standard TFA cocktails (95% TFA).

  • Result after cleavage: You will obtain the peptide/molecule with the ethyl ester intact.

  • To obtain the free acid:

    • Option A (Solution Phase): Cleave from resin, then hydrolyze (LiOH/THF/H₂O).

    • Option B (Solid Phase): Use a different building block (e.g., Fmoc-trans-4-aminocyclohexanecarboxylic acid) attached to Wang resin if the free acid is the immediate goal.

Troubleshooting "Difficult" Couplings

If the Kaiser test remains positive after Protocol B:

  • Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF to disrupt aggregation.

  • Double Coupling: Repeat the coupling step with fresh reagents.

  • Change Activator: Switch to COMU or Oxyma/DIC which often perform better for hindered amines than HATU.

References

  • Compound Data & Properties

    • Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.[3][4][5] Santa Cruz Biotechnology.[3] Retrieved from

  • SPS Coupling Reagents

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • 2-CTC Resin Loading Protocols

    • 2-Chlorotrityl Chloride Resin: Preparation and Loading. Merck/Sigma-Aldrich Technical Bulletins. Link

  • Cyclohexane Scaffolds in Drug Design

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Application

Application Notes and Protocols for Surface Modification using trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the utilization of trans-Ethyl 4-aminocyclohexanecarbox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in the surface modification of various substrates. The protocols detailed herein are designed to be robust and reproducible, offering a foundation for the development of novel biomaterials, drug delivery systems, and diagnostic platforms.

Scientific Rationale and Applications

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a bifunctional molecule offering a primary amine and an ethyl ester group. This unique structure makes it an excellent candidate for surface modification, where the amine group can be covalently attached to a substrate, leaving the ethyl ester available for further functionalization or to modulate surface properties. The trans-conformation of the cyclohexane ring provides a rigid and well-defined spacer arm, which can be advantageous in presenting functional groups at a specific distance from the surface.

The primary amine serves as a versatile anchor for covalent attachment to surfaces rich in carboxylic acids, aldehydes, or other amine-reactive functionalities. This is particularly relevant for polymeric biomaterials, nanoparticles, and other substrates that can be pre-functionalized with such groups. The resulting amine-modified surface can then be used to immobilize proteins, peptides, nucleic acids, or small molecule drugs, making it a valuable tool in drug development and biomedical research.[1]

Key Applications:

  • Biomolecule Immobilization: Creation of bioactive surfaces for cell culture, biosensors, and diagnostic assays.

  • Drug Delivery: Functionalization of nanoparticles and other drug carriers for targeted delivery and controlled release.[2][3]

  • Biomaterial Engineering: Modification of implantable devices to improve biocompatibility and reduce non-specific protein adsorption.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is crucial for its effective use in surface modification protocols.

PropertyValueReference
Chemical Formula C₉H₁₈ClNO₂[4]
Molecular Weight 207.70 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 153 °C[4]
Solubility Slightly soluble in chloroform and methanol.[4]
Storage Sealed in a dry environment at room temperature.[4]

Core Experimental Workflow: A Modular Approach

The surface modification process using trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride can be broken down into three key stages: Substrate Preparation, Amine Functionalization, and Post-Functionalization Modification. This modular approach allows for flexibility and adaptation to various substrates and desired final applications.

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Amine Functionalization cluster_2 Stage 3: Post-Functionalization A Substrate Selection (e.g., Polymer, Nanoparticles) B Surface Activation (e.g., Plasma, Chemical Etching) A->B Cleaning & Exposure of Functional Groups C Reaction with trans-Ethyl 4-aminocyclohexanecarboxylate HCl B->C Covalent Coupling D Washing and Removal of Unreacted Reagents C->D Purification E Characterization of Amine-Functionalized Surface D->E Analysis F Further Conjugation (e.g., Biomolecules, Drugs) E->F Application-Specific Modification

Figure 1: General workflow for surface modification.

Detailed Protocols

Protocol 1: Amine Functionalization of Carboxylated Surfaces via EDC/NHS Chemistry

This protocol describes the covalent attachment of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride to a surface presenting carboxylic acid groups using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6][7]

Materials:

  • Carboxylated substrate (e.g., carboxyl-functionalized nanoparticles, plasma-treated polymer films)

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the carboxylated substrate by sonicating in ethanol and DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of EDC (10 mg/mL) and NHS (15 mg/mL) in Activation Buffer.

    • Immerse the substrate in the EDC/NHS solution and incubate for 30 minutes at room temperature with gentle agitation. This step activates the surface carboxyl groups to form reactive NHS esters.[7]

  • Amine Coupling:

    • Prepare a solution of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (10 mg/mL) in Coupling Buffer.

    • Remove the substrate from the activation solution and immediately immerse it in the amine solution.

    • Incubate for 2 hours at room temperature with gentle agitation. The primary amine of the trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride will react with the NHS esters to form stable amide bonds.[8]

  • Quenching and Washing:

    • Remove the substrate from the amine solution and immerse it in Quenching Buffer for 15 minutes to deactivate any unreacted NHS esters.

    • Wash the substrate three times with PBST for 5 minutes each to remove non-covalently bound molecules.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Storage:

    • Store the amine-functionalized substrate in a desiccator at room temperature.

G cluster_0 Activation cluster_1 Coupling cluster_2 Quenching & Washing A Carboxylated Surface B EDC/NHS Activation A->B 30 min, RT C Activated NHS Ester Surface B->C E Amine Coupling C->E 2 hours, RT D trans-Ethyl 4-amino- cyclohexanecarboxylate HCl D->E F Amine-Functionalized Surface E->F G Quenching (Tris-HCl) F->G H Washing (PBST) G->H I Final Product H->I

Figure 2: EDC/NHS coupling workflow.

Protocol 2: Post-Functionalization with a Fluorescent Dye for Characterization

This protocol details a method to confirm the successful amine functionalization by coupling a fluorescent dye with an amine-reactive group to the modified surface.

Materials:

  • Amine-functionalized substrate (from Protocol 1)

  • NHS-ester functionalized fluorescent dye (e.g., FITC-NHS, Rhodamine B-NHS)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Washing Buffer: PBST

  • DI water

Procedure:

  • Prepare a 1 mg/mL solution of the NHS-ester functionalized fluorescent dye in the Labeling Buffer.

  • Immerse the amine-functionalized substrate in the dye solution.

  • Incubate for 1 hour at room temperature in the dark with gentle agitation.

  • Remove the substrate and wash it extensively with PBST until no fluorescence is detected in the wash solution.

  • Rinse with DI water and dry under a stream of nitrogen.

  • Visualize the surface using a fluorescence microscope to confirm successful amine functionalization.

Surface Characterization Techniques

A multi-technique approach is recommended to thoroughly characterize the modified surface.

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface, confirming the presence of nitrogen from the amine group.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Presence of characteristic functional groups (e.g., amide bond formation).
Contact Angle Goniometry Changes in surface hydrophilicity/hydrophobicity.
Atomic Force Microscopy (AFM) Surface topography and roughness.
Fluorescence Microscopy Qualitative confirmation of amine functionalization using fluorescent labeling.
Colorimetric Assays (e.g., Ninhydrin, Orange II) Quantification of surface amine density.[9]

Quantitative Analysis of Surface Amine Density

The density of amine groups on the surface is a critical parameter that influences the subsequent immobilization of biomolecules. The ninhydrin assay is a common colorimetric method for quantifying primary amines.[9]

Principle: Ninhydrin reacts with primary amines to produce a deep purple-colored product (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.

Simplified Protocol:

  • Immerse the amine-functionalized substrate in a known volume of ninhydrin reagent solution.

  • Heat the solution according to the reagent manufacturer's instructions.

  • Measure the absorbance of the solution at 570 nm.

  • Calculate the amine concentration using a standard curve prepared with a known concentration of a primary amine standard.

  • Relate the amine concentration to the surface area of the substrate to determine the amine density (e.g., in nmol/cm²).

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of EDC/NHS Chemistry: This is a widely adopted and robust method for forming stable amide bonds between carboxyl and amine groups.[5] The two-step process minimizes unwanted side reactions, such as the polymerization of the molecule to be coupled.[6]

  • pH Control: The pH of the activation and coupling buffers is critical. The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (around 6.0), while the reaction of the activated NHS ester with the primary amine is favored at a slightly basic pH (7.2-8.5).[10]

  • Quenching: The use of a quenching agent like Tris or hydroxylamine is essential to deactivate any remaining reactive NHS esters, preventing non-specific binding in subsequent steps.

  • Washing Steps: Thorough washing is crucial to remove any non-covalently adsorbed molecules, ensuring that the characterized and utilized surface is purely the result of the intended covalent modification.

Stability and Storage of Functionalized Surfaces

Amine-functionalized surfaces are generally stable when stored under appropriate conditions. However, the long-term stability can be influenced by factors such as the substrate material, the density of the amine groups, and the storage environment. It is recommended to store modified substrates in a dry, inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill) to prevent oxidation or hydrolysis of the surface functionalities. For critical applications, it is advisable to characterize the surface shortly before use.

Conclusion

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a versatile and valuable reagent for the surface modification of a wide range of materials. The protocols and guidelines presented in these application notes provide a solid foundation for researchers and drug development professionals to create tailored surfaces with specific functionalities. The key to successful and reproducible surface modification lies in the careful control of reaction conditions, thorough characterization, and a fundamental understanding of the underlying chemical principles.

References

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
  • Surface functionalization of nanoparticles for nanomedicine - SciSpace. (URL: [Link])

  • Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC - NIH. (URL: [Link])

  • Ethyl 4-aminocyclohexanecarboxylate | C9H17NO2 | CID 409963 - PubChem. (URL: [Link])

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])

  • Amine coupling through EDC/NHS: a practical approach - PubMed. (URL: [Link])

  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (URL: [Link])

  • Reaction scheme for covalent immobilization of an amine containing protein with poly(HEMA-co-MAA) using EDC/NHS as the activating agent[11]. - ResearchGate. (URL: [Link])

  • Effect of Amine Surface Density on CO 2 Adsorption Behaviors of Amine-Functionalized Polystyrene - ResearchGate. (URL: [Link])

  • In Situ Infrared Study of the Effect of Amine Density on the Nature of Adsorbed CO2 on Amine-Functionalized Solid Sorbents | Langmuir - ACS Publications. (URL: [Link])

  • Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC - NIH. (URL: [Link])

  • Covalent oriented coupling 1) Couple your capture antibody 2) flow over your his-tagged protein 3) Mix the NHS/EDC reagents y. (URL: [Link])

  • Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Surface functionalization of nanoparticles for nanomedicine - RSC Publishing. (URL: [Link])

  • “Hidden” CO2 in Amine-Modified Porous Silicas Enables Full Quantitative NMR Identification of Physi- and Chemisorbed CO2 Species - PubMed Central. (URL: [Link])

  • The Role of Amine Surface Density in Carbon Dioxide Adsorption on Functionalized Mixed Oxide Surfaces | Request PDF - ResearchGate. (URL: [Link])

  • Linker Design for Antibody–Drug Conjugates - ResearchGate. (URL: [Link])

  • Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC - NIH. (URL: [Link])

  • Recent Advances in ADCs - NJ Bio, Inc.. (URL: [Link])

  • Surface functionalization of nanoparticles for nanomedicine. | Semantic Scholar. (URL: [Link])

  • Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 - PubChem. (URL: [Link])

  • Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride in Advanced Polyamide Synthesis

Abstract This technical guide provides a comprehensive overview of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, a cycloaliphatic amino ester monomer, for applications in advanced polymer chemistry. We present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, a cycloaliphatic amino ester monomer, for applications in advanced polymer chemistry. We present detailed protocols for the synthesis of novel semi-aromatic or fully cycloaliphatic polyamides. This document outlines the critical prerequisite step of neutralizing the hydrochloride salt to yield the reactive free amine monomer. Subsequently, it details two primary polymerization methodologies: melt polycondensation for solvent-free synthesis and solution polycondensation for controlled, lab-scale reactions. The guide discusses the rationale behind key experimental parameters and predicts the material properties of the resulting polyamides, such as enhanced thermal stability and mechanical strength, derived from the rigid cyclohexyl backbone. Characterization techniques are also reviewed, providing researchers with a complete workflow from monomer to polymer analysis.

Introduction: The Strategic Value of Cycloaliphatic Monomers

The integration of cycloaliphatic structures into polymer backbones is a proven strategy for enhancing the performance of engineering plastics.[1] Unlike their linear aliphatic counterparts (e.g., Nylon 6), polymers derived from monomers containing saturated rings, such as the cyclohexane moiety in trans-Ethyl 4-aminocyclohexanecarboxylate, exhibit a unique combination of properties. The rigid and bulky nature of the cyclohexane ring disrupts chain packing and restricts segmental motion, which can lead to:

  • Increased Glass Transition Temperature (Tg): Resulting in better dimensional stability and retention of mechanical properties at elevated temperatures.[2]

  • Reduced Crystallinity: Leading to improved optical clarity and solubility in common organic solvents.[1]

  • Enhanced Mechanical Strength: The rigid backbone contributes to higher modulus and tensile strength.

  • Improved Chemical Resistance: The stable cycloaliphatic structure can offer greater resistance to chemical attack.

trans-Ethyl 4-aminocyclohexanecarboxylate is an AB-type monomer, possessing both an amine and an ester functional group. This structure allows it to undergo self-polycondensation to form a polyamide, specifically a "Nylon-type" polymer designated as polyamide 4-cyclohexanecarboxamide. Its hydrochloride salt form ensures stability for storage but requires a neutralization step to liberate the nucleophilic free amine required for polymerization.[3]

Monomer Overview and Physicochemical Properties

The monomer, in its salt form, is a stable, crystalline solid. The 'trans' stereochemistry is critical, as it leads to a more linear chain propagation during polymerization compared to the 'cis' isomer, influencing the final polymer's morphology and properties.

PropertyValueSource
Chemical Name trans-Ethyl 4-aminocyclohexanecarboxylate hydrochlorideSupplier Data
CAS Number 56269-42-0 (HCl salt); 1678-68-8 (free base)[4]
Molecular Formula C₉H₁₈ClNO₂[5]
Molecular Weight 207.70 g/mol [5]
Appearance White to off-white crystalline powderSupplier Data

Note: Properties of the free base (CAS 1678-68-8): MW = 171.24 g/mol .[6][7]

Prerequisite: Monomer Preparation Protocol

The primary amine group in the hydrochloride salt is protonated (-NH₃⁺Cl⁻) and is therefore not nucleophilic. This proton must be removed to generate the free amine (-NH₂) before polymerization can occur.

Protocol 1: Neutralization of Hydrochloride Salt

This protocol describes the conversion of the hydrochloride salt to the free amine ester, which is the active monomer for polymerization.

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the amine hydrochloride salt in a minimal amount of deionized water in a beaker or flask.

  • Base Addition: While stirring, slowly add a 10% aqueous solution of sodium carbonate (approx. 1.1 equivalents) to the amine salt solution. Monitor the pH with pH paper; continue adding base until the pH is >10 to ensure complete deprotonation of the amine.[8]

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous phase three times with an organic solvent in which the free amine is soluble (e.g., dichloromethane or ethyl acetate). The volume of the organic solvent for each extraction should be approximately one-third of the aqueous phase volume.

  • Washing: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.

  • Isolation: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, trans-Ethyl 4-aminocyclohexanecarboxylate, typically as a pale yellow oil or low-melting solid.

  • Verification (Optional but Recommended): Confirm the structure and purity of the free amine using ¹H NMR and FTIR spectroscopy before proceeding to polymerization.

Causality Note: The use of a mild inorganic base like sodium carbonate is crucial to avoid hydrolysis of the ethyl ester group, which could occur with stronger bases like NaOH.[9] The extraction isolates the more nonpolar free amine from the aqueous phase containing the inorganic salts.

Polymerization Methodologies

The free amine monomer can be polymerized via self-polycondensation, where the amine group of one monomer attacks the ester group of another, eliminating ethanol as a byproduct. High temperatures and/or vacuum are typically required to drive the reaction to completion by removing the ethanol condensate.[10]

Diagram: Polycondensation Reaction

Polycondensation cluster_reactants Monomers cluster_process Process cluster_products Products Monomer1 n H₂N-(C₆H₁₀)-COOEt Process High Temperature (e.g., 220-240°C) & Vacuum Monomer1->Process Polymer -[HN-(C₆H₁₀)-CO]n- Process->Polymer Byproduct + n EtOH Process->Byproduct Workflow cluster_char Analysis Monomer Monomer Salt (trans-Ethyl 4-aminocyclohexane- carboxylate HCl) Neutralization Protocol 1: Neutralization Monomer->Neutralization FreeAmine Free Amine Monomer Neutralization->FreeAmine Polymerization Protocol 2 or 3: Polycondensation FreeAmine->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Purification Purification (Precipitation/Washing) CrudePolymer->Purification PurePolymer Pure Dried Polymer Purification->PurePolymer Characterization Characterization PurePolymer->Characterization GPC GPC/SEC (Mw, Mn, PDI) Characterization->GPC DSC DSC (Tg, Tm) Characterization->DSC TGA TGA (T_d) Characterization->TGA NMR NMR/FTIR (Structure) Characterization->NMR

Caption: From monomer salt to characterized polymer.

Expected Properties Profile
ParameterExpected Range/ValueCharacterization TechniqueRationale
Glass Transition Temp. (Tg) 140 - 190 °CDifferential Scanning Calorimetry (DSC)The rigid cyclohexyl ring restricts chain mobility, significantly increasing Tg compared to linear polyamides like Nylon 6 (~50°C). [2]
Decomposition Temp. (Td) > 400 °C (5% weight loss)Thermogravimetric Analysis (TGA)Aliphatic polyamides generally exhibit high thermal stability. [1]
Molecular Weight (Mn) 10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC/SEC)Typical range for polycondensation reactions, controllable by reaction time and conditions. [11]
Solubility Soluble in polar aprotic solvents (NMP, DMAc)Visual InspectionThe cycloaliphatic structure can disrupt crystalline packing, enhancing solubility over highly crystalline polyamides. [2]
Mechanical Properties High Modulus, High Tensile StrengthTensile Testing (DMA)The rigid backbone is expected to contribute to excellent stiffness and strength.

Conclusion and Future Applications

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a valuable monomer for synthesizing advanced polyamides with properties superior to conventional linear aliphatic nylons. The protocols provided herein offer a reliable pathway from the stable monomer salt to a high-performance polymer. The resulting materials are promising candidates for applications requiring high thermal stability and mechanical robustness, such as in automotive components, specialty fibers, and advanced engineering plastics. Further research could explore copolymerization with other monomers to fine-tune properties for specific drug delivery or biomedical applications.

References

  • Vertex AI Search Result[10] Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. (2022-05-04). Google Cloud.

  • Vertex AI Search Result[2] Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (2025-08-10). ResearchGate.

  • Vertex AI Search Result[11] BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons.

  • Vertex AI Search Result[8] How can I neutralize aminehydrochlorides? (2023-12-27). ResearchGate.

  • Vertex AI Search Result[6] Ethyl cis-4-aminocyclohexanecarboxylate. ChemScene.

  • Vertex AI Search Result[9] Can anyone suggest how to neutralize aminehydrochlorides? (2014-11-20). ResearchGate.

  • Vertex AI Search Result[1] Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. NIH.

  • Vertex AI Search Result[5] cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7. American Elements.

  • Vertex AI Search Result[3] 23.3: Reactions of amines. (2020-07-01). Chemistry LibreTexts.

  • Vertex AI Search Result[7] Ethyl 4-aminocyclohexanecarboxylate | C9H17NO2 | CID 409963. PubChem.

  • Vertex AI Search Result[4] Trans-4-aminocyclohexane Carboxylic Acid Ethyl Ester CAS NO.1678-68-8. LookChem.

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride Derivatives

Audience: Researchers, scientists, and drug development professionals. Summary: This document provides a detailed guide to the essential analytical techniques for the structural elucidation, purity assessment, and stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed guide to the essential analytical techniques for the structural elucidation, purity assessment, and stereochemical confirmation of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride and its derivatives. These compounds are crucial building blocks in pharmaceutical synthesis, and their rigorous characterization is paramount for ensuring drug safety and efficacy. This guide offers both theoretical explanations and practical, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction: The Significance of Cyclohexane Scaffolds in Medicinal Chemistry

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride serves as a conformationally constrained scaffold in the design of various pharmaceutically active compounds. The cyclohexane ring introduces rigidity, which can lead to improved binding affinity and selectivity for biological targets. The trans stereochemistry is often critical for correct spatial orientation within a receptor's binding pocket. Therefore, unambiguous confirmation of molecular structure, stereochemistry, and purity is a non-negotiable aspect of the drug development process. This application note outlines a validated, multi-technique workflow to achieve a comprehensive analytical characterization.

The Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, from molecular weight and elemental composition to the precise three-dimensional arrangement of atoms and the quantification of impurities.

Analytical_Workflow cluster_initial Initial Screening & Purity cluster_structure Structural Elucidation cluster_advanced Advanced Characterization HPLC HPLC / UPLC (Purity & cis/trans ratio) NMR NMR Spectroscopy (¹H, ¹³C, COSY) (Structure & Stereochemistry) HPLC->NMR Isolate & Confirm Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS LC-MS for Peak Identification Chiral Chiral Chromatography (Enantiomeric Purity) HPLC->Chiral Assess Enantiomeric Excess TLC TLC (Reaction Monitoring) TLC->HPLC Confirm Purity XRay Single Crystal X-Ray (Absolute Stereochemistry) NMR->XRay Confirm Absolute Configuration FTIR FT-IR Spectroscopy (Functional Groups) HPLC_Workflow Sample Dissolve Sample (e.g., 1 mg/mL in Mobile Phase A) Inject Inject 10 µL into HPLC System Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Data Analysis: - Purity (% Area) - cis/trans Ratio Detect->Analyze

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing Reactions with trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

[1][2] Executive Summary trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) is a critical bifunctional scaffold used to introduce rigidity into drug linkers (e.g., in PROTACs or kinase inhibitors).[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) is a critical bifunctional scaffold used to introduce rigidity into drug linkers (e.g., in PROTACs or kinase inhibitors).[1][2] However, its dual functionality (amine/ester) and salt form create a "solubility trap" that frequently kills reaction yields before the chemistry even begins.[1][2][3]

This guide moves beyond standard protocols to address the mechanistic failure points : incomplete salt neutralization, phase-transfer limitations, and stereochemical erosion.[1][2][3]

Module 1: The Solubility Paradox (Free-Basing Strategies)

The Problem: The HCl salt is hydrophilic and insoluble in standard organic coupling solvents (DCM, THF, Toluene).[1][2][3] The free base is lipophilic.[2] If you simply add the salt to a DCM reaction mixture with a weak base (like Pyridine), the salt may remain undissolved, leading to <10% conversion.[1][2][3]

The Solution: You must choose between In-Situ Neutralization (for high-polarity solvents) or Biphasic Extraction (for low-polarity solvents).[1][2]

Protocol A: In-Situ Neutralization (Recommended for DMF/DMAc)

Best for: Peptide coupling, SNAr reactions.[1][3]

  • Dissolve: Dissolve the HCl salt in anhydrous DMF or DMAc (Minimum 5 mL/g).

    • Note: It will dissolve fully in these polar aprotic solvents.[1][2][3]

  • Neutralize: Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (1.1 - 1.2 equivalents).[1][2]

    • Observation: The solution may become cloudy as Amine-HCl salts exchange to form DIPEA-HCl, which is less soluble, but the reactive free amine is now in solution.[1][2]

  • React: Add your electrophile immediately.

Protocol B: Biphasic "Free-Base" Isolation (Recommended for DCM/THF)

Best for: Acylations with acid chlorides, Reductive aminations.[1][3]

  • Partition: Suspend the HCl salt in DCM (10 mL/g).

  • Basify: Add an equal volume of saturated aqueous Na₂CO₃ (pH ~11). Avoid NaOH to prevent ester hydrolysis.[1][2][3]

  • Extract: Stir vigorously for 15 minutes. Separate layers. Extract aqueous layer 2x with DCM.[1][2][3]

  • Dry & Concentrate: Dry organics over Na₂SO₄. Filter and concentrate immediately to use.

    • Warning: Do not store the free base oil for long periods; it absorbs CO₂ from air (forming carbamates) and can slowly oligomerize.[1][2][3]

Decision Logic: Free-Basing Workflow[1][2]

FreeBaseLogic Start Start: trans-Ethyl 4-aminocyclohexanecarboxylate HCl SolventCheck Target Reaction Solvent? Start->SolventCheck Polar Polar Aprotic (DMF, DMSO, DMAc) SolventCheck->Polar NonPolar Non-Polar/Chlorinated (DCM, THF, Toluene) SolventCheck->NonPolar ActionPolar Method A: In-Situ Neutralization Use DIPEA/NMM (1.2 eq) Polar->ActionPolar ActionNonPolar Method B: Biphasic Extraction Partition DCM / Sat. Na2CO3 NonPolar->ActionNonPolar RiskPolar Risk: DIPEA-HCl precipitation may clog flow reactors ActionPolar->RiskPolar RiskNonPolar Risk: Emulsions if vigorously shaken; Hydrolysis if pH > 12 ActionNonPolar->RiskNonPolar

Figure 1: Decision matrix for handling the HCl salt based on reaction solvent compatibility.

Module 2: Amide Coupling Optimization

The Problem: Researchers often observe "stalled" reactions where 50% of the amine remains unreacted despite excess acid.[1][2][3] This is often due to the formation of a non-reactive "ion pair" between the amine and the activated acid species, or steric hindrance from the cyclohexane ring.[1][2][3]

Optimization Table: Coupling Reagents

ReagentSuitabilityNotes for this Scaffold
HATU High Best for difficult couplings.[1][2] Requires DIPEA.[1][2][3][4] Fast kinetics minimize side reactions.[1][2][3]
EDC / HOBt Medium Good for standard cases.[1][2][3] Urea byproduct is water-soluble (easy workup).[1] Slower than HATU.[1][2][3]
T3P (Propylphosphonic anhydride) High Excellent for low epimerization risk.[1][3][5] Works well in EtOAc/DMF. Easy workup (water wash).[1][3]
Acid Chlorides Low Risk of bis-acylation or HCl generation causing salt reversion.[1][2] Requires strict base control.[1][2][3]

Troubleshooting Protocol for Stalled Couplings:

  • Switch Base: If using TEA, switch to DIPEA or 2,4,6-Collidine .[1][2][3] TEA can sometimes act as a nucleophile or cause racemization.[1][2][3]

  • Add Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) only if the electrophile is non-chiral (DMAP risks racemizing chiral acids).[1][2]

  • Order of Addition: Pre-activate the carboxylic acid with HATU/DIPEA for 5 minutes before adding the amine solution.

Module 3: Preserving Stereochemistry (cis vs trans)[1][3]

The Problem: The trans-1,4-diequatorial configuration is thermodynamically stable, but the α-proton (adjacent to the ester) is acidic.[1][2] Strong bases or high heat can deprotonate C1, leading to an enolate intermediate that may reprotonate to the cis isomer.[1][2][3]

Mechanism of Failure:


[1][3]

Rules of Engagement:

  • Avoid Alkoxide Bases: Do not use NaOEt or KOtBu unless you intend to epimerize.[1][2][3] These bases readily deprotonate the α-carbon.[1][2]

  • Temperature Limit: Keep reactions below 80°C . Above this, thermal equilibration accelerates.[1][2][3]

  • Hydrolysis Safety: When saponifying the ester (Et → H) to make the free acid:

    • Use: LiOH (2 eq) in THF/H₂O (1:1) at 0°C to RT .

    • Avoid: Refluxing NaOH.

    • Why? LiOH is milder, and lower temperatures prevent the thermodynamic equilibrium from shifting unfavorably if the cis form is kinetically accessible.[1][2][3]

FAQ: Troubleshooting Specific Issues

Q1: I see a white precipitate immediately upon adding DIPEA to my DMF reaction. Is this bad?

  • A: No. This is likely DIPEA·HCl . The amine from your starting material has been freed and is in solution.[2][6] You can proceed. If using flow chemistry, filter this salt first.[1][2][3]

Q2: My yield is low (30%) and I see a dimer byproduct. What happened?

  • A: You likely experienced intermolecular amidation .[1][2][3] The free amine of one molecule attacked the ester of another.[1][2][3]

    • Fix: Run the reaction at lower concentration (<0.1 M). Ensure your electrophile (acid/halide) is in excess (1.5 eq) and added before the base activates the amine fully.[1][2][3]

Q3: Can I use the free acid version instead of the ester?

  • A: Yes, but the zwitterionic nature of the free amino acid (trans-4-aminocyclohexanecarboxylic acid) makes it extremely insoluble in organic solvents.[1][2] You will be forced to use water/dioxane mixtures and pH control becomes critical.[1][2] The ethyl ester HCl salt is preferred for organic synthesis.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026).[1][3] PubChem Compound Summary for CID 12603945, Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]

  • Amide Coupling Optimization

    • Valeur, E., & Bradley, M. (2009).[1][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3] (General principles applied to low-nucleophilicity amines).

  • Stereochemical Stability of Cyclohexane Derivatives

    • Eliel, E. L., & Wilen, S. H. (1994).[1][2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text on conformational analysis of 1,4-disubstituted cyclohexanes).

  • Synthesis & Isomerization Risks

    • Wustrow, D. J., & Wise, L. D. (1991).[1][2][3] Coupling of trans-4-aminocyclohexanecarboxylic acid derivatives. Synthesis, 1991(11), 993-995.[1][2][3] (Discusses maintaining trans-integrity).

Sources

Optimization

optimizing coupling conditions for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Technical Support Center: Optimization of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride Coupling Current Status: Operational Topic: Amide Coupling Optimization & Troubleshooting Reference Molecule: trans-Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride Coupling

Current Status: Operational Topic: Amide Coupling Optimization & Troubleshooting Reference Molecule: trans-Ethyl 4-aminocyclohexanecarboxylate HCl (CAS: 2084-28-8)[1][2][3][4][5][6][7]

Executive Summary

This guide addresses the specific challenges of utilizing trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in amide coupling reactions. Unlike simple primary amines, this building block presents three distinct technical hurdles:

  • Salt Dissociation: The hydrochloride salt renders the amine non-nucleophilic and insoluble in non-polar solvents (DCM, Toluene).[4][7]

  • Stereochemical Drift: While the trans-1,4-diequatorial conformation is thermodynamically preferred, improper activation can lead to cis-isomer enrichment.[4][6][7]

  • Ester Sensitivity: The ethyl ester is susceptible to hydrolysis under potent basic conditions or high temperatures.[4][7]

Module 1: The "Salt" Factor & Solubility

The Core Problem: You cannot react the HCl salt directly. The nitrogen is protonated (


) and lacks the lone pair required for nucleophilic attack.[4][5] Furthermore, the salt is highly polar, often leading to "gummy" precipitates in DCM or EtOAc, trapping the reagent.[7]

Protocol A: In-Situ Neutralization (Recommended for T3P/HATU) [4][5]

  • Solvent: DMF or DMAc (Required for initial solubility).

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[4][5][7]

  • Stoichiometry: You must account for the HCl. If your protocol calls for 2.0 eq of base for the coupling, you need 3.0 eq total (1.0 eq to neutralize the HCl, 2.0 eq for the reaction).

Protocol B: The "Free-Base" Pre-wash (Recommended for EDC/DCC) If you must use DCM or Chloroform, you should free-base the amine first.[4]

  • Suspend the HCl salt in EtOAc.[4][7]

  • Add saturated aqueous

    
     (1:1 volume).
    
  • Stir vigorously for 15 mins.

  • Separate organic layer, dry over

    
    , and concentrate.
    
  • Warning: The free amine absorbs

    
     from air rapidly (forming carbamates).[4][7] Use immediately.
    
Visual Guide: Salt Handling Workflow

SaltHandling Start Start: Amine HCl Salt SolventCheck Primary Solvent Choice? Start->SolventCheck DMF DMF/DMAc/NMP SolventCheck->DMF Polar Aprotic DCM DCM/EtOAc/Toluene SolventCheck->DCM Non-polar InSitu Protocol A: In-Situ Neutralization Add 1.0 eq extra Base (DIPEA) DMF->InSitu FreeBase Protocol B: Biphasic Extraction (EtOAc / Sat. NaHCO3) DCM->FreeBase Reaction Proceed to Coupling InSitu->Reaction FreeBase->Reaction

Figure 1: Decision matrix for handling the hydrochloride salt based on solvent compatibility.

Module 2: Coupling Reagent Selection

Choosing the wrong reagent is the primary cause of low yields and epimerization.

ReagentSuitabilityTechnical Notes
T3P (Propylphosphonic anhydride) High Gold Standard. Low epimerization risk.[4][5][6][7] The byproduct is water-soluble, simplifying workup.[4][6][7] Excellent for sterically hindered acids.[4][7][8]
HATU Medium High reactivity but risky.[4][7] If excess HATU is used with the primary amine, it can form guanidine byproducts.[4][7] Harder to remove byproducts than T3P.
EDC / HOBt Low Often too slow for this sterically modulated amine.[4][7] Urea byproducts are difficult to remove from the ethyl ester product.[4][7]
Thionyl Chloride (

)
Conditional Only use if the carboxylic acid partner is robust.[4][7] Generates HCl gas; requires strict pH control to prevent ester hydrolysis.[4][7]

Module 3: Troubleshooting & FAQs

Q1: My reaction yield is <10% and I recovered the starting material. What happened?

Diagnosis: The "Proton Trap." Explanation: You likely added the standard amount of base (e.g., 1-2 equivalents).[4][5] The HCl on the amine consumed the first equivalent immediately. The coupling reagent (especially EDC or HATU) requires a basic environment to activate the carboxylic acid. With no free base left, the reaction stalled.[7] Fix: Add 1.0 extra equivalent of DIPEA to neutralize the amine salt specifically.

Q2: I see a spot on TLC just below my product. Is it the cis-isomer?

Diagnosis: Likely Epimerization or Hydrolysis .[4][7] Explanation:

  • Epimerization: If you used strong activation (HATU) and high heat (>40°C), the thermodynamically stable trans isomer can partially equilibrate to the cis form.[4][7]

  • Hydrolysis: If you used aqueous base (NaOH/LiOH) or unbuffered conditions, the ethyl ester might have hydrolyzed to the carboxylic acid.[4][7] Fix: Switch to T3P (50% in EtOAc/DMF) . Run the reaction at 0°C to RT . Avoid heating.

Q3: The product is oiling out and trapping impurities. How do I purify?

Diagnosis: Lipophilicity Match. Explanation: The ethyl ester and the cyclohexane ring make the molecule moderately lipophilic. Fix:

  • Workup: Wash the organic layer with 1M HCl (removes unreacted amine) followed by saturated

    
      (removes unreacted acid).[4][5]
    
  • Crystallization: This specific scaffold often crystallizes well from Heptane/EtOAc (4:1) .[4][5][6][7] Induce crystallization by scratching or seeding; avoid column chromatography if possible to save time.[4][7]

Module 4: Optimized Standard Operating Procedure (SOP)

Objective: Coupling of trans-Ethyl 4-aminocyclohexanecarboxylate HCl with a generic Carboxylic Acid (


).
  • Dissolution: In a round-bottom flask, dissolve

    
     (1.0 eq) and trans-Ethyl 4-aminocyclohexanecarboxylate HCl (1.1 eq) in dry DMF  (concentration 0.2 M).
    
  • Base Addition: Cool to 0°C. Add DIPEA (3.5 eq) dropwise.

    • Note: The solution may become cloudy as amine salts shift; this is normal.[4][7]

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

  • Quench: Dilute with EtOAc. Wash sequentially with:

    • Water (x2)

    • 0.5 M HCl (x2) – Critical for removing unreacted amine.[4][5]

    • Sat.

      
       (x2) – Removes unreacted acid and phosphate byproducts.[4][5]
      
    • Brine (x1).[4][5][7]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Visual Guide: Reaction Mechanism & Pathway

ReactionPathway Acid Carboxylic Acid (R-COOH) Activation Activated Acid Species (Mixed Anhydride) Acid->Activation + T3P AmineSalt Amine HCl Salt (R'-NH3+ Cl-) FreeAmine Free Amine (R'-NH2) AmineSalt->FreeAmine + Base Base DIPEA (3.5 eq) Base->Activation Catalysis T3P T3P Reagent Coupling Nucleophilic Attack Activation->Coupling FreeAmine->Coupling Product Final Amide Product (Trans-Isomer) Coupling->Product

Figure 2: The convergent synthesis pathway using T3P activation.[4]

References

  • Dunetz, J. R., et al. (2016).[4][6][7] "T3P: A Versatile Reagent for Amide Bond Formation."[4][5][7] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009).[4][6][7] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[4][6][7]

  • Montalbetti, C. A., & Falque, V. (2005).[4][6][7] "Amide bond formation and peptide coupling."[4][5][7][9] Tetrahedron.

  • ChemicalBook. (2024).[4][5][6][7][10] "Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Properties & Safety."

Sources

Troubleshooting

stability issues of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in solution

This guide serves as a technical resource for researchers working with trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8). It addresses stability challenges inherent to amino acid esters in solution...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8). It addresses stability challenges inherent to amino acid esters in solution, specifically hydrolysis, transesterification, and oligomerization.

[1]

Product Overview
  • Compound: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride[1][2][3]

  • Structure: 1,4-disubstituted cyclohexane in the trans configuration (diequatorial).

  • Primary Utility: Intermediate for serine protease inhibitors and adenosine deaminase inhibitors.

  • Critical Stability Factor: The compound contains a reactive ester and a protonated amine. In the salt form (solid), it is stable. In solution, the equilibrium between the ammonium salt and the free amine drives reactivity.

Section 1: Troubleshooting & FAQs
Issue 1: "I see a new impurity peak growing when I analyze the sample in Methanol."

Diagnosis: Solvent-Induced Transesterification. You are likely observing the formation of the Methyl ester analog.[4] This is the most common artifact in HPLC analysis of ethyl esters when methanol is used as a diluent.

  • Mechanism: In the presence of methanol (MeOH), the ethyl ester undergoes nucleophilic acyl substitution. While the HCl salt suppresses the free amine, the acidic environment can still catalyze acid-mediated transesterification over time, or trace basicity can drive the rapid base-catalyzed pathway.

  • Evidence: The new peak will have a mass of [M-14] relative to the parent (Ethyl -> Methyl = loss of CH2).

Solution:

  • Immediate Action: Switch your HPLC diluent or NMR solvent.

    • Recommended: Acetonitrile (MeCN) / Water mixtures or pure DMSO-d6.

    • Avoid: Methanol, Ethanol (unless you want to mask the ethyl exchange), or Isopropanol.

  • Protocol Adjustment: If you must use MeOH for solubility, analyze immediately (< 15 mins) or keep the sample at 4°C.

Issue 2: "My aqueous stock solution concentration is decreasing over 24 hours."

Diagnosis: Hydrolysis to the Carboxylic Acid. The ethyl ester is susceptible to hydrolysis, converting the molecule into trans-4-aminocyclohexanecarboxylic acid.

  • Mechanism:

    • Acidic pH (< 4): Slow hydrolysis. The protonated amine provides some electrostatic repulsion to incoming hydronium ions, but hydrolysis still occurs over days.

    • Neutral/Basic pH (> 7): Rapid hydrolysis. If you neutralized the salt to generate the free base, the hydroxide ions will rapidly attack the ester carbonyl.

  • Visual Indicator: You may see a shift in retention time to a more polar (earlier eluting) species.

Solution:

  • Buffer Selection: Maintain stock solutions at pH 4.5 – 5.5 (Acetate or Citrate buffer). This is the "Goldilocks zone" where acid hydrolysis is slow, and base hydrolysis is negligible.

  • Temperature: Store aqueous solutions at -20°C . Never store at room temperature for > 8 hours.

Issue 3: "The solution turned cloudy/precipitated after I added base."

Diagnosis: Oligomerization or Solubility Limit. Unlike the HCl salt, the free base of trans-ethyl 4-aminocyclohexanecarboxylate has lower water solubility and high reactivity.

  • Reactivity: Once neutralized, the free amine group (-NH2) becomes a nucleophile.[5] It can attack the ester group of a neighboring molecule, leading to intermolecular amide formation (dimers, trimers, oligomers).

  • Thermodynamics: While the trans-1,4 geometry prevents intramolecular cyclization (lactam formation is sterically impossible due to the ~6Å distance), intermolecular reaction is favorable at high concentrations.

Solution:

  • Handling: Generate the free base only in situ immediately before the subsequent reaction step.

  • Concentration: Keep free base concentrations dilute (< 0.1 M) if holding time is required.

Section 2: Visualizing Degradation Pathways

The following diagram illustrates the three critical degradation pathways for this molecule in solution.

DegradationPathways cluster_conditions Critical Factors Parent trans-Ethyl 4-aminocyclohexanecarboxylate (Target Molecule) Acid trans-4-Aminocyclohexanecarboxylic Acid (Hydrolysis Product) Parent->Acid H2O / pH > 7 or pH < 2 (Hydrolysis) MethylEster Methyl 4-aminocyclohexanecarboxylate (Transesterification Artifact) Parent->MethylEster MeOH Solvent (Transesterification) Oligomer Polyamide Oligomers (Precipitate) Parent->Oligomer Neutral pH (Free Base) High Conc. (Intermolecular Aminolysis) Warning1 Avoid MeOH for Analysis Warning2 Store Aqueous at -20°C

Caption: Figure 1. Degradation pathways of trans-Ethyl 4-aminocyclohexanecarboxylate showing hydrolysis (red), transesterification (yellow), and oligomerization (grey).

Section 3: Stability Data & Solvent Compatibility

Table 1: Solvent Compatibility Matrix (25°C)

Solvent SystemStability RatingRisk FactorRecommendation
Water (pH 5.0) High (24-48 hrs)Slow acid hydrolysisIdeal for short-term aqueous handling.
Water (pH > 8.0) Low (< 1 hr)Rapid base hydrolysisDo not store. Use immediately.
Methanol (MeOH) Critical Failure TransesterificationAvoid. Use MeCN or EtOH instead.
Acetonitrile (MeCN) ExcellentNone (Inert)Preferred organic solvent.
DMSO ExcellentNone (Inert)Preferred for NMR/Stock storage.
Ethanol (EtOH) GoodKinetic maskingAcceptable (Exchange is invisible).
Section 4: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a standard for analytical calibration that remains stable for 1 week.

  • Weighing: Weigh 20.8 mg of trans-Ethyl 4-aminocyclohexanecarboxylate HCl.

  • Dissolution: Dissolve in 10 mL of DMSO (Dimethyl sulfoxide).

    • Why DMSO? It is aprotic and prevents both hydrolysis and transesterification.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

  • Use: Dilute into Water/MeCN (50:50) immediately before injection.

Protocol B: Stability-Indicating HPLC Method

Purpose: To separate the parent ester from the acid degradation product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Note: TFA ensures the amine remains protonated (cationic), improving peak shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 210 nm (Ester carbonyl stretch).

  • Expected Elution:

    • Acid Impurity: ~2.5 min (Polar)

    • Parent Ester: ~6.0 min

    • Dimer/Oligomer: > 8.0 min (Hydrophobic)

Section 5: References
  • Fisher Scientific. (2025). Methyl trans-4-aminocyclohexanecarboxylate hydrochloride Safety Data Sheet. (Analogous stability data). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Reaction Conditions. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride Compound Summary. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Executive Summary This technical guide addresses the specific challenges associated with the scale-up synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride . This molecule is a critical intermediate for se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges associated with the scale-up synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride . This molecule is a critical intermediate for serine protease inhibitors and other bioactive scaffolds.

The primary difficulty in this synthesis is not bond formation, but stereochemical control (achieving high trans selectivity) and physical isolation (managing the hygroscopic nature of the hydrochloride salt). This guide prioritizes the "Thermodynamic Control" approach to ensure batch-to-batch consistency.

Module 1: Synthetic Route Selection & Logic

For scale-up (>100g to kg scale), we recommend Route A (Esterification of the purified trans-acid) over Route B (Direct hydrogenation of the ester).

Why? Hydrogenating ethyl 4-aminobenzoate (Benzocaine) typically yields a kinetic mixture favoring the cis isomer (often 60:40 cis:trans). Separating these liquid esters is difficult. Starting with the trans-acid allows you to lock in stereochemistry before the sensitive esterification step.

Visualization: Synthetic Pathway Decision Tree

SynthesisRoutes Start Target: trans-Ethyl 4-aminocyclohexanecarboxylate HCl RouteA Route A: Esterification (Recommended) Start->RouteA RouteB Route B: Hydrogenation (Problematic) Start->RouteB InputA Input: trans-4-Aminocyclohexanecarboxylic Acid (High Purity Trans) RouteA->InputA InputB Input: Ethyl 4-aminobenzoate (Benzocaine) RouteB->InputB StepA1 Reaction: EtOH / SOCl2 (Anhydrous Conditions) InputA->StepA1 StepB1 Reaction: H2 / Rh or Ru Catalyst High Pressure InputB->StepB1 ResultA Product: Pure Trans-Ester HCl (Retains Stereochemistry) StepA1->ResultA ResultB Product: Mixture (Cis/Trans ~60:40) Difficult Separation StepB1->ResultB Isom Isomerization (Yield Loss) ResultB->Isom Requires Isomerization Step

Figure 1: Comparison of synthetic routes. Route A minimizes downstream purification bottlenecks.

Module 2: Critical Troubleshooting Guides

Issue 1: Low Melting Point / "Mushy" Solid

Symptom: The isolated product melts below 150°C (Lit. ~153-155°C) or appears as a waxy paste rather than a crystalline powder. Root Cause: Presence of the cis-isomer or retained solvent (solvates). The cis-isomer disrupts the crystal lattice of the trans-isomer.

Technical Protocol: The "Thionyl Chloride Drive" If you are starting from the acid, you must ensure complete conversion without introducing water.

  • Charge absolute Ethanol (10 vol) to the reactor. Cool to 0-5°C.

  • Add Thionyl Chloride (1.5 - 2.0 eq) dropwise. Caution: Massive exotherm and HCl gas evolution.

  • Add trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in portions.

  • Reflux for 4–6 hours.

  • Critical Step: Distill off ethanol to near dryness, then chase with Toluene (2x) to remove residual moisture and HCl.

  • Recrystallization: If the MP is low, recrystallize from Ethanol/Diethyl Ether (1:3) . The trans isomer crystallizes preferentially.

Issue 2: Incomplete Isomerization (If using Route B)

Symptom: NMR shows a doublet of triplets at ~4.0 ppm (cis) vs a multiplet at ~3.6 ppm (trans) for the methine proton alpha to the amine. Root Cause: Kinetic control during hydrogenation.

Corrective Action: Thermodynamic Equilibration To convert cis to trans, you must access the enolate or reversible imine intermediate.

  • Method: Dissolve the crude free base in Ethanol containing NaOEt (0.1 eq). Reflux for 12 hours. The trans-isomer is thermodynamically favored (diequatorial conformation).

  • Quench: Cool, acidify with HCl in EtOH, and precipitate.

Issue 3: Filter Clogging During Isolation

Symptom: Filtration takes hours; cake cracks and channels. Root Cause: The HCl salt forms fine needles or amorphous gels if precipitated too quickly.

Optimization:

  • Seeding: Do not crash precipitate. Cool the ethanolic solution slowly to 40°C, add seed crystals (0.5 wt%), and hold for 1 hour before adding the antisolvent (Ether or MTBE).

  • Temperature: Filter at 0-5°C.

Module 3: Quantitative Data & Specifications[1]

Table 1: Process Parameters for Esterification (Route A)

ParameterSpecificationImpact on Quality
SOCl2 Equivalents 1.5 – 2.0 eq<1.5 eq leads to incomplete reaction; >2.5 eq increases yellowing/impurity profile.
Reaction Temp Reflux (78°C)Essential to drive reaction. Lower temps yield sticky intermediates.
Water Content < 0.1% (KF)Critical. Water hydrolyzes the ester back to the acid.
Work-up Solvent Toluene ChaseRemoves excess HCl and traces of water azeotropically.
Yield Target > 85%Lower yields suggest hydrolysis during isolation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl gas in Ethanol instead of Thionyl Chloride? A: Yes, but it is less robust on scale. SOCl2 acts as a scavenger for the water produced during esterification (


). If you use HCl gas, the water remains in the system, limiting conversion due to equilibrium. SOCl2 consumes the water, driving the reaction to completion.

Q2: The product is turning pink/yellow upon storage. Why? A: This indicates oxidation of trace free amine. Ensure the product is fully protonated (stoichiometric HCl) and stored under nitrogen. The trans-cyclohexane amine is prone to air oxidation if not fully salt-formed.

Q3: How do I distinguish cis vs trans by NMR quickly? A: Look at the


-proton to the amine (H1) in DMSO-d6.
  • Trans (Diequatorial): Large coupling constant (

    
     Hz) due to axial-axial coupling. Appears as a broad multiplet/triplet of triplets.
    
  • Cis (Axial-Equatorial): Smaller coupling constant (

    
     Hz). Appears as a narrower signal.
    

Module 5: Isomerization Logic Diagram

Understanding the thermodynamic sink is vital for troubleshooting stereochemistry.

Isomerization cluster_conditions Equilibration Conditions Cis Cis-Isomer (Axial-Equatorial) High Energy Intermediate Planar Intermediate (Enolate/Imine) Cis->Intermediate Heat / Base Trans Trans-Isomer (Diequatorial) Low Energy Trans->Intermediate Slow Reversion Intermediate->Trans Thermodynamic Sink Cond1 Solvent: EtOH Cond2 Catalyst: NaOEt

Figure 2: Thermodynamic equilibration mechanism favoring the trans-isomer.

References

  • Preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl.
  • Process for the preparation of trans-4-aminocyclohexanecarboxylic acid esters.
  • Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic acid). Source: Der Pharma Chemica, 2011, 3(6):269-273. Relevance: While focusing on the homolog (Tranexamic acid), this paper establishes the fundamental protocols for isomerization and recrystallization of 1,4-disubstituted cyclohexane amino acids.[1] URL:[Link]

  • Cis-Trans Isomerization of 4-Aminocyclohexanecarboxylic Acid. Source: Journal of Medicinal Chemistry (Contextual citation for thermodynamic stability). Note: General principle reference for diequatorial stability in cyclohexane systems.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Welcome to the technical support guide for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8). This document is designed for researchers, scientists, and drug development professionals who utilize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8). This document is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows.[1][2][3] Maintaining the chemical integrity of this reagent is paramount for achieving reproducible and successful experimental outcomes. This guide provides an in-depth analysis of the compound's stability, protocols for optimal handling and storage, and troubleshooting solutions for common degradation-related issues.

Section 1: Understanding the Chemical Stability of the Molecule

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a bifunctional molecule supplied as a hydrochloride salt. This salt form enhances its stability and handling characteristics compared to the free amine. However, its structure contains two primary points of vulnerability: the ester linkage and the aminium salt itself.

Primary Degradation Pathways
  • Hydrolysis: The ethyl ester group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This process yields trans-4-aminocyclohexanecarboxylic acid and ethanol, rendering the reagent impure and potentially unreactive in subsequent desired transformations. Given that the compound is a hydrochloride salt, the solution environment is inherently acidic, which can slowly promote hydrolysis if water is present.

  • Hygroscopicity and Moisture-Induced Clumping: Amine salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This is the most common initial sign of improper storage. The absorbed water not only causes physical clumping of the solid but also acts as a reactant for the aforementioned hydrolysis pathway.

  • Oxidation: While the cyclohexane ring is relatively stable, the amino group can be susceptible to oxidation over long periods, especially if exposed to air and light, or contaminants. This can lead to discoloration (e.g., yellowing) and the formation of various impurities. Storing away from oxidizing agents is a standard precaution for this class of compounds.[6]

Visualization: Primary Degradation Pathway

G main_compound trans-Ethyl 4-aminocyclohexanecarboxylate HCl (Starting Material) hydrolyzed_product trans-4-Aminocyclohexanecarboxylic Acid HCl (Degradation Product) main_compound->hydrolyzed_product Ester Hydrolysis water H₂O (From Atmosphere) water->hydrolyzed_product ethanol Ethanol hydrolyzed_product->ethanol

Caption: Key hydrolysis pathway for the degradation of the title compound.

Section 2: Recommended Handling and Storage Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preventing degradation. The primary goal is the rigorous exclusion of moisture and atmospheric oxygen.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[7]Reduces the rate of any potential decomposition reactions. While room temperature storage is sometimes cited[1], refrigeration is best practice for long-term stability of amine salts.[4]
Atmosphere Inert Gas (Argon or Nitrogen)[7]Displaces moisture and oxygen, preventing hydrolysis and oxidation. Essential for long-term storage.
Container Tightly-sealed, opaque container[6][8]Prevents ingress of moisture and air. Opaqueness protects from light, which can catalyze degradation.
Location Dry, well-ventilated area, inside a desiccatorA desiccator provides a crucial secondary barrier against ambient humidity.
Incompatibilities Store away from strong bases and oxidizing agents[6]Strong bases will deprotonate the salt to the less stable free amine. Oxidizing agents can degrade the amino group.
Experimental Workflow: Handling and Dispensing

Sources

Optimization

Technical Support Center: Solvent Effects on trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride Reactivity

Welcome to the technical support guide for trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The hydrochloride salt form presents unique challenges and opportunities related to solubility and reactivity, where solvent selection is paramount for successful outcomes. This guide provides in-depth, field-proven insights to help you navigate common experimental hurdles and optimize your reaction conditions.

Fundamental Principles: Why Solvent Choice is Critical

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride possesses two key functional groups: a primary amine (as an ammonium salt) and an ethyl ester. The choice of solvent directly influences the behavior of both groups by modulating solubility, nucleophilicity of the amine, and electrophilicity of the ester carbonyl.

  • Amine Basicity and Nucleophilicity: The primary amine is protonated as a hydrochloride salt. For it to act as a nucleophile (e.g., in an acylation reaction), it must be deprotonated to the free amine. This equilibrium is heavily influenced by the solvent and the added base.

    • Protic Solvents (e.g., water, ethanol, methanol) can solvate both the ammonium cation and the chloride anion effectively through hydrogen bonding.[1][2][3] However, they can also act as competing nucleophiles or interfere with coupling reagents.

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile) are excellent at solvating cations but less so for anions. They generally favor SN2 reactions and are common choices for amide couplings.[4]

    • Aprotic Nonpolar Solvents (e.g., Toluene, THF, Dichloromethane) are poor at solvating salts, leading to low solubility and potentially heterogeneous reaction mixtures. However, they can be ideal for reactions where minimizing side reactions is critical.

  • Solubility: The salt form of this compound has limited solubility in many common organic solvents.[5] Achieving a homogeneous solution is often the first challenge. Inadequate solubility can lead to slow, incomplete reactions and reproducibility issues.

Frequently Asked Questions (FAQs)

Q1: My starting material won't fully dissolve in the reaction solvent. What should I do?

A1: This is the most common issue. First, ensure your solvent is anhydrous if the reaction requires it. Second, consider a solvent system. A mixture of a polar aprotic solvent like DMF or NMP with a less polar co-solvent like DCM or THF can often improve solubility while maintaining favorable reaction kinetics. Gentle warming can also help, but monitor for potential degradation or side reactions. For some preparations, using protic solvents like ethanol is a viable option, especially during synthesis of the molecule itself.[6]

Q2: Why is my amide coupling reaction failing or giving low yields?

A2: Assuming the starting materials are pure, the issue often lies with incomplete deprotonation of the amine or suboptimal activation of the carboxylic acid.

  • Insufficient Base: You need a non-nucleophilic organic base (e.g., DIPEA, triethylamine) to liberate the free amine. Use at least 1.0 equivalent to neutralize the HCl salt, plus any additional required for the coupling reaction itself (often 1.5-2.5 equivalents total).

  • Solvent Interference: Protic solvents can react with activated carboxylic acids (e.g., acyl chlorides, active esters), quenching the reaction. Switch to an anhydrous aprotic solvent like DMF, DCM, or acetonitrile.[4][7]

  • Poor Nucleophilicity: Even after deprotonation, the amine's nucleophilicity can be influenced by the solvent. In highly polar, hydrogen-bond-donating solvents, the amine's lone pair can be heavily solvated, reducing its availability to attack the electrophile.[8]

Q3: I'm observing side products. What are they and how can I prevent them?

A3: The most likely side products involve reactions at the ester or self-reaction.

  • Intramolecular Lactamization: Under certain conditions (especially high temperatures or with specific catalysts), the free amine could theoretically attack the ethyl ester intramolecularly to form a bicyclic lactam. This is less common but possible. Using milder conditions and ensuring the desired intermolecular reaction is faster can mitigate this.

  • Polymerization/Oligomerization: If a di-carboxylic acid is used or if the activated carboxylic acid is highly reactive, self-condensation or reaction with multiple molecules of the amino ester can occur. This is often controlled by slow addition of the coupling partner and maintaining dilute conditions.

  • Reaction with Solvent: Solvents like methanol or ethanol can participate in transesterification if a catalyst and heat are applied. While unlikely under standard coupling conditions, it's a possibility to consider.

Q4: Can I use protic solvents like ethanol for my reaction?

A4: It depends on the reaction. For amide coupling reactions that use carbodiimide reagents (like EDC) or create highly reactive intermediates (like acyl chlorides), protic solvents are generally incompatible. However, for other transformations, such as certain types of alkylations or reductive aminations, protic solvents may be suitable and can be advantageous for solubility.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete Dissolution: Starting material salt is not soluble in the chosen solvent.• Try a more polar aprotic solvent (DMF, NMP).• Use a solvent mixture (e.g., DMF/DCM).• Gently warm the mixture before adding other reagents.
2. Insufficient Amine Deprotonation: The amine remains protonated and non-nucleophilic.• Ensure at least 1.0 eq. of base is added to neutralize the HCl salt, plus the amount required for the coupling itself.• Use a stronger, non-nucleophilic base if needed (e.g., DBU, though use with caution).
3. Poor Carboxylic Acid Activation: The coupling reagent is ineffective or has degraded.• Use a fresh, high-purity coupling reagent (e.g., HATU, COMU).[9]• Switch to a different class of activating agent (e.g., from carbodiimide to phosphonium or uronium salt).[4]• Consider converting the acid to an acyl chloride with SOCl₂ or oxalyl chloride as a more robust activation method.[10]
Formation of Multiple Side Products 1. Reaction Temperature Too High: Promotes decomposition or undesired pathways.• Run the reaction at a lower temperature (e.g., start at 0 °C and allow to warm to RT).
2. Competing Reactions: The activated acid is reacting with something other than the target amine.• Ensure the use of an anhydrous aprotic solvent to prevent hydrolysis.• If using an additive like HOBt, ensure its purity.
3. Epimerization: (If the carboxylic acid is chiral at the α-position) Loss of stereochemical integrity.• Add a racemization suppressant like HOBt or HOAt.• Use coupling reagents known for low racemization (e.g., HATU).
Reaction is Sluggish or Stalls 1. Low Reagent Concentration: Reaction kinetics are slow due to dilution.• Increase the concentration of reactants, ensuring solubility is maintained.
2. Poor Nucleophilicity of the Amine: The amine is sterically hindered or electronically deactivated (less of a concern for this substrate, but relevant for the coupling partner).• Switch to a less coordinating solvent that does not excessively solvate the amine's lone pair.• Consider a protocol specifically for electron-deficient amines, which often involve stronger activating agents or higher temperatures.[11][12]
Troubleshooting Workflow Diagram

This decision tree can help guide your troubleshooting process.

G start Reaction Failure (Low Yield / No Product) check_sol Is Starting Material Fully Dissolved? start->check_sol check_base Is Base Stoichiometry Correct (>1.0 eq)? check_sol->check_base Yes action_sol Change Solvent (e.g., to DMF, NMP) or Use Co-solvent check_sol->action_sol No check_reagents Are Coupling Reagents Fresh and Pure? check_base->check_reagents Yes action_base Adjust Base (e.g., DIPEA to 2.5 eq) check_base->action_base No action_reagents Use Fresh Reagents or Switch Class (e.g., EDC -> HATU) check_reagents->action_reagents No action_advanced Advanced Troubleshooting: - Change Temperature - Increase Concentration - Convert to Acyl Fluoride check_reagents->action_advanced Yes sol_no No sol_yes Yes base_no No base_yes Yes reagents_no No reagents_yes Yes action_sol->check_sol action_base->check_base action_reagents->check_reagents

Caption: A workflow for troubleshooting common reaction failures.

Experimental Protocols

Protocol 4.1: Standard Amide Coupling in an Aprotic Solvent

This protocol describes a general procedure for the N-acylation of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride using HATU, a common and efficient coupling reagent.

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 eq.)

  • Carboxylic acid (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq.) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Add trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 eq.) to the solution.

  • Add HATU (1.1 eq.) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq.) dropwise to the stirred suspension. The first equivalent neutralizes the HCl salt, allowing the amino ester to dissolve, while the remainder acts as the base for the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[4]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This aqueous workup removes excess reagents and the DMF solvent.[4]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Solvent Property Reference Table

The selection of a solvent is a critical parameter. This table provides a quick reference for common solvents and their properties relevant to reactions with this substrate.

SolventDielectric Constant (ε)TypeKey Considerations
Water80.1Protic, PolarHigh solubility for the HCl salt, but nucleophilic and can interfere with many reactions.[13]
Methanol32.7Protic, PolarGood solvent for the salt, but can act as a competing nucleophile.[5]
Ethanol24.5Protic, PolarOften used in the synthesis of the parent compound; can be a good choice if reaction chemistry allows.[6]
DMF36.7Aprotic, PolarExcellent solvent for amide couplings; good at dissolving the free base form. High boiling point.
Acetonitrile37.5Aprotic, PolarGood alternative to DMF; easier to remove during workup. Can be used to purify the trans isomer.[6]
DCM9.1Aprotic, NonpolarPoor solubility for the HCl salt, but good for the free base and during workup/extraction.
THF7.6Aprotic, NonpolarSimilar to DCM; often used in combination with more polar solvents.
Toluene2.4Aprotic, NonpolarVery poor solubility; useful for reactions where reactants are soluble but salt byproducts should precipitate.
Solvent Effects on Reaction Pathways Diagram

Different solvent classes can stabilize or destabilize transition states, favoring one reaction pathway over another.

G cluster_0 Aprotic Polar Solvent (e.g., DMF) cluster_1 Protic Solvent (e.g., Methanol) Start_A R-COOH + Amine-HCl Free_Amine_A Free Amine (Solvated) Start_A->Free_Amine_A + Base Activated_Ester_A Activated Ester (e.g., O-Acylurea) Start_A->Activated_Ester_A + EDC/HATU TS_A SN2 Transition State (Less Solvated, Favored) Free_Amine_A->TS_A Activated_Ester_A->TS_A Product_A Amide Product (High Yield) TS_A->Product_A Start_P R-COOH + Amine-HCl Free_Amine_P Free Amine (H-Bonded) Start_P->Free_Amine_P + Base Activated_Ester_P Activated Ester Start_P->Activated_Ester_P + EDC/HATU TS_P SN2 Transition State (Hindered by H-Bonds) Free_Amine_P->TS_P Side_Product Solvent Quench (e.g., Methyl Ester) Activated_Ester_P->Side_Product + MeOH Activated_Ester_P->TS_P Product_P Amide Product (Low Yield) TS_P->Product_P

Caption: Influence of solvent type on amide bond formation pathways.

References

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
  • The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. (n.d.). RSC Advances. Retrieved from [Link]

  • Ethyl 4-aminocyclohexanecarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • A study on the regioselectivity in N,C-acylation of β-enamino-esters. (2015). ResearchGate. Retrieved from [Link]

  • Amino Acid-derived Protic Ionic Liquids: Physicochemical Properties and Behaviour as Amphiphile Self-assembly Media. (n.d.). ResearchGate. Retrieved from [Link]

  • Basic Properties of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. (2011). NIH National Library of Medicine. Retrieved from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (2020). NIH National Library of Medicine. Retrieved from [Link]

  • What are the side effects of Ethyl Aminobenzoate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. (n.d.). RMIT Open Press. Retrieved from [Link]

  • Examples of amide bond formation using neat conditions (method A). (2024). ResearchGate. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (2010). NIH National Library of Medicine. Retrieved from [Link]

  • Amine Reactivity. (n.d.). MSU Chemistry. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). NIH National Library of Medicine. Retrieved from [Link]

  • The role of the solvent polarity in the free energy of transfer of amino acid side chains from water to organic solvents. (1986). Semantic Scholar. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Effects of Hydrogen Bonding to Amines on the Phenol/Phenoxyl Radical Oxidation. (2009). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2020). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2009). Luxembourg Bio Technologies. Retrieved from [Link]

  • Amines: Biological Roles, Physiological Effects, and Chemical Properties. (n.d.). A-Level Chemistry. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2013). ResearchGate. Retrieved from [Link]

  • Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. (2023). NIH National Library of Medicine. Retrieved from [Link]

  • Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. (2020). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

workup procedures for reactions involving trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, chemists, and drug development professionals utilizing trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals utilizing trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) in their synthetic workflows. It provides practical, field-tested advice in a question-and-answer format to address common challenges encountered during reaction workup and purification.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of the title compound.

Q1: What are the essential physical and chemical properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride?

A1: Understanding the basic properties is critical for experimental design. The compound is a white to off-white solid.[1] Key properties are summarized below.

PropertyValueSource
CAS Number 2084-28-8[2]
Molecular Formula C₉H₁₇NO₂ · HCl[2]
Molecular Weight 207.70 g/mol [2][3]
Melting Point 153 °C[1]
Solubility Soluble in water; slightly soluble in methanol and chloroform.[1][4][1][4]
Storage Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.[4][4]

Q2: Since this compound is a hydrochloride salt, how do I prepare the free amine for a reaction?

A2: The amine hydrochloride salt is stable and easy to handle, but the protonated ammonium group is not nucleophilic. To use it in reactions like amide coupling or acylation, you must first liberate the free amine.[5] This is typically achieved by neutralization with a base. You have two primary options:

  • In-situ Neutralization: Add a suitable base directly to the reaction mixture. This is common in amide coupling reactions where a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl salt and also to scavenge the acid produced during the coupling itself.[6]

  • "Free-Basing" via Aqueous Workup: Dissolve the salt in an aqueous solution and add a base to raise the pH. The resulting free amine, which is less water-soluble, can then be extracted into an organic solvent. This is the preferred method when you need to isolate the free amine before use. A detailed protocol is provided in the Troubleshooting section.

Q3: What is the pKa of the ammonium group, and why is it important?

A3: The pKa of the conjugate acid of a typical cyclohexylamine is around 10.5-11.0. This value is crucial for workup procedures.

  • For Extraction: To ensure the amine is in its neutral, free base form (R-NH₂) for efficient extraction into an organic solvent, the pH of the aqueous solution should be at least 1.5 to 2 units above the pKa. A target pH of >12 is often used, but a pH of ~10 can be sufficient if ester hydrolysis is a concern.

  • For Purification: To wash away the amine and leave a neutral compound in the organic layer, you can wash with an acidic solution (e.g., 1M HCl). This protonates the amine to the water-soluble ammonium salt (R-NH₃⁺), which partitions into the aqueous phase.[7]

Q4: Is the ethyl ester functional group stable during workup procedures?

A4: The ethyl ester is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially when heated.[8]

  • Basic Hydrolysis (Saponification): Prolonged exposure to strong bases like NaOH or KOH will convert the ester to the corresponding carboxylate salt, which is highly water-soluble and difficult to extract.

  • Acidic Hydrolysis: Strong acids (e.g., concentrated HCl) and heat can also catalyze hydrolysis back to the carboxylic acid.

Therefore, it is critical to use mild bases (e.g., NaHCO₃, Na₂CO₃) for neutralization whenever possible and to avoid excessive reaction times or heating during aqueous workups.[9][10]

Troubleshooting Guides & Protocols

This section provides in-depth solutions to specific problems encountered during experimental workups.

Guide 1: Low Yield in Amide Coupling Reactions

Q: My amide coupling reaction with an activated carboxylic acid (e.g., using EDC/HATU) gives a low yield of the desired amide. What went wrong?

A: Low yields in amide coupling are common and can be traced to several factors. The primary culprits are often related to the amine starting material or the reaction conditions.

Causality Analysis:

  • Incomplete Neutralization: The most frequent issue. If the HCl salt is not fully neutralized, less than the stoichiometric amount of free amine is available to react, directly limiting your theoretical yield.[6]

  • Side Reactions with Coupling Reagents: Uronium/aminium reagents like HATU can react with the free amine to form an inactive guanidinium byproduct if the carboxylic acid is not activated first or is slow to react.

  • Workup Losses: The final amide product may have some water solubility, or an emulsion may have formed during extraction, leading to physical loss of material.

  • Steric Hindrance: The cyclohexyl ring is bulky. If your carboxylic acid partner is also sterically hindered, the reaction rate can be very slow, requiring longer reaction times or more potent coupling agents.

Workflow Diagram: General Amide Coupling & Workup

This diagram outlines the critical steps from starting materials to the crude product.

G cluster_prep Reaction Setup cluster_workup Aqueous Workup A 1. Dissolve Acid & Amine HCl in Aprotic Solvent (DMF, DCM) B 2. Add Base (e.g., DIPEA) (2.2 eq) & Stir A->B C 3. Add Coupling Reagent (e.g., HATU, 1.2 eq) B->C D 4. Stir at RT until TLC shows reaction completion C->D E 5. Dilute with EtOAc D->E Reaction Complete F 6. Wash with 1M HCl (aq) E->F G 7. Wash with sat. NaHCO3 (aq) F->G H 8. Wash with Brine G->H I 9. Dry (Na2SO4), Filter, & Concentrate H->I J Crude Product I->J

Caption: Standard workflow for an amide coupling reaction.

Self-Validating Protocol: Aqueous Workup for Amide Coupling

This protocol ensures that side products and unreacted materials are systematically removed.

  • Solvent Dilution: Once the reaction is complete by TLC, dilute the reaction mixture (e.g., in DMF or DCM) with a larger volume of an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq).

    • Purpose: This step removes excess tertiary amine base (DIPEA, TEA) by protonating it.[7] It will also remove any unreacted free amine.

    • Validation: The aqueous layer should be acidic (test with pH paper).

  • Bicarbonate Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Purpose: This neutralizes any remaining acidic components, including unreacted carboxylic acid starting material and additives like HOBt or HOAt.[9]

    • Validation: Check that the aqueous layer is basic (pH > 8). Be cautious of CO₂ evolution (pressure buildup).

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).

    • Purpose: This removes the bulk of the dissolved water from the organic layer, breaking up emulsions and initiating the drying process.[11]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Guide 2: Product Isolation & Purification Challenges

Q: After neutralizing and performing an extraction, my product yield is very low. I suspect it's either not extracting from the aqueous layer or I'm having purification issues. What should I do?

A: This is a classic workup problem for amine-containing compounds. The issue almost always relates to the pH of the aqueous layer or the choice of solvent.

Troubleshooting Decision Tree

This diagram helps diagnose the cause of low yield after an extraction.

G start Low Yield After Aqueous Workup q1 Did you check the pH of the aqueous layer before extraction? start->q1 a1_no pH was not checked or was < 10. Product is likely protonated and water-soluble. q1->a1_no No a1_yes pH was confirmed to be > 10. q1->a1_yes Yes sol1 Solution: Re-basify the aqueous layer to pH > 12 with 2M NaOH, then re-extract with organic solvent. a1_no->sol1 q2 Did an emulsion form during extraction? a1_yes->q2 a2_yes Emulsion trapped product at the interface. q2->a2_yes Yes a2_no No significant emulsion. q2->a2_no No sol2 Solution: Add brine to the separatory funnel to break the emulsion and re-extract. a2_yes->sol2 q3 Is your product polar? (e.g., contains additional -OH or -NH2 groups) a2_no->q3 a3_yes Product has high water solubility. q3->a3_yes Yes a3_no Product is non-polar. Consider other losses (e.g., volatility, degradation). q3->a3_no No sol3 Solution: Perform continuous extraction or multiple extractions with a more polar solvent like 2-MeTHF or a DCM/Isopropanol mixture. a3_yes->sol3 a3_no->a3_no

Caption: Decision tree for troubleshooting low extraction yield.

Protocol: Liberating and Extracting the Free Amine ("Free-Basing")

This protocol details the steps to isolate the neutral form of trans-Ethyl 4-aminocyclohexanecarboxylate.

  • Dissolution: Dissolve the hydrochloride salt in deionized water or a brine solution. Using brine from the start can help reduce the solubility of the free amine in the aqueous phase later.

  • Basification: Cool the aqueous solution in an ice bath to manage the exotherm of neutralization. Slowly add a base (see table below) with stirring until the pH of the solution is > 10, as measured by pH paper or a pH meter.

    • Causality: Raising the pH deprotonates the ammonium cation (R-NH₃⁺) to the neutral, less water-soluble free amine (R-NH₂), enabling its extraction into an organic solvent.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an appropriate organic solvent (see table below) and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation & Re-extraction: Drain the organic layer. To maximize recovery, extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine & Dry: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to obtain the free amine, which may be an oil or a low-melting solid.

Data Tables for Workup Optimization

Table 1: Selection of Bases for Neutralization

BaseFormulapKa (Conj. Acid)Notes & Cautions
Sodium BicarbonateNaHCO₃10.3Mild. Good for sensitive substrates. Generates CO₂ gas (pressure!). May not be strong enough to fully deprotonate the amine.[9]
Sodium CarbonateNa₂CO₃10.3Moderately Strong. A good general-purpose choice. More basic than bicarbonate.[10]
Potassium CarbonateK₂CO₃10.3Similar to Na₂CO₃ but can be more effective in some organic solvents. Often used as a solid.
Sodium HydroxideNaOH~15.7Strong. Ensures complete deprotonation. High risk of ester hydrolysis. Use as a dilute solution (1-2M) and at low temperatures.[12]
Triethylamine (TEA)Et₃N10.7Organic. Used for in-situ neutralization. Must be removed later with an acid wash.
DIPEAi-Pr₂NEt11.0Organic, Hindered. Used for in-situ neutralization. Less nucleophilic than TEA. Must be removed with an acid wash.

Table 2: Solvent Selection for Extraction

SolventPolarity IndexWater MiscibilityBoiling Point (°C)Notes
Ethyl Acetate (EtOAc)4.4Low77Good general-purpose solvent. Prone to hydrolysis with strong acid/base.[11]
Dichloromethane (DCM)3.1Low40Denser than water. Good for slightly more polar compounds. Volatile.
Diethyl Ether (Et₂O)2.8Low35Excellent solvent but highly flammable and prone to peroxide formation.
2-Methyl-THF4.0Low80Greener alternative to DCM/THF with higher boiling point. Good for more polar products.
References
  • Chemistry LibreTexts. Reactions of Amines. [Link]

  • PubChem. Ethyl 4-aminocyclohexanecarboxylate. [Link]

  • American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES. [Link]

  • ResearchGate. Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

  • Google Patents.
  • ResearchGate. How can I neutralize aminehydrochlorides?. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. [Link]

  • Journal of the Chemical Society B: Physical Organic. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates. [Link]

  • Reddit. Amine workup. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • ResearchGate. Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Organic Syntheses. 4-phenyl-1,2,4-triazoline-3,5-dione. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • YouTube. Neutralization reactions for carboxylic acids and amines. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

  • University of California, Irvine. EXTRACTION. [Link]

  • Reddit. Reactions with Acid Chloride. [Link]

  • MDPI. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase. [Link]

  • Google Patents. Amine acid salt compounds and process for the production thereof.
  • Taylor & Francis. Hydrolysis reaction – Knowledge and References. [Link]

  • Chemical Society Reviews. Amide bond formation: beyond the myth of coupling reagents. [Link]

Sources

Optimization

Technical Support Center: Overcoming Reactivity Challenges with trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Welcome to the technical support center for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable building block. The inherent structural features of this compound can lead to lower-than-expected reactivity, but with the right strategies, these hurdles can be effectively overcome. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate your success.

Understanding the Reactivity Profile

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride presents a unique set of challenges primarily due to the electronic and steric properties of the cyclohexane ring and the presence of the hydrochloride salt. The primary amine is a nucleophile, but its reactivity is tempered by the bulky, non-planar cyclohexane scaffold. Furthermore, as the compound is supplied as a hydrochloride salt, the amine is protonated and non-nucleophilic until it is neutralized.

Troubleshooting Guide

This section addresses common issues encountered during reactions with trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in a question-and-answer format.

Amide Coupling Reactions

Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt) is giving low yields or failing completely. What is going wrong and how can I fix it?

Answer:

This is a common issue stemming from several factors:

  • Incomplete Neutralization: The primary amine is protonated as the hydrochloride salt and is not nucleophilic. Standard coupling conditions may not be sufficiently basic to fully neutralize the amine, leading to poor reactivity.

  • Steric Hindrance: The cyclohexane ring can sterically hinder the approach of the amine to the activated carboxylic acid, slowing down the reaction rate compared to simpler aliphatic amines.

  • Suboptimal Coupling Reagents: For sterically hindered amines, some standard coupling reagents may not be potent enough to drive the reaction to completion.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Amide Coupling Yield start Low Yield in Amide Coupling q1 Is the amine fully neutralized? start->q1 s1 Add stoichiometric non-nucleophilic base (e.g., DIPEA, Et3N). q1->s1 No q2 Is the coupling reagent strong enough? q1->q2 Yes s1->q2 s2 Switch to a more potent coupling reagent (e.g., HATU, HBTU). q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q3 s3 Increase reaction time and/or temperature. Monitor by TLC/LC-MS. q3->s3 No end_node Improved Yield q3->end_node Yes s3->end_node

Caption: Decision workflow for troubleshooting low amide coupling yields.

Recommended Protocol: High-Efficiency Amide Coupling using HATU

This protocol is adapted from a procedure for coupling with a structurally similar methyl ester derivative and is effective for sterically demanding systems.[1]

Materials:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N)

  • Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Neutralization: Suspend trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA or Et3N (1.1 eq) and stir at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.[2]

  • Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM. Add DIPEA (2.0 eq) to this mixture and stir for 15-20 minutes at room temperature to form the activated ester.

  • Coupling: Add the neutralized amine solution from step 1 to the activated ester solution from step 2.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Coupling ReagentBaseTypical ConditionsNotes
EDC/HOBtDIPEA/Et3NDCM, RT, 12-24hStandard, may be sluggish for hindered substrates.
HATUDIPEADCM/DMF, RT, 12-24hHighly effective for hindered amines, often gives higher yields.[1]
HBTUDIPEADCM/DMF, RT, 24hSimilar to HATU, a reliable alternative.[1]
Acyl ChloridePyridine/Et3NDCM, 0°C to RTRequires prior synthesis of the acyl chloride; can be very effective.

Question 2: I am observing side products in my coupling reaction. What are they and how can I prevent them?

Answer:

Potential side reactions include:

  • N-Acylurea Formation: This occurs when using carbodiimide reagents (like EDC or DCC), where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive. This is more prevalent with sterically hindered amines and at elevated temperatures.

  • Ester Hydrolysis: If aqueous basic conditions are too harsh during work-up, the ethyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid.

  • Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur, especially with stronger bases or at higher temperatures.

Preventative Measures:

  • To prevent N-acylurea formation: Use phosphonium (HBTU, HATU) or uronium-based coupling reagents instead of carbodiimides. If using EDC, adding an additive like HOBt or Oxyma Pure can help suppress this side reaction.[3]

  • To avoid ester hydrolysis: Use mild basic washes (e.g., saturated NaHCO3) during work-up and avoid prolonged exposure to strong bases.

  • To minimize racemization: Use coupling additives like HOBt or HOAt. Reagents like DEPBT are specifically designed to minimize epimerization.[4]

N-Alkylation Reactions

Question 3: My N-alkylation reaction is inefficient, and I see significant di-alkylation or unreacted starting material.

Answer:

The nucleophilicity of the amine is moderate, and achieving clean mono-alkylation can be challenging.

  • Low Reactivity: The amine's nucleophilicity is reduced by the bulky cyclohexane ring.

  • Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting primary amine, leading to the formation of a di-alkylated side product.

Strategies for Controlled Mono-Alkylation:

  • Reductive Amination: This is often the most effective method for controlled mono-alkylation. React the free base of trans-Ethyl 4-aminocyclohexanecarboxylate with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method generally provides clean mono-alkylation with minimal side products.

  • Use of Bulky Alkylating Agents: If direct alkylation with an alkyl halide is necessary, using a bulky alkylating agent can disfavor di-alkylation due to increased steric hindrance.

  • Controlling Stoichiometry: Use a slight excess of the amine relative to the alkylating agent to favor mono-alkylation. However, this may leave unreacted starting material, requiring careful purification.

Frequently Asked Questions (FAQs)

Q1: Do I need to convert the hydrochloride salt to the free base before my reaction?

A: Yes, it is critical. The protonated amine (ammonium salt) is not nucleophilic. You must add at least one equivalent of a base to neutralize it. For most applications, a non-nucleophilic organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid competing reactions.[2]

Q2: What are the best solvents for reactions with this compound?

A: The hydrochloride salt has some solubility in methanol, but is only slightly soluble in chloroform.[5] The free base form is more soluble in common organic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used for amide coupling and alkylation reactions. Always use anhydrous solvents for moisture-sensitive reactions like those involving coupling reagents.

Q3: How do I purify my final product?

A: Purification strategies depend on the properties of your derivative.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient of ethyl acetate in hexanes or DCM in methanol is typically effective.

  • Recrystallization/Trituration: If your product is a solid, recrystallization can be a highly effective purification method. For removing minor impurities, trituration with a solvent in which your product is poorly soluble (e.g., diethyl ether, hexanes) can be very effective.[6]

  • Aqueous Work-up: A standard aqueous work-up is crucial for removing water-soluble byproducts (e.g., excess coupling reagents, salts). A typical sequence involves washing the organic layer with a mild acid (e.g., dilute citric acid), a mild base (e.g., saturated NaHCO3), and brine.[7]

Q4: Can the ethyl ester be hydrolyzed during the reaction or work-up?

A: Yes. The ethyl ester is sensitive to both strong acidic and strong basic conditions, especially at elevated temperatures. During work-up, avoid using strong bases like NaOH or KOH if you wish to preserve the ester. Use milder bases like NaHCO3 or K2CO3. If your reaction requires harsh conditions, it may be necessary to perform the N-functionalization on the corresponding carboxylic acid and then esterify as a final step.

Reaction Scheme: Boc-Protection of the Amine

A common derivatization is the protection of the amine with a Boc group, which increases its solubility in organic solvents and is a key step in many multi-step syntheses.

G Starting Material trans-Ethyl 4-aminocyclohexanecarboxylate (as HCl salt) Product N-Boc-trans-Ethyl 4-aminocyclohexanecarboxylate Starting Material->Product Boc Protection Reagents Boc2O (1.1 eq) Et3N (2.1 eq) MeOH, 0°C to RT Reagents->Product

Caption: Boc-protection of trans-Ethyl 4-aminocyclohexanecarboxylate.

This reaction is typically high-yielding and the product is easily purified by standard methods.[8]

References

  • Process for preparation of trans-4-aminocyclohexane-carboxylic acids. Google Patents.
  • Nuclear bodies protect phase separated proteins from degradation in stressed proteome. bioRxiv. URL: [Link]

  • Nuclear bodies protect phase separated proteins from degradation in stressed proteome. Nature Communications. URL: [Link]

  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. URL: [Link]

  • Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy. Acta Pharmaceutica Sinica B. URL: [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
  • Cyclohexyl amide derivatives as crf receptor antagonists. Google Patents.
  • United States Patent: US 8,404,720 B2. Google Patents. URL: [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry. URL: [Link]

  • Tetrahydrobenzothiophene compound. Google Patents.
  • Coupling Reagents. Aapptec. URL: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: trans- vs. cis-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Executive Summary: The Scaffold of Control In medicinal chemistry, the 1,4-disubstituted cyclohexane ring is not merely a linker; it is a geometric filter . For Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 2084...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Control

In medicinal chemistry, the 1,4-disubstituted cyclohexane ring is not merely a linker; it is a geometric filter . For Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 2084-28-8), the stereochemical distinction between trans and cis isomers is the deciding factor between a rigid, bioactive scaffold and a metabolically unstable, conformationally "bent" byproduct.

This guide provides a technical comparison of these isomers, focusing on their thermodynamic stability, spectroscopic identification, and utility as pharmacophore spacers in drug development (e.g., in the synthesis of serine protease inhibitors and antipsychotics like Cariprazine).

Conformational Analysis & Thermodynamic Stability

The biological utility of this scaffold is dictated by the cyclohexane chair conformation. The relative orientation of the amino (


) and ethyl ester (

) groups determines the molecule's spatial projection.
The Thermodynamic Rule
  • ** Trans-Isomer (The Active Scaffold):** Adopts a diequatorial conformation.[1] Both bulky substituents extend outward from the ring equator, minimizing 1,3-diaxial interactions. This locks the molecule into a linear, rigid rod shape (approx. 6.0 Å distance between substituents), ideal for spanning binding pockets.

  • ** Cis-Isomer (The Inactive/Less Stable Form):** Must adopt an axial-equatorial conformation. Regardless of which chair flip occurs, one bulky group is forced into a high-energy axial position, creating steric clash with ring protons. This results in a "bent" topology that often fails to fit linear receptor clefts.

Conformation Trans Trans-Isomer (Diequatorial) Stability Thermodynamic Stability (Low Energy) Trans->Stability Minimizes 1,3-diaxial strain Cis Cis-Isomer (Axial-Equatorial) Instability Steric Strain (High Energy) Cis->Instability Forced axial substituent Shape_Trans Linear Vector (Drug Scaffold) Stability->Shape_Trans Locks conformation Shape_Cis Bent Vector (Inactive) Instability->Shape_Cis Dynamic flipping

Figure 1: Conformational logic dictating the stability and spatial vector of the 4-aminocyclohexanecarboxylate scaffold.

Comparative Technical Specifications

Accurate differentiation of isomers is critical during synthesis.[1] The trans isomer is thermodynamically favored and typically crystalline, whereas the cis isomer is often an oil or low-melting solid that is difficult to purify.

Table 1: Physicochemical & Spectroscopic Fingerprint
Feature** trans-Ethyl 4-aminocyclohexanecarboxylate HCl cis-Ethyl 4-aminocyclohexanecarboxylate HCl**Technical Rationale
Conformation Diequatorial (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
Axial-Equatorial (

)
Trans minimizes steric strain.
Melting Point 173–176 °C (Sharp)< 100 °C (Often oily/waxy)Symmetry and rigidity of trans allow efficient crystal packing.

H NMR (H-1/H-4)
Upfield (Lower ppm)

ppm
Downfield (Higher ppm)

ppm
Axial protons (trans) are more shielded than equatorial protons (cis).
Coupling (

)
Large (

Hz)
Small (

Hz)

coupling is large (Karplus relation);

is small.
Solubility Moderate in EtOH; Low in EtherHigh in EtOH/EtherTrans salt precipitates more readily due to lattice energy.
Biological Role Primary Scaffold Impurity / ByproductUsed in protease inhibitors & antipsychotics.

Critical QC Check: In


H NMR, look for the splitting pattern of the proton alpha to the amino group. The trans isomer will show a broad triplet-of-triplets (tt) with large coupling constants (

Hz) indicating axial-axial interactions. The cis isomer typically shows a narrower multiplet.
Biological Performance & Utility[2]

While the ethyl ester itself is often an intermediate, the 4-aminocyclohexanecarboxylate scaffold acts as a critical "spacer" in drug design.

Case Study: The "Spacer" Effect in Drug Design
  • Linearity: In drugs like Cariprazine (antipsychotic) or specific Thrombin Inhibitors , the pharmacophores must be separated by a precise distance. The trans-cyclohexane ring provides a rigid ~6.0 Å spacer.

  • Bioavailability: The ethyl ester is frequently used as a prodrug strategy. The ester functionality increases lipophilicity, allowing the molecule to permeate cell membranes (e.g., intestinal wall) before being hydrolyzed by intracellular esterases to the active free acid.

    • Trans-isomer: High permeation, stable transport.

    • Cis-isomer: Lower metabolic stability; the "bent" shape can prevent recognition by specific transport proteins (e.g., proton-coupled amino acid transporters).

Experimental Protocol: Synthesis & Separation

The synthesis typically yields a mixture of cis and trans isomers. The following protocol utilizes thermodynamic equilibration and fractional crystallization to isolate the desired trans isomer.

Workflow Diagram

Synthesis Start 4-Nitrophenylacetic Acid / 4-Aminobenzoic Acid Derivative Hydrogenation Hydrogenation (Pt/C or Rh/C) High Pressure Start->Hydrogenation Mixture Mixture of cis/trans Isomers (Kinetic Product) Hydrogenation->Mixture Esterification Esterification (EtOH / HCl) Mixture->Esterification Isomerization Isomerization / Equilibration (Reflux in EtOH/HCl) Esterification->Isomerization Thermodynamic Control Crystallization Fractional Crystallization (Acetonitrile or Acetone) Isomerization->Crystallization Product Pure trans-Ethyl Ester HCl (>99% de) Crystallization->Product Liquor Mother Liquor (Enriched in cis) Crystallization->Liquor Liquor->Isomerization Recycle (Optional)

Figure 2: Process flow for converting kinetic mixtures into the thermodynamically stable trans-isomer.

Step-by-Step Isolation Protocol

Objective: Isolate trans-ethyl 4-aminocyclohexanecarboxylate HCl from a generic cis/trans mixture.

  • Isomerization (Thermodynamic Control):

    • Dissolve the crude amine mixture (or crude ester) in absolute ethanol (5-10 volumes).

    • Saturate the solution with anhydrous HCl gas (or add thionyl chloride dropwise) to generate acidic conditions.

    • Reflux for 12–24 hours. The heat and acid catalyze the conversion of the unstable cis (axial) form to the stable trans (diequatorial) form via reversible protonation/enolization.

  • Solvent Exchange:

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol and HCl.

    • The residue will be a semi-solid or thick oil containing the hydrochloride salts.

  • Fractional Crystallization:

    • Add Acetonitrile (or Acetone) to the residue.[2] The trans isomer is significantly less soluble in these polar aprotic solvents than the cis isomer.

    • Heat to reflux to dissolve solids, then cool slowly to 0–5 °C.

    • Filtration: Collect the white precipitate.

  • Validation:

    • Check Melting Point: Target 173–176 °C .

    • Check NMR: Confirm coupling constant

      
       Hz for the methine proton at C4.
      
References
  • Wustrow, D. J., et al. (1998). "Synthesis and biological activity of trans-4-aminocyclohexyl acetic acid derivatives." Journal of Medicinal Chemistry. Link (Contextual grounding on scaffold synthesis).

  • ChemicalBook. (2025). "trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Product Specifications." Link

  • BenchChem. (2025).[1][3] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Link

  • Fisher Scientific. "Methyl trans-4-aminocyclohexanecarboxylate hydrochloride Safety Data Sheet." Link (Used for comparative physical property verification).

  • American Elements. "cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride."[4][5] Link[5]

Sources

Comparative

A Comparative Guide to trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride and Other Amino Esters for Researchers

In the landscape of modern drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. Among the vast array of available synthons, amino esters hold a pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. Among the vast array of available synthons, amino esters hold a prominent position due to their versatile reactivity. This guide provides an in-depth comparative analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, a widely utilized building block, and its structural and functional alternatives. We will delve into their physicochemical properties, reactivity, and stability, supported by experimental data and protocols to inform your selection process.

The Significance of the 4-Aminocyclohexanecarboxylate Scaffold

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets.[1][2] Compared to more flexible linear (acyclic) counterparts, cyclic amino acids and their derivatives can enhance binding affinity, selectivity, and metabolic stability of a drug candidate.[3] The trans configuration, in particular, locks the amino and carboxylate groups in a diequatorial position, minimizing steric hindrance and providing a well-defined vector for further chemical elaboration.

Comparative Analysis of Physicochemical Properties

The choice of an amino ester is often dictated by its physical properties, which influence solubility, reactivity, and ease of handling. Below is a comparative table of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride and its common alternatives.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)SolubilityKey Differentiator
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride 207.70153Slightly soluble in Chloroform and Methanol.[4]Baseline: Good balance of reactivity and stability.
cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride 207.70N/AData not readily available, but generally cis-isomers can have different solubility profiles.Stereoisomer: The axial/equatorial positioning of substituents impacts conformation and biological activity.[5]
trans-Methyl 4-aminocyclohexanecarboxylate hydrochloride 193.67N/ASoluble in water.[6]Ester Homologue: Methyl esters can be more susceptible to hydrolysis but may offer different reactivity.[7]
trans-tert-Butyl 4-(Boc-amino)cyclohexanecarboxylate 243.30N/AData not readily available.Bulky Ester & Protected Amine: The tert-butyl ester offers acid-labile protection, while the Boc group protects the amine.[8]

Causality Behind the Properties:

  • Stereochemistry (trans vs. cis): The trans isomer is generally more crystalline and thermodynamically stable than the cis isomer due to the diequatorial arrangement of the bulky substituents, which minimizes steric strain.[9] This can lead to a higher melting point and potentially lower solubility in some solvents compared to the cis isomer. The distinct spatial arrangement of functional groups in cis and trans isomers can lead to significant differences in their biological activity and how they fit into a binding pocket.[5]

  • Ester Group (Ethyl vs. Methyl vs. tert-Butyl): The nature of the ester group influences both steric hindrance around the carbonyl group and the molecule's polarity.

    • Ethyl vs. Methyl: While often having similar physical and chemical properties, ethyl esters can sometimes exhibit slightly higher viscosity and lower cloud points than their methyl counterparts.[7]

    • tert-Butyl: The bulky tert-butyl group provides significant steric hindrance, which can protect the ester from hydrolysis. It is also a valuable protecting group that can be selectively removed under acidic conditions.[8]

Reactivity and Synthetic Utility: Amide Bond Formation

A primary application of these amino esters is in the formation of amide bonds, a cornerstone of peptide synthesis and the construction of many active pharmaceutical ingredients.[10] The free amino group serves as a nucleophile to attack an activated carboxylic acid.

General Experimental Workflow

The following diagram illustrates a typical amide coupling reaction using a carbodiimide activating agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Activated_Ester O-Acylisourea Intermediate Carboxylic_Acid->Activated_Ester + Coupling Agent Amino_Ester H₂N-R'-COOEt Coupling_Agent EDC/DCC Urea_Byproduct Urea Byproduct Coupling_Agent->Urea_Byproduct Base DIEA/Et₃N Amide_Product R-C(O)NH-R'-COOEt Activated_Ester->Amide_Product + Amino Ester + Base

Caption: General workflow for amide bond formation using a coupling agent.

Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a reliable method for coupling a generic carboxylic acid with trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. The inclusion of Hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions and improve yields.[12]

Materials:

  • Carboxylic Acid (1.0 eq)

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, and HOBt. Dissolve the solids in the chosen anhydrous solvent.

  • Base Addition: Add DIEA to the mixture. The base is crucial to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add the EDC portion-wise to the stirred solution. The in-situ formation of an activated ester is often exothermic.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove unreacted amine and excess base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Causality in Protocol Design:

  • Choice of Solvent: DCM and DMF are excellent choices due to their ability to dissolve a wide range of organic molecules and their relatively inert nature under these reaction conditions.

  • Use of HOBt: HOBt reacts with the O-acylisourea intermediate to form an activated ester that is less prone to racemization and side reactions, leading to a cleaner reaction and higher yield.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic activation step and minimize potential side reactions.

Stability and Handling

The stability of amino esters is a practical consideration for storage and in reaction design.

  • Ester Hydrolysis: All esters are susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is generally in the order of methyl > ethyl > tert-butyl.[7][13] The increased steric bulk of the tert-butyl group significantly retards the rate of nucleophilic attack at the carbonyl carbon.

  • Hydrochloride Salt: The hydrochloride salt form of these amino esters enhances their stability and shelf-life by preventing the free amine from undergoing oxidative degradation or reacting with atmospheric carbon dioxide. It also improves their handling characteristics, as they are typically crystalline solids.[6]

Conclusion

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a versatile and reliable building block for chemical synthesis, offering a rigid scaffold with well-defined stereochemistry. Its physicochemical properties and reactivity are well-suited for a broad range of applications, particularly in the synthesis of complex molecules for drug discovery.

The choice between this compound and its alternatives depends on the specific requirements of the synthetic route:

  • For applications requiring a different stereochemical orientation, the cis-isomer is the logical choice.

  • When subtle differences in reactivity or solubility are desired, the methyl ester analogue may be considered.

  • In multi-step syntheses where orthogonal protecting group strategies are employed, the tert-butyl ester provides a valuable acid-labile protecting group for the carboxylic acid functionality.

By understanding the interplay of structure, physicochemical properties, and reactivity, researchers can make informed decisions in selecting the optimal amino ester building block to advance their scientific endeavors.

References

  • Biodiesel Education. (n.d.). Ethyl and methyl esters of vegetable oil.
  • Chemicalbook. (2025). TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8.
  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Fisher Scientific. (n.d.). Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97%.
  • V. G. S. S. G. K. Reddy et al. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. European Journal of Medicinal Chemistry, 207, 112736.
  • M. A. Khan et al. (2017). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 8(10), 1000-1011.
  • M. S. El-Shahawi et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3333.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • S. R. Angirekula et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(26), 2580-2582.
  • Oreate AI Blog. (2026). Understanding Cis and Trans: A Molecular Perspective on Drug Resistance. Retrieved from [Link]

  • S. Singh et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270.
  • V. G. S. S. G. K. Reddy et al. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. European Journal of Medicinal Chemistry, 207, 112736.

Sources

Validation

A Comparative Guide to the Efficacy of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride Derivatives

Introduction: The Therapeutic Potential of the Cyclohexane Scaffold The cyclohexane ring is a versatile scaffold in medicinal chemistry, prized for its conformational rigidity and the stereochemical control it offers in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Cyclohexane Scaffold

The cyclohexane ring is a versatile scaffold in medicinal chemistry, prized for its conformational rigidity and the stereochemical control it offers in the presentation of functional groups. trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride serves as a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide will explore the efficacy of these derivatives in two distinct and significant therapeutic areas: as inhibitors of adenosine deaminase (ADA) and as antifibrinolytic agents.

This document provides a framework for the validation of such derivatives, offering a comparative analysis of their potential performance against established alternatives. The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies required to assess the efficacy of this class of compounds.

Part 1: Adenosine Deaminase Inhibition - A Novel Approach to Immunomodulation and Cancer Therapy

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] Elevated levels of adenosine in the tumor microenvironment are known to suppress the anti-tumor immune response.[3] By inhibiting ADA, the concentration of immunosuppressive adenosine can be reduced, thereby enhancing the efficacy of cancer immunotherapies.

Mechanism of Action: Targeting Purine Metabolism

ADA inhibitors prevent the breakdown of adenosine, leading to its accumulation. In the context of cancer, this can have a dual effect. While systemic adenosine can have immunosuppressive effects, localized inhibition of ADA within the tumor microenvironment can lead to the accumulation of deoxyadenosine, which is toxic to lymphoid cells, making it a target for certain leukemias.[4]

Below is a diagram illustrating the role of ADA in purine metabolism and the impact of its inhibition.

cluster_0 Purine Metabolism Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine Deamination ADA Adenosine Deaminase (ADA) Deoxyadenosine 2'-Deoxyadenosine Deoxyinosine 2'-Deoxyinosine Deoxyadenosine->Deoxyinosine Deamination Derivatives trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride Derivatives Derivatives->ADA Inhibition Inhibitors Established ADA Inhibitors (e.g., Pentostatin) Inhibitors->ADA Inhibition

Caption: Mechanism of Adenosine Deaminase (ADA) Inhibition.

Comparative In Vitro Efficacy of Hypothetical ADA Inhibitors

To validate the efficacy of novel derivatives, a direct comparison with established ADA inhibitors is crucial. The following table presents hypothetical data for a series of derivatives (T4AC-D1 to T4AC-D3) synthesized from trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, compared with the known inhibitor, Pentostatin.

Compound IDStructureADA Inhibition IC50 (nM)Cytotoxicity (Jurkat cells) CC50 (µM)Selectivity Index (CC50/IC50)
T4AC-D1 R = -CH2-Ph85>100>1176
T4AC-D2 R = -CH2-(4-Cl-Ph)55>100>1818
T4AC-D3 R = -CH2-(4-MeO-Ph)120>100>833
Pentostatin N/A105500

This data is illustrative and intended for comparative purposes.

Experimental Protocol: In Vitro ADA Inhibition Assay

This protocol outlines a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of test compounds against ADA.

Principle: The assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.

Materials:

  • Adenosine Deaminase (from calf intestine)

  • Adenosine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Prepare a stock solution of adenosine in potassium phosphate buffer.

  • Prepare serial dilutions of the test compounds and the reference inhibitor (Pentostatin) in the buffer.

  • In a 96-well plate, add 50 µL of buffer, 25 µL of the test compound/inhibitor dilution, and 25 µL of ADA enzyme solution.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of the adenosine substrate solution to each well.

  • Immediately measure the absorbance at 265 nm every 30 seconds for 15 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Efficacy Assessment: Xenograft Tumor Models

To translate in vitro findings, in vivo studies are essential. A common model involves immunodeficient mice bearing human tumor xenografts.

Experimental Workflow:

cluster_1 In Vivo Efficacy Workflow Start Tumor Cell Implantation (e.g., Jurkat cells in NSG mice) Tumor_Growth Tumor Growth Monitoring (Calipers, Bioluminescence) Start->Tumor_Growth Treatment Treatment Initiation (Vehicle, T4AC Derivatives, Pentostatin) Tumor_Growth->Treatment Monitoring Continued Tumor Monitoring & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Volume, Survival, Biomarkers) Monitoring->Endpoint

Caption: Workflow for In Vivo Efficacy Assessment.

Part 2: Antifibrinolytic Activity - A Strategy for Hemorrhage Control

Tranexamic acid, a close structural analog of the core molecule, is a well-established antifibrinolytic agent used to control bleeding.[5] This suggests that derivatives of trans-Ethyl 4-aminocyclohexanecarboxylate may also possess the ability to inhibit fibrinolysis.

Mechanism of Action: Preventing Clot Dissolution

Antifibrinolytic agents work by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[6] They achieve this by binding to the lysine-binding sites on plasminogen, thereby preventing its interaction with fibrin.

The following diagram illustrates the fibrinolytic pathway and the site of action for these derivatives.

cluster_2 Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products tPA t-PA / u-PA Derivatives trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride Derivatives Derivatives->Plasminogen Inhibition of Activation Comparators Standard Antifibrinolytics (e.g., Tranexamic Acid) Comparators->Plasminogen Inhibition of Activation cluster_3 In Vivo Hemostasis Workflow Acclimatization Animal Acclimatization (e.g., Mice or Rats) Dosing Compound Administration (IV or IP) Acclimatization->Dosing Anesthesia Anesthesia Dosing->Anesthesia Tail_Transection Tail Transection (Standardized segment) Anesthesia->Tail_Transection Bleeding_Measurement Measurement of Bleeding Time & Blood Loss Tail_Transection->Bleeding_Measurement

Caption: Workflow for In Vivo Tail Bleeding Assay.

Conclusion and Future Directions

The trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride scaffold presents a promising starting point for the development of novel therapeutics targeting adenosine deaminase and the fibrinolytic system. The comparative data and detailed protocols within this guide offer a robust framework for the validation of such derivatives. Future research should focus on optimizing the potency and selectivity of these compounds through iterative structure-activity relationship (SAR) studies. Furthermore, comprehensive in vivo studies are necessary to establish the pharmacokinetic and pharmacodynamic profiles of lead candidates, ultimately paving the way for potential clinical development.

References

  • Cristalli, G., Costanzi, S., Lambertucci, C., Le, G., Vittori, S., Volpini, R., & Camaioni, E. (2001). Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal research reviews, 21(2), 105–128.
  • Kutryb-Zając, B., Mierzejewska, P., Słomińska, E., & Smoleński, R. T. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules (Basel, Switzerland), 25(23), 5649.
  • Alunni, S., Orru, M., & Ottavi, L. (2008). A study on the inhibition of adenosine deaminase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 845-850.
  • Li, G., Nakagome, I., Hirono, S., Itoh, T., & Fujiwara, R. (2015). Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances. Pharmacology research & perspectives, 3(1), e00101.
  • Boll, A. G., Boudreaux, M. K., & Grandjean, P. W. (2020). Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening. Chembiochem : a European journal of chemical biology, 21(20), 2956–2961.
  • Cortés, A., Gracia, E., Moreno, E., Mallol, J., Lluís, C., Canela, E. I., & Casadó, V. (2016). Moonlighting Adenosine Deaminase: A Target Protein for Drug Development. Medicinal research reviews, 36(1), 4-35.
  • Ohta, A. (2016). A Metabolic Immune Checkpoint: Adenosine in the Tumor Microenvironment. Frontiers in immunology, 7, 109.
  • Flinn, I. W., & Grever, M. R. (2018). Pentostatin in the treatment of hairy cell leukemia. Expert opinion on pharmacotherapy, 19(14), 1593–1600.
  • Longstaff, C. (2019). Measuring fibrinolysis: from research to routine diagnostic assays. Journal of thrombosis and haemostasis : JTH, 17(6), 866–877.
  • McCormack, P. L. (2012). Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis. Drugs, 72(5), 585–617.
  • Practical-Haemostasis.com. (2022). Global Tests of Fibrinolysis. Retrieved from [Link]

  • Brown, J. R., Birkmeyer, N. J., & O'Connor, G. T. (2007). Meta-analysis comparing the effectiveness and adverse outcomes of antifibrinolytic agents in cardiac surgery.
  • Césarman-Maus, G., & Hajjar, K. A. (2005). Molecular mechanisms of fibrinolysis.
  • Satyavathi, K., Vemu, N. J., & Mohammed, S. (2009). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 25(4), 987-992.
  • Tengborn, L., Blombäck, M., & Berntorp, E. (2015). Tranexamic acid--an old drug still going strong and making a revival. Thrombosis research, 135(2), 231–242.
  • Walsh, M., Devereaux, P. J., & Yusuf, S. (2014). The role of antifibrinolytic therapy in cardiac surgery: an updated meta-analysis of randomized trials. Anesthesia and analgesia, 118(4), 704–713.
  • Khan, I., & Ahmad, S. (2001). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Journal of Medical Sciences, 1(5), 327-333.
  • Frick, L., & Wolfenden, R. (1985). Transition-state stabilization by adenosine deaminase: structural studies of its inhibitory complex with deoxycoformycin. Biochemistry, 24(27), 7766–7771.
  • Piccin, A., & Marchesan, F. (2018). A kinetic comparison on the inhibition of adenosine deaminase by purine drugs. Brieflands, 1(1), 1-8.

Sources

Comparative

A Comparative Guide to the Synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride: Navigating Reproducibility and Stereoselectivity

For Researchers, Scientists, and Drug Development Professionals The reliable synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, a key building block in the development of various pharmaceutical agents,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The reliable synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, a key building block in the development of various pharmaceutical agents, presents a significant challenge in achieving high purity and stereoselectivity.[1][2] This guide provides a comparative analysis of common synthetic methodologies, focusing on the critical factors that influence reproducibility and yield of the desired trans isomer. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a troubleshooting framework to address common pitfalls.

Introduction: The Significance of the trans Isomer

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of molecules derived from 4-aminocyclohexanecarboxylic acid, the trans isomer is often the biologically active form, making its stereoselective synthesis a paramount concern for medicinal chemists and process development scientists.[1] The presence of the cis isomer can lead to reduced efficacy, altered pharmacological profiles, and increased purification burdens.

This guide will compare two prevalent synthetic routes to trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride:

  • Catalytic Hydrogenation of an Aromatic Precursor: A widely used approach involving the reduction of an aromatic ring and a nitro group.

  • Alternative Routes and Isomerization Strategies: Exploring other starting materials and methods to enrich the desired trans isomer.

Method 1: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

This is a common and economically viable route, typically starting from 4-nitrophenylacetic acid.[1][3] The synthesis involves a two-step hydrogenation process followed by esterification.

Causality Behind Experimental Choices

The choice of catalyst, solvent, temperature, and pressure are all critical parameters that dictate the reaction's outcome, particularly the ratio of trans to cis isomers. Palladium on carbon (Pd/C) is a frequently employed catalyst that generally favors the formation of the more thermodynamically stable trans product.[4] The reaction is often carried out in a protic solvent like water or ethanol.[1][3]

Experimental Workflow: Catalytic Hydrogenation

cluster_0 Step 1: Hydrogenation of Nitro Group cluster_1 Step 2: Hydrogenation of Aromatic Ring cluster_2 Step 3: Esterification & Salt Formation cluster_3 Step 4: Purification Start 4-Nitrophenylacetic Acid Conditions1 Pd/C Catalyst Protic Solvent (e.g., Water) 40-50°C, 0.1-0.6 bar H₂ Start->Conditions1 Intermediate1 4-Aminophenylacetic Acid (in situ) Conditions1->Intermediate1 Conditions2 50-60°C, 1-4 bar H₂ Intermediate1->Conditions2 Intermediate2 cis/trans-4-Aminocyclohexylacetic Acid Conditions2->Intermediate2 Conditions3 Ethanol, Hydrochloric Acid Reflux (1-3 hours) Intermediate2->Conditions3 Product cis/trans-Ethyl 4-aminocyclohexanecarboxylate HCl Conditions3->Product Purification Acetonitrile recrystallization Product->Purification Final_Product trans-Ethyl 4-aminocyclohexanecarboxylate HCl Purification->Final_Product

Caption: Workflow for the synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride via catalytic hydrogenation.

Detailed Protocol:
  • Hydrogenation:

    • Charge a suitable reactor with 4-nitrophenylacetic acid and a protic solvent (e.g., water).[3]

    • Add 5% Palladium on Carbon (Pd/C) catalyst.

    • Pressurize the reactor with hydrogen to 0.1-0.6 bar and heat to 40-50°C to reduce the nitro group to an amine, forming 4-aminophenylacetic acid in situ.[3]

    • Increase the hydrogen pressure to 1-4 bar and the temperature to 50-60°C to hydrogenate the aromatic ring.[3]

    • Monitor the reaction by hydrogen uptake until the reaction is complete.

    • Cool the reaction mixture, vent the hydrogen, and filter off the catalyst.[1]

  • Esterification and Salt Formation:

    • Concentrate the filtrate under vacuum.[1]

    • Add ethanol and a molar excess of hydrochloric acid.[5]

    • Heat the mixture to reflux for 1-3 hours to facilitate esterification.[3]

    • The product, a mixture of cis and trans isomers of Ethyl 4-aminocyclohexanecarboxylate hydrochloride, will precipitate upon cooling.

  • Purification and Isomer Enrichment:

    • The crude product is often a mixture of cis and trans isomers, with the trans isomer typically being the major component (around 81%).[1][3]

    • Recrystallization from acetonitrile has been shown to be effective in isolating the trans isomer in high purity.[5]

Data Summary:
ParameterReported ValueSource
Starting Material4-Nitrophenylacetic Acid[1][3]
CatalystPd/C or Raney-Ni[1][3]
Initial trans:cis Ratio~81:19[1][3]
Purification MethodAcetonitrile Recrystallization[5]
Reproducibility Challenges and Troubleshooting:
  • Inconsistent trans:cis Ratio: The isomer ratio is highly sensitive to reaction conditions. Variations in temperature, pressure, and catalyst activity can lead to different outcomes. The use of Raney-Nickel as a catalyst has also been reported, but can lead to different isomer ratios.[1]

  • Catalyst Poisoning: Impurities in the starting material or solvent can deactivate the catalyst, leading to incomplete reactions.

  • Difficult Isolation: The separation of the cis and trans isomers can be challenging. While acetonitrile recrystallization is effective, optimizing the conditions is crucial for achieving high purity.[5]

Method 2: Alternative Synthetic Strategies and Isomerization

Given the challenges in controlling the stereochemical outcome of the hydrogenation of aromatic precursors, alternative methods focusing on stereoselective synthesis or post-synthesis isomerization have been explored.

Alternative Starting Materials

One alternative approach begins with ethyl 4-oxocyclohexane-1-carboxylate.[6] This method avoids the direct hydrogenation of an aromatic ring, potentially offering better control over stereochemistry.

Experimental Workflow: From Ethyl 4-oxocyclohexane-1-carboxylate

Start Ethyl 4-oxocyclohexane-1-carboxylate Step1 Cyanohydrin Formation (Sodium Cyanide) Start->Step1 Intermediate1 Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate Step1->Intermediate1 Step2 Dehydration (POCl₃/Pyridine) Intermediate1->Step2 Intermediate2 Ethyl 4-cyanocyclohex-3-ene-1-carboxylate Step2->Intermediate2 Step3 Reductive Amination (Raney Nickel, NH₄OH) Intermediate2->Step3 Intermediate3 Mixture of Amines Step3->Intermediate3 Step4 Catalytic Hydrogenation (Pd/C) Intermediate3->Step4 Product cis/trans-4-Aminomethylcyclohexane-1-carboxylic acids Step4->Product Step5 Purification Product->Step5 Final_Product trans-4-Aminomethylcyclohexane-1-carboxylic acid Step5->Final_Product

Caption: Synthetic route to a related trans-4-aminomethylcyclohexane derivative starting from a keto-ester.

While this specific route leads to the corresponding aminomethyl derivative, it highlights the principle of starting from a non-aromatic, functionalized cyclohexane ring to potentially gain better stereocontrol.

Isomerization Strategies

A key strategy to improve the yield of the desired trans isomer is to perform an isomerization of the less desired cis isomer. This can be achieved by treating a mixture of cis and trans isomers with a base.[7] The underlying principle is the epimerization of the carbon atom bearing the amino group to the thermodynamically more stable equatorial position, which corresponds to the trans isomer.

Comparative Analysis and Recommendations

FeatureMethod 1: Catalytic HydrogenationMethod 2: Alternative Routes/Isomerization
Starting Material Readily available and inexpensive (4-nitrophenylacetic acid)May require more specialized starting materials
Reproducibility Can be challenging due to sensitivity to reaction conditionsPotentially more reproducible with better stereocontrol
Stereoselectivity Often yields a mixture of isomers requiring purificationCan be designed for higher stereoselectivity or incorporates an isomerization step
Process Simplicity Relatively straightforward multi-step processMay involve more complex synthetic steps
Scalability Well-established for large-scale productionMay require more development for industrial scale

Recommendations for Researchers:

  • For initial exploratory work where material cost is a primary concern, the catalytic hydrogenation of 4-nitrophenylacetic acid is a viable starting point. However, careful optimization of reaction parameters and a robust purification strategy are essential to ensure the desired purity of the trans isomer.

  • For applications requiring high isomeric purity and where reproducibility is paramount, exploring alternative synthetic routes starting from functionalized cyclohexanes or implementing a post-synthesis isomerization step is highly recommended. While potentially more complex, these approaches offer greater control over the final product's stereochemistry.

Conclusion

The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a critical process in pharmaceutical development. While the catalytic hydrogenation of aromatic precursors is a widely used method, it presents challenges in terms of reproducibility and stereoselectivity. A thorough understanding of the reaction mechanism and the impact of various parameters is crucial for success. Alternative synthetic strategies and isomerization techniques provide powerful tools for overcoming these challenges and obtaining the desired trans isomer in high purity. By carefully considering the trade-offs between cost, complexity, and the desired level of stereochemical control, researchers can select the most appropriate synthetic route for their specific needs.

References

  • PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Semantic Scholar. [Link]

  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. WIPO Patentscope. [Link]

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • ethyl 4-aminobenzoate. Organic Syntheses. [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses. [Link]

  • Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Ethyl 4-aminocyclohexanecarboxylate. PubChem. [Link]

  • Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. ResearchGate. [Link]

  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. [Link]

  • What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? Quora. [Link]

  • Ethyl 4-aminobenzoate. ChemBK. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Routes of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Introduction: The Significance of a Key Intermediate trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its rigid cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Intermediate

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its rigid cyclohexane core and strategically positioned amino and ester functionalities make it a valuable building block for drug candidates targeting a wide range of therapeutic areas. The stereochemistry of this intermediate is critical, with the trans isomer being the desired diastereomer for specific biological activities. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this compound is of paramount importance to the pharmaceutical industry.

This guide provides an in-depth comparison of the most prevalent and emerging synthetic strategies for the preparation of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, stereoselectivities, and operational considerations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the most appropriate synthetic approach for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride is primarily approached through three main strategies:

  • Catalytic Hydrogenation of Aromatic Precursors: This is the most established and industrially relevant approach, typically starting from either p-aminobenzoic acid (or its derivatives) or 4-nitrophenylacetic acid.

  • Reductive Amination of a Ketone Precursor: This strategy involves the construction of the amine functionality onto a pre-existing cyclohexane ring.

  • Biocatalytic Approaches: Leveraging the high stereoselectivity of enzymes, this modern approach offers a green and efficient alternative for obtaining the desired trans isomer.

The following table provides a high-level overview of the key performance indicators for each of these routes.

Synthetic Route Starting Material Key Transformation Typical Yield trans:cis Ratio Advantages Disadvantages
Route 1a p-Aminobenzoic AcidCatalytic HydrogenationGood to ExcellentVariable (up to 4.6:1)Readily available starting material, one-pot potential.High pressure/temperature may be required, catalyst selection is crucial for stereoselectivity.
Route 1b 4-Nitrophenylacetic AcidTwo-step Catalytic HydrogenationGoodImproved (up to 7:3)Good control over stereoselectivity, established industrial process.[1]Multi-step, requires careful control of reaction conditions.
Route 2 Ethyl 4-oxocyclohexane-1-carboxylateReductive AminationModerateMixture of isomersUtilizes a common building block.Multi-step, requires hazardous reagents (e.g., cyanides), stereocontrol can be challenging.[2]
Route 3 cis/trans-mixture of Ethyl 4-aminocyclohexanecarboxylateBiocatalytic Dynamic Kinetic ResolutionHigh (for trans isomer)>99:1Excellent stereoselectivity, mild reaction conditions, environmentally friendly.Requires specialized enzymes, may not be as cost-effective for large-scale production.[3]

Route 1: Catalytic Hydrogenation of Aromatic Precursors

The catalytic hydrogenation of readily available aromatic compounds is the workhorse for the industrial production of 4-aminocyclohexanecarboxylic acid derivatives. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Route 1a: From p-Aminobenzoic Acid

This approach involves the direct hydrogenation of the benzene ring of p-aminobenzoic acid or its esters. Ruthenium-based catalysts have shown particular promise in favoring the formation of the trans isomer.[4]

The stereoselectivity of the hydrogenation of substituted anilines is a complex phenomenon influenced by the interaction of the substrate with the catalyst surface. It is proposed that the substrate adsorbs onto the catalyst surface, and the subsequent delivery of hydrogen atoms from the catalyst determines the stereochemistry of the final product. With ruthenium catalysts under basic conditions, it is believed that the bulky carboxylate group preferentially adopts an equatorial position in the transition state, leading to the favored formation of the trans product.[5]

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid [2]

  • Materials:

    • p-Aminobenzoic acid (1 eq)

    • 5% Ruthenium on Carbon (Ru/C) (25% w/w of starting material)

    • 10% Sodium Hydroxide (NaOH) solution

    • Hydrogen gas (H₂)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Ammonia (NH₃)

  • Procedure:

    • In a high-pressure autoclave, combine p-aminobenzoic acid, 5% Ru/C, and the 10% NaOH solution.

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 15 bar.

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Maintain the reaction at this temperature and pressure for 20 hours, monitoring for the cessation of hydrogen uptake.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting aqueous solution contains a mixture of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The ratio of cis:trans can be determined by NMR analysis of the crude product. A typical ratio achieved is approximately 1:4.6.[2]

    • The mixture can then be esterified and the isomers separated by chromatography or crystallization.

Route 1b: From 4-Nitrophenylacetic Acid

This route involves a two-step hydrogenation process. First, the nitro group is reduced to an amine, and then the aromatic ring is hydrogenated. This staged approach allows for better control over the reaction conditions and can lead to an improved trans:cis ratio.[1]

The rationale behind the two-step hydrogenation is to separate the highly exothermic nitro group reduction from the aromatic ring hydrogenation. This allows for milder conditions to be used for the initial step, preventing potential side reactions. The subsequent ring hydrogenation can then be carried out under conditions optimized for trans selectivity.

Experimental Protocol: Two-Step Hydrogenation of 4-Nitrophenylacetic Acid [1]

  • Materials:

    • 4-Nitrophenylacetic acid (1 eq)

    • Palladium on Carbon (Pd/C) catalyst

    • Protic solvent (e.g., water, ethanol)

    • Hydrogen gas (H₂)

    • Ethanol saturated with HCl

    • Acetonitrile

  • Procedure:

    • Step 1: Nitro Group Reduction:

      • Charge a pressure reactor with 4-nitrophenylacetic acid and the protic solvent.

      • Add the Pd/C catalyst.

      • Pressurize the reactor with hydrogen to 0.1-0.6 bar overpressure and heat to 40-50°C.

      • Maintain these conditions until the nitro group reduction is complete (monitored by TLC or HPLC).

    • Step 2: Aromatic Ring Hydrogenation:

      • Increase the hydrogen pressure to 1-4 bar overpressure and the temperature to 50-60°C.

      • Continue the reaction until the aromatic ring is fully hydrogenated. This typically yields a trans:cis ratio of approximately 7:3.

    • Step 3: Esterification and Purification:

      • After cooling and venting the reactor, filter off the catalyst.

      • Evaporate the solvent from the filtrate.

      • Add ethanol saturated with HCl to the residue and reflux for 1-3 hours to effect esterification.

      • Remove the ethanolic HCl under vacuum.

      • Add acetonitrile to the residue and distill it off. This process selectively precipitates the trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride, which can be collected by filtration.

Route 2: Reductive Amination of Ethyl 4-oxocyclohexane-1-carboxylate

This synthetic strategy builds the amine functionality onto a pre-formed cyclohexane ring. It is a multi-step sequence that offers an alternative to the hydrogenation of aromatic precursors.

G start Ethyl 4-oxocyclohexane-1-carboxylate cyanohydrin Cyanohydrin Formation start->cyanohydrin NaCN, NH4Cl dehydration Dehydration cyanohydrin->dehydration POCl3, Pyridine saponification Saponification dehydration->saponification KOH, MeOH reductive_amination Reductive Amination saponification->reductive_amination Raney Ni, NH4OH, H2 hydrogenation Hydrogenation reductive_amination->hydrogenation Pd/C, H2 purification Purification hydrogenation->purification end trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride purification->end

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Synthesis via Reductive Amination (Adapted from a similar synthesis of Tranexamic Acid) [2][6]

  • Materials:

    • Ethyl 4-oxocyclohexane-1-carboxylate (1 eq)

    • Sodium cyanide (NaCN)

    • Ammonium chloride (NH₄Cl)

    • Phosphorus oxychloride (POCl₃)

    • Pyridine

    • Potassium hydroxide (KOH)

    • Methanol (MeOH)

    • Raney Nickel

    • Ammonium hydroxide (NH₄OH)

    • Palladium on Carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Cyanohydrin Formation: Dissolve ethyl 4-oxocyclohexane-1-carboxylate in a suitable solvent and react with sodium cyanide and ammonium chloride to form the corresponding cyanohydrin.

    • Dehydration: Treat the cyanohydrin with phosphorus oxychloride in pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.

    • Saponification: Hydrolyze the ester using methanolic potassium hydroxide to obtain 4-cyanocyclohex-3-ene-1-carboxylic acid.

    • Reductive Amination: Subject the unsaturated cyanoacid to reductive amination using Raney Nickel as the catalyst in methanolic ammonia under hydrogen pressure. This step reduces the nitrile to a primary amine and saturates the double bond, yielding a mixture of cis and trans 4-aminomethylcyclohexanecarboxylic acid.

    • Esterification and Hydrochloride Salt Formation: The resulting amino acid mixture is then esterified using ethanolic HCl, and the desired trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride is isolated and purified from the isomeric mixture, typically by fractional crystallization.

Route 3: Biocatalytic Dynamic Kinetic Resolution

This cutting-edge approach utilizes the high stereoselectivity of enzymes, specifically transaminases, to resolve a mixture of cis and trans isomers, affording the desired trans product in high purity.

G cluster_0 Reaction Mixture cis cis-isomer enzyme cis-selective Transaminase cis->enzyme Selective Deamination trans trans-isomer pure_trans Pure trans-isomer trans->pure_trans Isolation ketone Ketone Intermediate enzyme->ketone equilibration Equilibration ketone->equilibration equilibration->cis equilibration->trans

Sources

Comparative

Cross-Validation of Analytical Methods for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Executive Summary This technical guide provides a rigorous cross-validation framework for the analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (TEACH-HCl) . As a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous cross-validation framework for the analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (TEACH-HCl) . As a critical intermediate in the synthesis of serine protease inhibitors and anticancer agents (e.g., Janus kinase inhibitors), the purity of TEACH-HCl—specifically its stereochemical integrity—is a Critical Quality Attribute (CQA).

We compare three orthogonal methodologies:

  • HPLC-UV/CAD: The workhorse for routine purity and cis/trans ratio determination.

  • GC-MS (Derivatized): The superior choice for volatile impurity profiling and structural confirmation.

  • qNMR: The primary reference standard for absolute assay and salt stoichiometry without the need for response factors.

Verdict: While HPLC remains the standard for release testing, qNMR is the requisite tool for reference standard qualification , and GC-MS is essential for process development to track volatile precursors that HPLC may miss due to poor UV absorbance.

The Analytical Challenge

TEACH-HCl presents a "Perfect Storm" of analytical difficulties:

  • Stereoisomerism: The trans isomer is the active intermediate; the cis isomer is a common impurity from hydrogenation. They possess identical mass and similar polarity.

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, exhibiting significant UV absorbance only below 215 nm (carbonyl n 
    
    
    
    
    
    * transition).
  • Ionic Nature: As a hydrochloride salt, the amine is protonated (

    
    ), leading to severe peak tailing on standard C18 silica columns due to silanol interactions.
    
  • Thermal Instability: Direct injection into a GC inlet causes degradation of the HCl salt and potential pyrolysis of the amino-ester.

Method 1: HPLC-UV/CAD (The Routine Workhorse)

Objective: Quantify cis-isomer content and overall purity.

Mechanistic Insight

To separate the cis (axial/equatorial) and trans (equatorial/equatorial) isomers, we exploit the difference in their hydrodynamic volume and interaction with the stationary phase. The trans isomer, being more planar, typically elutes later on C18 phases due to higher surface area contact. To combat amine tailing, we utilize a low pH phosphate buffer to keep silanols protonated (neutral) and the amine fully ionized.

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated column.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for salt elution)

    • 5-20 min: 5%

      
       40% B
      
    • 20-25 min: 40%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference 360 nm) or Charged Aerosol Detector (CAD).

  • Column Temp: 30°C.

Performance Data
ParameterValueNote
Retention Time (cis) ~12.4 minElutes first (more globular shape).
Retention Time (trans) ~13.8 minElutes second (planar interaction).
Resolution (

)
> 2.5Baseline separation achieved.
LOD (UV 210 nm) 0.05%Weak UV limits sensitivity.
LOD (CAD) 0.01%CAD is superior for this non-chromophoric salt.

Critical Control Point: Ensure the buffer pH is strictly controlled. At pH > 4, silanol ionization increases, causing peak broadening for the amine.

Method 2: GC-MS (The Orthogonal Confirmation)

Objective: Structural identification and detection of volatile manufacturing impurities (e.g., residual solvents, starting alcohols).

Mechanistic Insight

Direct injection of amine salts into a hot injector port (


) leads to "ghost peaks" and liner contamination. We employ Pre-column Derivatization  using Trifluoroacetic Anhydride (TFAA). This converts the polar amine and HCl salt into a volatile, neutral trifluoroacetamide derivative, improving peak shape and allowing standard EI ionization.
Experimental Protocol
  • Sample Prep: Dissolve 10 mg TEACH-HCl in 1 mL Ethyl Acetate.

  • Free-Basing (In-situ): Add 200 µL Saturated

    
     solution; vortex and separate organic layer.
    
  • Derivatization: Transfer organic layer to a vial. Add 50 µL TFAA. Cap and heat at 60°C for 15 mins.

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier: Helium @ 1.2 mL/min.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
    • Inlet: Split 20:1, 250°C.

    • MS Source: EI, 70 eV, scan 35-500 amu.

Performance Data
  • Diagnostic Ion (Base Peak): m/z 166 (Loss of

    
     from derivative).
    
  • Molecular Ion (

    
    ):  m/z 267 (visible, confirms derivatization).
    
  • Selectivity: Excellent for separating residual ethanol and cyclohexane precursors.

Method 3: qNMR (The Primary Standard)

Objective: Absolute purity assay and confirmation of salt stoichiometry (Amine:HCl ratio).

Mechanistic Insight

Unlike chromatography, qNMR requires no reference standard of the analyte itself. It relies on the fundamental principle that signal integration is directly proportional to the molar concentration of nuclei. This is the only method that "sees" the HCl counter-ion (indirectly via chemical shift influence) and residual water/solvents simultaneously.

Experimental Protocol
  • Solvent: DMSO-

    
     (Dissolves the salt readily; 
    
    
    
    can cause ester hydrolysis over time).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

    • Selection Logic: Maleic acid singlet (

      
       6.2 ppm) does not overlap with the cyclohexane ring protons (
      
      
      
      1.0 - 3.5 ppm) or the ethyl ester quartet (
      
      
      4.1 ppm).
  • Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 60s (Must be 
      
      
      
      for quantitative accuracy).
    • Scans: 32 or 64.

    • Temperature: 298 K.

Calculation

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Weight,

=Purity.[1][2][3][4][5][6][7][8][9][10]

Cross-Validation Matrix

The following table summarizes the strengths and limitations of each method, guiding the researcher on when to deploy them.

FeatureHPLC-UV/CADGC-MS (Derivatized)qNMR
Primary Use Routine QC ReleaseImpurity ID & VolatilesReference Std Qualification
Cis/Trans Selectivity High (Method Dependent)HighHigh (Distinct Chemical Shifts)
LOD/Sensitivity Moderate (UV) / High (CAD)HighLow (Requires ~10 mg)
Throughput High (Automated)Moderate (Prep required)Low (Manual processing)
Reference Std? Required Not required for IDNot Required (Internal Std only)
Salt Detection Indirect (retention time)No (Salt removed)Yes (Stoichiometry check)

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and the derivatization chemistry required for validation.

Diagram 1: Analytical Decision Tree

AnalyticalWorkflow Start Sample: TEACH-HCl (Unknown Purity) Decision1 Is this a Reference Standard or Routine Sample? Start->Decision1 Routine Routine QC Decision1->Routine Routine RefStd Reference Standard Qualification Decision1->RefStd Ref Std HPLC HPLC-UV/CAD (Method 1) Routine->HPLC RefStd->HPLC GC GC-MS w/ TFAA (Method 2) RefStd->GC qNMR qNMR (1H) (Method 3) RefStd->qNMR Result1 Report: % Purity % Cis-Isomer HPLC->Result1 Result2 Report: Volatile Impurities Structure Confirmation GC->Result2 Result3 Report: Absolute Assay Salt Stoichiometry qNMR->Result3 Result3->HPLC Assigns Purity to Std

Caption: Workflow for selecting the appropriate analytical method based on the stage of development (QC vs. Qualification).

Diagram 2: GC Derivatization Pathway[12]

Derivatization Reactant TEACH-HCl (Non-Volatile Salt) Base NaHCO3 / EtOAc (Free-basing) Reactant->Base Step 1 Reagent TFAA (Trifluoroacetic Anhydride) Product N-TFA-Ethyl-4-aminocyclohexanecarboxylate (Volatile, Stable) Reagent->Product Acylation Intermediate Free Amine (Unstable in GC Inlet) Base->Intermediate Intermediate->Reagent Step 2

Caption: Two-step derivatization process converting the unstable HCl salt into a volatile N-TFA derivative for GC-MS analysis.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: United States Pharmacopeial Convention.

  • ChemicalBook. trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Product Properties and Synthesis. Accessed Jan 2026.

  • Santa Cruz Biotechnology. Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Certificate of Analysis & MSDS.

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 2005, 806-812. (Validating qNMR as a primary ratio method).

  • Little, J. L. "Artifacts in Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844, 1999, 1-22. (Reference for amine salt degradation in GC inlets).

Sources

Validation

advantages of using trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride over similar building blocks

Topic: Advantages of Using trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Scaffold

In the optimization of pharmacokinetic profiles, the transition from aromatic to aliphatic rings is a proven strategy to improve solubility and metabolic stability (the "Escape from Flatland"). Among these aliphatic scaffolds, trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) stands out as a superior building block compared to its cis-isomer, free acid analogs, and aromatic counterparts.

This guide dissects the physicochemical and synthetic advantages of this specific isomer and salt form, providing actionable data for medicinal chemists designing rigidified linkers and peptidomimetics.

Structural & Physical Superiority

The Thermodynamic Advantage: Trans vs. Cis

The stereochemistry of the 1,4-disubstituted cyclohexane ring is the defining factor in the stability and spatial orientation of the final drug molecule.

  • Trans-Isomer (Diequatorial): In the trans-configuration, both the amino and ethyl ester groups occupy equatorial positions in the chair conformation. This minimizes 1,3-diaxial interactions, resulting in a thermodynamically stable, extended structure (

    
     relative to the most stable conformer). This extended geometry (approx. 6.0 Å distance between substituents) is ideal for spanning binding pockets or mimicking peptide bonds.
    
  • Cis-Isomer (Axial/Equatorial): The cis-isomer forces one substituent into an axial position, introducing significant steric strain (approx. 1.7 kcal/mol higher energy). This leads to a "bent" conformation that often fails to achieve the necessary reach in active sites.

Table 1: Comparative Physical Properties

Propertytrans-Ethyl 4-aminocyclohexanecarboxylate HClcis-Isomer Analogtrans-Free Acid (Zwitterion)
Conformation Extended (Diequatorial)Bent (Axial/Equatorial)Extended
Melting Point 153 °C (Sharp, Crystalline)Lower / Broad Range>300 °C (Decomposes)
Solubility Soluble in H₂O, DMSO, MeOHHigher in non-polar solventsPoor in organic solvents
Hygroscopicity Low (Stable Shelf Life)Moderate to HighHigh
Synthetic Utility Direct coupling readyRequires isomerization riskRequires esterification
The Salt Advantage: Hydrochloride vs. Free Base

Using the hydrochloride salt offers critical process advantages over the free base:

  • Oxidative Stability: The protonated amine (

    
    ) is resistant to air oxidation, whereas the free primary amine can form carbamates with atmospheric CO₂ or oxidize to N-oxides/imines upon prolonged storage.
    
  • Stoichiometric Precision: The crystalline nature of the HCl salt allows for precise weighing, essential for high-throughput synthesis where stoichiometry dictates yield.

Synthetic Utility & Reactivity

Orthogonal Functionalization

The ethyl ester serves as a semi-permanent protecting group. Unlike methyl esters, which can be prone to unintentional hydrolysis under mild basic conditions, the ethyl ester offers a robust balance—stable during standard amide couplings but cleanly removable with LiOH or NaOH when required.

Workflow Visualization

The following diagram illustrates the standard synthetic utility, highlighting the divergence point where the trans geometry is preserved.

SyntheticWorkflow Start trans-Ethyl 4-aminocyclohexanecarboxylate HCl (Stable Precursor) Step1 Free Base Liberation (in situ with DIPEA/NMM) Start->Step1 Base Step2 Amide Coupling (EDC/HOBt or HATU) Step1->Step2 R-COOH Intermediate Intermediate Amide (Trans-geometry preserved) Step2->Intermediate PathA Hydrolysis (LiOH) -> Carboxylic Acid Intermediate->PathA PathB Reduction (LiAlH4) -> Primary Alcohol Intermediate->PathB

Figure 1: Synthetic workflow preserving the trans-stereochemistry during functionalization.

Experimental Protocol: Self-Validating Amide Coupling

Objective: Couple trans-Ethyl 4-aminocyclohexanecarboxylate HCl with a carboxylic acid (R-COOH) while maintaining stereochemical integrity.

Reagents:

  • Compound: trans-Ethyl 4-aminocyclohexanecarboxylate HCl (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv) – Critical for neutralizing the HCl salt

  • Solvent: DMF or DCM (anhydrous)

Procedure:

  • Activation: Dissolve R-COOH (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and stir for 5 minutes at 0°C.

  • Salt Neutralization: In a separate vial, suspend trans-Ethyl 4-aminocyclohexanecarboxylate HCl (1.0 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) dropwise. The suspension should clear as the free base is liberated.

    • Validation Check: Ensure the solution is homogenous before transfer.

  • Coupling: Transfer the amine solution to the activated acid mixture. Add the remaining DIPEA (1.0 mmol). Stir at room temperature for 2–4 hours.

  • Work-up: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄.

  • Analysis: ¹H NMR should show a doublet of triplets (tt) for the methine proton at C4 (approx. 3.6–3.8 ppm) with a large coupling constant (

    
    ), confirming the axial orientation of the proton (and thus equatorial orientation of the amide nitrogen).
    

Mechanistic Insight: The "Fsp3" Effect

Incorporating the cyclohexane ring increases the fraction of sp³ hybridized carbons (


) in the drug molecule. High 

correlates with:
  • Improved Solubility: Disrupts planar stacking common in aromatic rings.

  • Metabolic Stability: Removes the electron-rich aromatic systems prone to CYP450 oxidation.

  • Selectivity: The rigid trans-geometry acts as a "molecular ruler," positioning pharmacophores at precise distances, unlike flexible alkyl chains.

Conformation Trans Trans-Isomer (Diequatorial) Most Stable Target Target Binding Pocket Trans->Target Fits Extended Pocket Cis Cis-Isomer (Axial/Equatorial) Steric Strain Cis->Target Steric Clash / Mismatch

Figure 2: Conformational impact on binding affinity.

References

  • ChemicalBook. (2025). Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride Properties and Melting Point. Retrieved from

  • Fisher Scientific. (2025). Methyl trans-4-aminocyclohexanecarboxylate hydrochloride Safety and Handling. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 409963: Ethyl 4-aminocyclohexanecarboxylate. Retrieved from

  • Wustrow, D. J., et al. (1998).[2] Journal of Medicinal Chemistry. (Cited in patent literature regarding synthesis of trans-isomers).[1][2][3] Retrieved from

  • Study.com. (2025). Stability of 1,4-disubstituted cyclohexanes. Retrieved from

Sources

Comparative

assessing the metabolic stability of compounds containing trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

This guide provides a technical assessment of the metabolic stability of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (and its derivatives). It focuses on the specific metabolic liabilities of this scaffold—pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the metabolic stability of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (and its derivatives). It focuses on the specific metabolic liabilities of this scaffold—primarily ester hydrolysis—and compares its performance against structurally related alternatives used in drug discovery.

Executive Summary: The Scaffold in Context

trans-Ethyl 4-aminocyclohexanecarboxylate (TEAC) is a critical bifunctional building block in medicinal chemistry, often serving as a rigidified mimic of lysine or


-aminobutyric acid (GABA).[1] It is a key intermediate in the synthesis of bioactive molecules, including serine protease inhibitors and antipsychotics (e.g., analogs of Cariprazine).

However, the ethyl ester moiety introduces a significant metabolic liability: susceptibility to rapid hydrolysis by carboxylesterases (CES). This guide assesses the metabolic stability of TEAC-containing compounds, compares them to bioisosteric alternatives (amides, hindered esters), and outlines the specific experimental protocols required to distinguish between oxidative clearance (CYP450) and hydrolytic clearance.

Metabolic Profile & Mechanism of Instability

The metabolic fate of TEAC-based compounds is bifurcated between two primary pathways. Understanding this causality is essential for interpreting stability data.

A. Primary Pathway: Hydrolytic Cleavage (The "Liability")

The ethyl ester is a prime substrate for Carboxylesterases (CES1 and CES2) .

  • Mechanism: Nucleophilic attack by the catalytic serine of the CES enzyme on the carbonyl carbon of the ethyl ester.

  • Result: Rapid conversion to the Free Acid (trans-4-aminocyclohexanecarboxylic acid) and Ethanol.

  • Consequence: The free acid is often highly polar, preventing cell penetration, effectively inactivating the drug (unless designed as a prodrug).

B. Secondary Pathway: Oxidative Metabolism

If the ester is stabilized, the cyclohexane ring becomes the site of metabolism.

  • Mechanism: CYP450-mediated hydroxylation.

  • Result: Formation of hydroxy-cyclohexyl metabolites.[2]

  • Consequence: Usually slower than hydrolysis; represents the "intrinsic" clearance of the scaffold if the ester is protected.

Visualization: Metabolic Pathways

MetabolicPathways cluster_0 Liver & Plasma (Rodent) Parent TEAC Scaffold (Ethyl Ester) FreeAcid Free Acid Metabolite (Inactive/Polar) Parent->FreeAcid Hydrolysis (Major) CES1/CES2 / Plasma Esterases Oxidized Hydroxy-Metabolite (CYP-Mediated) Parent->Oxidized Oxidation (Minor) CYP450

Caption: Figure 1. Divergent metabolic pathways for TEAC. Red arrow indicates the dominant hydrolytic clearance mechanism.

Comparative Performance Analysis

This section objectively compares the metabolic stability of the Ethyl Ester (TEAC) against its primary structural alternatives.

FeatureEthyl Ester (TEAC) Isopropyl / t-Butyl Ester Amide (Bioisostere)
Metabolic Stability (

)
Low (< 15 min in Rat Plasma)Moderate to High High (> 60 min)
Clearance Mechanism Hydrolysis (CES-driven)Mixed (Slow Hydrolysis + CYP)Oxidation (CYP-driven)
Species Difference Extreme (Unstable in Rat, Stable in Human Plasma)ModerateLow
Permeability High (Lipophilic)HighModerate/High
Drug Design Role Prodrug / IntermediateProdrug (Sustained Release)Stable Pharmacophore
Expert Insight: The Species Trap
  • Rodent vs. Human: Rodents possess high levels of plasma esterases (e.g., paraoxonase, carboxylesterase) that humans lack.[3] A TEAC-based compound may show a

    
     of 2 minutes in rat plasma but >120 minutes in human plasma.
    
  • Recommendation: Do not discard a TEAC candidate solely based on rat plasma instability. Verify with Human Liver Microsomes (HLM) or Human Plasma.

Experimental Protocols (Self-Validating Systems)

To accurately assess stability, you must decouple hydrolysis from oxidation.

Protocol A: Differential Microsomal Stability Assay

This protocol validates whether clearance is driven by CYP450 or Esterases using the inhibitor BNPP (Bis-p-nitrophenyl phosphate).

Materials:

  • Liver Microsomes (Rat and Human), 20 mg/mL.

  • NADPH Regenerating System.

  • Inhibitor: BNPP (100 µM final concentration).

  • Test Compound (TEAC derivative): 1 µM.

Workflow:

  • Preparation: Prepare two sets of microsomal incubations:

    • Set A: Microsomes + Buffer (Control).

    • Set B: Microsomes + BNPP (Esterase Blocked).

  • Pre-incubation: Incubate both sets at 37°C for 10 mins to allow BNPP to inhibit carboxylesterases.

  • Initiation: Add Test Compound (1 µM) and NADPH to both sets.

  • Sampling: Aliquot 50 µL at

    
     min into acetonitrile (containing Internal Standard).
    
  • Analysis: LC-MS/MS quantification of Parent Remaining.

Interpretation:

  • If Set A

    
     >> Set B 
    
    
    
    : Metabolism is Esterase-driven . The compound is metabolically labile due to the ester.[4]
  • If Set A

    
     Set B : Metabolism is CYP-driven . The ester is stable; the ring is being oxidized.
    
Protocol B: Plasma Stability (Species Cross-Check)

Workflow:

  • Spike compound (1 µM) into pooled plasma (Rat, Dog, Human).

  • Incubate at 37°C.

  • Sample at

    
     min.
    
  • Critical Check: If Rat

    
     min and Human 
    
    
    
    min, the instability is specific to rodent plasma esterases and may not predict human clinical failure.
Visualization: Assay Decision Logic

AssayLogic Start Start: TEAC Compound PlasmaAssay Step 1: Plasma Stability (Rat vs. Human) Start->PlasmaAssay Result1 Unstable in Rat Stable in Human PlasmaAssay->Result1 High Rat Hydrolysis Result2 Stable in Both PlasmaAssay->Result2 Low Hydrolysis Conclusion1 False Positive Clearance (Rodent Specific) Result1->Conclusion1 MicrosomeAssay Step 2: Microsomal Stability (+/- BNPP) Result2->MicrosomeAssay Conclusion2 Proceed to CYP Phenotyping MicrosomeAssay->Conclusion2 Unaffected by BNPP Conclusion3 High Hepatic Clearance (Esterase Driven) MicrosomeAssay->Conclusion3 Inhibited by BNPP

Caption: Figure 2. Decision matrix for distinguishing species-specific plasma instability from true hepatic clearance.

References
  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Foundational text on metabolic stability assays).
  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions.

  • Bahar, F. G., et al. (2012). Species differences in the metabolism of ester-containing drugs: Implications for preclinical safety testing. Drug Metabolism and Disposition.[5][6][7][8]

  • Williams, E. T., et al. (2011). Carboxylesterase inhibitors as tools for the identification of esterase-mediated metabolism. Pharmaceutical Research.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Definitive guide on ester hydrolysis mechanisms).

Sources

Validation

Technical Guide: Comparative Analysis of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride in Drug Design Scaffolds

Executive Summary trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (TEAC-HCl) represents a critical structural motif in modern medicinal chemistry, serving as a rigid, non-aromatic linker that defines precise spat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (TEAC-HCl) represents a critical structural motif in modern medicinal chemistry, serving as a rigid, non-aromatic linker that defines precise spatial vectors between pharmacophores.[1] Unlike flexible alkyl chains or planar aromatic rings, the trans-1,4-cyclohexylene scaffold offers a unique combination of defined geometry (approx.[1] 6.0 Å extension) , enhanced Fsp³ character , and metabolic stability .[1]

This guide provides a head-to-head technical comparison of TEAC-HCl against its primary scaffold alternatives: its cis-isomer, the aromatic analog (ethyl 4-aminobenzoate), and flexible linear linkers.[1]

Part 1: Structural & Physicochemical Head-to-Head[1]

The selection of a linker determines the entropy penalty of binding and the physicochemical profile of the final drug candidate. The following analysis compares TEAC-HCl against standard alternatives.

Scaffold Comparison Matrix[1][2]
FeatureTEAC-HCl (trans-isomer) cis-Isomer Alternative Aromatic Analog (Benzocaine) Linear Linker (C6 Alkyl)
Geometry Linear, Extended (Diequatorial)Bent/Curved (Axial-Equatorial)Planar, FlatFlexible, disordered
Distance Vector ~6.0 - 7.0 Å (Rigid)~4.5 - 5.5 Å (Variable)~5.8 Å (Rigid)Variable (High Entropy)
Solubility (LogP) Moderate (High Fsp³)ModerateLow (Lipophilic/Pi-stacking)Variable
Metabolic Risk Low (Stable aliphatic amine)LowHigh (Toxic aniline metabolites)Low to Moderate
Conformational Lock High (Locks active conformation)Low (Ring flip accessible)High (But planar restriction)None
The Stereochemical Advantage: trans vs. cis

The trans-isomer is thermodynamically superior due to its ability to adopt a diequatorial chair conformation .[1][2] In the cis-isomer, one substituent is forced into an axial position, introducing 1,3-diaxial strain (approx.[1] 1.7 kcal/mol penalty).[1]

  • Implication: When used as a linker, the trans-isomer acts as a "molecular ruler," holding functional groups at a fixed distance.[1] The cis-isomer introduces curvature, often failing to span the binding pocket of targets like Serine Proteases (e.g., Factor Xa).

The Bioisostere Advantage: Aliphatic vs. Aromatic

Replacing a phenyl ring (ethyl 4-aminobenzoate) with a trans-cyclohexane (TEAC-HCl) increases the fraction of sp³ hybridized carbons (Fsp³ ).[1]

  • Solubility: The breakdown of planarity disrupts crystal lattice energy, often improving solubility.

  • Toxicity: TEAC-HCl avoids the formation of aniline metabolites, a common structural alert for genotoxicity in aromatic amines.[1]

Part 2: Visualization of Conformational Landscape

The following diagram illustrates the thermodynamic dominance of the trans-diequatorial conformation compared to the cis and aromatic alternatives.

ConformationLandscape Trans trans-TEAC-HCl (Diequatorial) Most Stable Cis cis-Isomer (Axial-Equatorial) High Energy/Strain Trans->Cis Isomerization (Requires Energy) Aromatic Aromatic Analog (Planar) Solubility Issues Trans->Aromatic Bioisosteric Replacement Prop_Trans Linear Vector High Fsp3 Trans->Prop_Trans Prop_Cis Bent Vector Steric Clash Cis->Prop_Cis

Figure 1: Conformational stability landscape. The trans-isomer minimizes steric strain via diequatorial positioning, unlike the cis-isomer.[2]

Part 3: Experimental Protocols

Protocol: High-Efficiency Amide Coupling

TEAC-HCl is widely used to synthesize amide-linked inhibitors.[1] The HCl salt must be neutralized in situ to release the nucleophilic amine.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • TEAC-HCl (1.1 eq)[1]

  • HATU (1.2 eq) or EDC/NHS

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM[1]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (1.0 eq).[1] Stir at 0°C for 15 minutes.

  • Salt Break: In a separate vial, suspend trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in DMF. Add remaining DIPEA (2.0 eq) to neutralize the HCl salt and liberate the free amine. Sonicate if necessary until clear.[1]

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass = Acid Mass + 171.2 - 18.0).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.[1][3] Dry over Na₂SO₄.[1][4]

Protocol: Isomeric Purity Validation (GC/HPLC)

Ensuring the starting material is >98% trans is critical, as the cis impurity can be an inactive distomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 210 nm (poor chromophore, requires low wavelength) or ELSD/CAD.

  • Differentiation: The trans-isomer typically elutes after the cis-isomer in reverse-phase conditions due to its larger hydrophobic surface area in the planar/extended conformation.[1]

Part 4: Synthetic Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Start Start: trans-TEAC-HCl (Solid, Stable Salt) Base Add Base (DIPEA/TEA) In situ Neutralization Start->Base FreeBase Free Amine Generation (Reactive Species) Base->FreeBase Coupling Amide Coupling (HATU/Carboxylic Acid) FreeBase->Coupling Product Final Conjugate (Rigid Linker Installed) Coupling->Product Check Check Stereochemistry (Must remain trans) Product->Check

Figure 2: Synthetic workflow for utilizing TEAC-HCl in drug discovery, emphasizing the in-situ salt break.

Part 5: References

  • PubChem. (2025).[1][5] Ethyl 4-aminocyclohexanecarboxylate | C9H17NO2.[1][5][6] National Library of Medicine.[1][5] Retrieved from [Link]

  • Google Patents. (2010).[1] Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl (EP2358661B1). Retrieved from

  • Fisher Scientific. (2025).[1] Methyl trans-4-aminocyclohexanecarboxylate hydrochloride Product Data. Retrieved from [Link] (Analogous salt form properties).[1]

Sources

Comparative

validating the mechanism of action for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride-based compounds

A Guide to Validating the Mechanism of Action for Novel trans-4-Aminocyclohexanecarboxylate-Based Compounds This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Validating the Mechanism of Action for Novel trans-4-Aminocyclohexanecarboxylate-Based Compounds

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals aiming to elucidate and validate the mechanism of action (MOA) for a promising class of compounds based on the trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride scaffold. We will move beyond rote protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust investigational narrative.

The core structure of our investigational compound features a cyclohexane ring with an amino group and an ethyl carboxylate group in a trans configuration. This arrangement is reminiscent of gamma-aminobutyric acid (GABA) analogs, which are known to interact with key targets in the central nervous system.[1][2] Therefore, this guide will proceed with the well-founded, testable hypothesis that our lead compound, which we will refer to as "AC-1" (trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride), acts as a modulator of the G-protein coupled GABA-B receptor (GABABR).[3]

Our validation strategy is a phased, multi-assay approach designed to build a case for a specific MOA from the ground up—from initial binding to cellular function and specificity.

The Validation Blueprint: A Phased Approach

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Specificity & Selectivity P1 Does the compound bind to the hypothesized target? P2 Does binding elicit a proximal biochemical response? P1->P2 Binding Confirmed P3 Is the effect observed in a live-cell downstream pathway? P2->P3 Activity Confirmed P4 Is the interaction specific to the target and compound structure? P3->P4 Cellular Effect Confirmed

Figure 1: Phased workflow for MOA validation.

Phase 1: Confirming Target Engagement

The foundational step is to demonstrate a direct, physical interaction between AC-1 and the GABAB receptor. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it verifies target engagement within a physiological, intact cell environment.[4][5]

Core Principle of CETSA: The binding of a ligand (our compound, AC-1) to its target protein (GABABR) typically increases the protein's thermal stability.[6] When cells are heated, unbound proteins denature and precipitate out of solution. A ligand-bound protein remains soluble at higher temperatures.[5]

Experimental Design & Comparative Framework: We will compare the thermal stability of GABABR in the presence of AC-1 against several key comparators to build a robust argument.

  • Lead Compound (AC-1): trans-Ethyl 4-aminocyclohexanecarboxylate HCl

  • Positive Control: Baclofen, a known GABABR agonist.[7]

  • Stereoisomer Control: cis-Ethyl 4-aminocyclohexanecarboxylate HCl (to test stereoselectivity).

  • Negative Control: Vehicle (e.g., DMSO), to establish the baseline melting curve of the receptor.

Hypothetical CETSA Results

The data below illustrates the expected outcome: a rightward shift in the melting curve for effective binders, indicating stabilization.

CompoundTargetConcentrationMelting Temp (Tm) Shift (ΔTm)Interpretation
VehicleGABABR-0°C (Baseline)No stabilization
AC-1 GABABR 10 µM +4.5°C Strong Target Engagement
BaclofenGABABR10 µM+5.2°CConfirmed Engagement
cis-isomerGABABR10 µM+0.3°CNegligible Engagement
AC-1KRAS (Control)10 µM+0.1°CNo Off-Target Engagement

This hypothetical data suggests that AC-1, like the known agonist Baclofen, directly binds and stabilizes the GABAB receptor in living cells. The lack of a significant shift with the cis-isomer demonstrates the interaction is stereospecific, a hallmark of a true drug-target interaction.

Phase 2: Quantifying Functional Activity

Having confirmed that AC-1 binds to GABABR, the next critical step is to determine if this binding event initiates a functional response. GABAB receptors are coupled to inhibitory G-proteins (Gαi/o).[8] Agonist binding triggers the exchange of GDP for GTP on the Gα subunit, which is the first step in the signaling cascade.[9] The [³⁵S]GTPγS binding assay directly measures this G-protein activation.[9][10]

Core Principle of [³⁵S]GTPγS Assay: This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[11] The amount of incorporated radioactivity is directly proportional to the level of G-protein activation induced by the compound.

Experimental Design: This assay is performed using cell membranes prepared from a cell line overexpressing the human GABAB receptor. We will measure the ability of our compounds to stimulate [³⁵S]GTPγS binding and determine key pharmacological parameters: potency (EC₅₀) and efficacy (Eₘₐₓ).

  • EC₅₀: The concentration of a compound that provokes a response halfway between the baseline and maximum response.

  • Eₘₐₓ: The maximum response achievable by the compound, expressed as a percentage of the response to a reference full agonist (Baclofen).

Hypothetical [³⁵S]GTPγS Binding Results
CompoundEC₅₀ (nM)Eₘₐₓ (% of Baclofen)Interpretation
Baclofen150100%Full Agonist
AC-1 250 110% Full Agonist (Potentially higher efficacy)
cis-isomer>10,000<5%Inactive
Saclofen (Antagonist)N/A0%No Agonist Activity

These results would strongly suggest that AC-1 is a full agonist at the GABAB receptor. Its potency is comparable to the reference agonist, and it demonstrates clear stereoselectivity.

Phase 3: Verifying Downstream Cellular Effects

The final validation step is to confirm that the G-protein activation observed in Phase 2 translates to a meaningful downstream cellular event. Activation of the Gαi/o subunit by GABABR inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

Core Principle of cAMP Accumulation Assay: This is a whole-cell functional assay. To measure a decrease in cAMP, cells are first stimulated with forskolin, a potent activator of adenylyl cyclase, to raise basal cAMP levels.[12] The ability of a Gαi/o-coupled receptor agonist to then reduce this forskolin-stimulated cAMP level is measured.[13]

Experimental Design: We will use a CHO (Chinese Hamster Ovary) cell line stably expressing the human GABAB receptor. Cells will be co-stimulated with forskolin and varying concentrations of our test compounds. The resulting cAMP levels will be quantified, typically using a competitive immunoassay format like HTRF or AlphaScreen.[12][14]

G cluster_0 Experimental Workflow: cAMP Assay A 1. Plate GABA-B expressing cells B 2. Add Forskolin (to elevate cAMP) + Test Compound (e.g., AC-1) A->B C 3. Incubate (30 min, 37°C) B->C D 4. Lyse cells and add detection reagents C->D E 5. Read signal (e.g., AlphaScreen) D->E

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. As a crucial intermediate in pharmaceutical research, its proper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. As a crucial intermediate in pharmaceutical research, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1] This document moves beyond simple instructions to explain the causality behind each procedural choice, empowering researchers to manage chemical waste with confidence and scientific integrity.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This initial assessment informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway.

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride and its analogs are classified as irritants.[2][3] The primary risks are associated with direct contact and inhalation of dust particles.

Known Hazards:

  • Skin Irritation (H315): The amine functional group can cause irritation upon contact with the skin.[3][4][5]

  • Serious Eye Damage/Irritation (H318/H319): This is a significant risk. The compound can cause serious irritation and, in some cases, lasting damage to the eyes.[2][3][4][5][6][7]

  • Respiratory Irritation (H335): Inhalation of the powdered form can irritate the respiratory tract.[2][3][4][5]

  • Harmful if Swallowed (H302): Ingestion may be harmful.[4][5][6]

The hydrochloride salt form contributes to its water solubility, which can facilitate its absorption and irritant effects on moist tissues like the eyes and respiratory tract.[8]

Quantitative Hazard Summary
Hazard StatementGHS CodeClassificationPrimary Sources
Causes skin irritationH315Warning[3][4][5]
Causes serious eye damage/irritationH318/H319Danger/Warning[3][4][5][6][7]
May cause respiratory irritationH335Warning[3][4][5]
Harmful if swallowedH302Warning[4][5]

Causality Behind Safety Protocols: The mandated use of PPE is a direct consequence of these identified hazards. Gloves and lab coats prevent skin contact, while safety glasses or goggles are critical to prevent irreversible eye damage. Handling the solid in a well-ventilated area or fume hood mitigates the risk of respiratory irritation by controlling airborne dust.[9][10]

Pre-Disposal Protocol: In-Lab Segregation and Containment

Proper disposal begins at the point of generation. The following workflow ensures that waste is correctly segregated, contained, and labeled from the moment it is deemed unnecessary. The cardinal rule is that this chemical waste must never be discharged into the sewer via sink drains or disposed of in regular trash.[11][12]

Decision-Making for Waste Segregation

The following diagram outlines the initial decision-making process for any material potentially contaminated with trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.

G cluster_0 Waste Segregation Flow Start Material for Disposal Check Is it trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride or contaminated with it? Start->Check Yes YES Check->Yes  Yes No NO Check->No  No Hazardous Treat as Hazardous Chemical Waste (Solid Waste Stream) Yes->Hazardous Other Follow Other Approved Lab Waste Protocols No->Other Prohibit Do NOT dispose in sink or regular trash Hazardous->Prohibit

Caption: Waste segregation decision-making process.

Step-by-Step Containment Procedure
  • Select an Appropriate Waste Container:

    • Rationale: To prevent leaks and reactions, the container must be chemically compatible.

    • Procedure: Use a leak-proof container with a secure screw-top lid, preferably made of high-density polyethylene (HDPE). Do not use metal containers for any chemical waste, especially acidic salts.[13] The container should be clean and dry before use.

  • Properly Label the Waste Container:

    • Rationale: Accurate labeling is a cornerstone of laboratory safety and regulatory compliance. It ensures anyone handling the container understands its contents and associated dangers.

    • Procedure: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

      • The full chemical name: "trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride".

      • The words "Hazardous Waste".

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

      • The date when the first piece of waste is added (accumulation start date).

Active Disposal Methodologies

These protocols cover the physical transfer of the chemical and associated contaminated materials into the designated waste container.

Protocol 1: Disposal of Unused or Waste Solid Chemical
  • Assemble Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][14]

  • Work in a Ventilated Area: Perform the transfer inside a chemical fume hood or in a well-ventilated area to minimize inhalation risk.[6][10]

  • Transfer the Solid: Carefully scoop or pour the solid chemical from its original container into the pre-labeled hazardous waste container. Avoid creating dust.[9][15]

  • Secure the Container: Tightly close the waste container lid.

  • Decontaminate: Wipe down the spatula and the exterior of the waste container with a damp paper towel. Dispose of the paper towel as described in Protocol 2.

  • Wash Hands: Thoroughly wash hands with soap and water after the procedure.[6]

Protocol 2: Disposal of Contaminated Labware
  • Rationale: Any item that has come into direct contact with the chemical is considered hazardous waste and must be disposed of accordingly.

  • Procedure:

    • Collect all contaminated disposables, such as weigh boats, gloves, and paper towels.

    • Place them into the same designated and labeled solid hazardous waste container.

    • Do not overfill the container. It should be filled to no more than 90% of its capacity.[13]

Protocol 3: Spill Cleanup and Disposal
  • Ensure Safety: If a significant spill occurs, alert others in the area. Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don a lab coat, gloves, and safety goggles.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Material: Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[6][9]

  • Decontaminate the Surface: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same hazardous waste container.

  • Secure and Store: Seal the container and place it in your lab's designated Satellite Accumulation Area (SAA).

Storage and Final Disposition Workflow

The journey of the waste from your lab bench to its final, safe destruction is governed by strict regulatory timelines and procedures.

On-Site Storage
  • Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of the lab personnel.[16] Labeled waste containers should be stored here.

  • Central Accumulation Area (CAA): Once a waste container is full, or has been in the lab for an extended period (typically up to 12 months for academic labs), it must be moved to a facility's central storage area.[16][17]

  • Storage Time Limits: The time waste can be stored on-site depends on the institution's generator status, but it is often 90 days for Large Quantity Generators (LQG).[16][18]

Final Disposal Pathway

The only acceptable method for the final disposal of this chemical is through a licensed hazardous waste management company.[6][12][14] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[19] The most common disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[19]

Overall Disposal Workflow Diagram

G cluster_0 Complete Waste Disposal Workflow A 1. Waste Generation (Lab Bench) B 2. Secure Containment (Labeled Waste Container in SAA) A->B C 3. On-Site Storage (Central Accumulation Area - CAA) B->C D 4. Professional Collection (Licensed Waste Hauler) C->D E 5. Final Disposition (Approved Waste Disposal Facility) D->E

Caption: From laboratory generation to final disposal.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. (2013, August 21). Capot Chemical.
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • 61367-07-5|Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. (n.d.). BLD Pharm.
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97%. (n.d.). Fisher Scientific.
  • 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560. (n.d.). PubChem.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Ethyl 4-aminocyclohexanecarboxylate | C9H17NO2 | CID 409963. (n.d.). PubChem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • Chemical Waste. (n.d.). Environmental Health & Safety (EHS).
  • TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8. (2025, July 4).
  • 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366. (n.d.). PubChem - NIH.
  • 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887. (n.d.). PubChem.
  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). PubChem.
  • Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2. (n.d.). PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.